Product packaging for 1-Azido-3-fluoro-2-methylbenzene(Cat. No.:CAS No. 1249719-51-4)

1-Azido-3-fluoro-2-methylbenzene

Cat. No.: B1466422
CAS No.: 1249719-51-4
M. Wt: 151.14 g/mol
InChI Key: XFXPEUQMOCHXQJ-UHFFFAOYSA-N
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Description

1-Azido-3-fluoro-2-methylbenzene is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FN3 B1466422 1-Azido-3-fluoro-2-methylbenzene CAS No. 1249719-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPEUQMOCHXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Azido-3-fluoro-2-methylbenzene, a fluorinated aryl azide of interest in synthetic chemistry and drug discovery. Due to the compound's limited commercial availability and dedicated literature, this document focuses on its synthesis from the readily available precursor, 3-Fluoro-2-methylaniline, and predicts its properties based on known data of analogous compounds. Detailed experimental protocols for the synthesis of aryl azides, characterization methods, and potential applications are discussed. This guide serves as a valuable resource for researchers interested in the synthesis and utilization of novel fluorinated aryl azides in medicinal chemistry and materials science.

Introduction

Aryl azides are versatile functional groups in organic synthesis, serving as precursors to nitrenes, participants in cycloaddition reactions, and components in bioorthogonal chemistry. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated aryl azides such as this compound represent valuable building blocks for the development of novel pharmaceuticals and functional materials.

This guide addresses the absence of a dedicated body of literature for this compound by providing a detailed pathway for its synthesis and a data-driven prediction of its properties.

Identification and Properties of this compound and Its Precursor

As of the date of this publication, a specific CAS number for this compound has not been assigned, indicating its limited commercial availability. However, its key precursor, 3-Fluoro-2-methylaniline, is a well-characterized and commercially available compound.

Properties of the Precursor: 3-Fluoro-2-methylaniline

The synthesis of this compound logically commences from 3-Fluoro-2-methylaniline. The properties of this precursor are summarized in the table below.

PropertyValueReference
CAS Number 443-86-7
Molecular Formula C₇H₈FN
Molecular Weight 125.14 g/mol
Boiling Point 89-91 °C at 15 mmHg
Melting Point 7 °C
Density 1.099 g/mL at 25 °C
Refractive Index n20/D 1.542
Predicted Properties of this compound

The properties of the target compound can be inferred from its structure and comparison with related isomers.

PropertyPredicted ValueNotes
Molecular Formula C₇H₆FN₃Calculated based on the addition of an azido group and removal of two hydrogen atoms from the precursor.
Molecular Weight 151.14 g/mol Calculated from the molecular formula.
Physical State Likely a liquid or low-melting solid at room temperature.Based on the properties of other substituted aryl azides.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water.Typical for small, relatively nonpolar organic molecules.
Stability Potentially thermally and photolytically unstable. Handle with care.Aryl azides can decompose to form highly reactive nitrenes upon heating or exposure to UV light.
Properties of Isomeric Compounds

For comparative purposes, the properties of commercially available isomers are provided below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
1-Azido-2-fluoro-4-methylbenzene864866-32-0C₇H₆FN₃151.14
1-Azido-2-fluoro-3-methylbenzene1696884-49-7C₇H₆FN₃151.14

Synthesis of this compound

The most common and direct method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with an azide salt. The proposed synthesis of this compound from 3-Fluoro-2-methylaniline follows this well-established chemical transformation.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below.

An In-depth Technical Guide on the Synthesis and Characterization of 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Azido-3-fluoro-2-methylbenzene, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document presents a robust, proposed synthetic protocol based on well-established chemical principles. Furthermore, it offers predicted characterization data derived from the analysis of analogous compounds, providing a solid foundation for its identification and verification.

Synthesis

The synthesis of this compound is most effectively achieved through a two-step, one-pot reaction starting from the commercially available 3-Fluoro-2-methylaniline. The process involves the diazotization of the primary amine followed by a nucleophilic substitution with an azide salt.

Proposed Synthetic Pathway:

The reaction proceeds via the formation of a diazonium salt from 3-Fluoro-2-methylaniline, which is then converted to the corresponding aryl azide upon treatment with sodium azide.

Synthetic Pathway 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Diazonium Salt Intermediate Diazonium Salt Intermediate 3-Fluoro-2-methylaniline->Diazonium Salt Intermediate 1. NaNO2, HCl (aq) 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound 2. NaN3 (aq) 0-5 °C

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • Materials:

    • 3-Fluoro-2-methylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Sodium Azide (NaN₃)

    • Diethyl ether (or other suitable organic solvent)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Deionized water

    • Ice

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-Fluoro-2-methylaniline (1.0 eq).

    • Add a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

    • In a separate beaker, dissolve sodium azide (1.2 eq) in a minimal amount of deionized water and cool the solution in an ice bath.

    • Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions: Organic azides can be explosive, especially when heated or subjected to shock. It is crucial to handle them with care, behind a blast shield, and avoid heating the neat compound to high temperatures. Diazonium salts are also unstable and should be prepared and used at low temperatures without isolation.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Characterization Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Analysis Synthesized Product Synthesized Product IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Functional Group ID NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR

Figure 2: Workflow for the characterization of the synthesized product.

Predicted Characterization Data:

The following tables summarize the predicted data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted Spectroscopic Data

Technique Predicted Data Interpretation
IR Spectroscopy ~2100-2140 cm⁻¹ (strong, sharp)Asymmetric stretch of the azide (-N₃) group.[1][2][3]
~1600-1450 cm⁻¹Aromatic C=C stretching vibrations.
~1250-1000 cm⁻¹C-F stretching vibration.
Mass Spec. (EI) m/z = 151.05Molecular ion peak [M]⁺.
m/z = 123.05Loss of N₂ ([M-N₂]⁺).

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
CH₃ ~2.2s-
Aromatic H ~7.0 - 7.3m-

Note: The aromatic region will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
CH₃ ~14q-
C-N₃ ~140dJCF ≈ 3-5 Hz
C-F ~160dJCF ≈ 240-250 Hz
C-CH₃ ~120dJCF ≈ 15-20 Hz
Aromatic CH ~115-130dVariable JCF

Note: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

Applications in Research and Development

Aryl azides are versatile intermediates in organic synthesis. This compound, with its specific substitution pattern, can be a valuable precursor for:

  • "Click" Chemistry: The azide functionality allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Nitrene Chemistry: Photolysis or thermolysis of the azide can generate a highly reactive nitrene intermediate, enabling the synthesis of various nitrogen-containing heterocycles.

  • Pharmaceutical Synthesis: The fluorinated and methylated phenyl ring is a common motif in drug candidates, and the azide group provides a handle for further functionalization.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point and optimize the conditions for their specific needs, always adhering to strict safety protocols when working with azides and diazonium compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the aromatic azide, 1-Azido-3-fluoro-2-methylbenzene. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of a plausible synthetic pathway, predicted spectroscopic data based on the analysis of structurally related molecules, and general experimental protocols for the spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure

This compound is an aromatic compound with the molecular formula C₇H₆FN₃. Its structure consists of a benzene ring substituted with an azido group, a fluorine atom, and a methyl group at positions 1, 3, and 2, respectively.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound can be logically approached from its corresponding aniline precursor, 2-fluoro-6-methylaniline, which is commercially available. The synthetic route involves a two-step process: diazotization of the amine, followed by a substitution reaction with an azide salt.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azidation 2-Fluoro-6-methylaniline 2-Fluoro-6-methylaniline Diazonium_Salt 2-Fluoro-6-methylbenzenediazonium salt 2-Fluoro-6-methylaniline->Diazonium_Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium_Salt_2->this compound NaN3 H2O

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including 2-fluoro-6-methylaniline, 2-fluorotoluene, and various aryl azides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.20 - 7.40m-Aromatic-H
~7.00 - 7.15m-Aromatic-H
~2.30s--CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158 - 162 (d, J ≈ 245 Hz)C-F
~138 - 142C-N₃
~130 - 135Aromatic C-H
~125 - 128Aromatic C-H
~115 - 120 (d, J ≈ 20 Hz)Aromatic C-H
~110 - 115 (d, J ≈ 25 Hz)C-CH₃
~15 - 20-CH₃

Note: 'd' denotes a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~2110 - 2140Strong, SharpAsymmetric stretch of -N₃
~3050 - 3100MediumAromatic C-H stretch
~2850 - 2960MediumAliphatic C-H stretch (-CH₃)
~1580 - 1620MediumAromatic C=C stretch
~1450 - 1490MediumAromatic C=C stretch
~1250 - 1300StrongC-F stretch
~1100 - 1150StrongSymmetric stretch of -N₃

A prominent and highly characteristic absorption for aryl azides is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azido group, typically appearing in the 2100-2140 cm⁻¹ region[1].

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
151High[M]⁺ (Molecular Ion)
123High[M - N₂]⁺
96Medium[M - N₂ - HCN]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

The primary fragmentation pathway for aryl azides under electron ionization is the loss of a molecule of nitrogen (N₂) to form a nitrene intermediate, which can then undergo further rearrangements.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis. These should be adapted and optimized for the specific compound and available instrumentation.

Synthesis Protocol

Step 1: Diazotization of 2-Fluoro-6-methylaniline

  • Dissolve 2-fluoro-6-methylaniline in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Azidation

  • In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

  • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

  • Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Apply a small amount of the neat sample directly onto the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Introduce a dilute solution of the purified compound into a mass spectrometer, typically using a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

  • For GC-MS, use a suitable column and temperature program to separate the compound before it enters the ion source.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data is not currently available in the public domain, the predicted data and synthetic protocols presented herein offer a strong starting point for researchers working with this and related compounds. The information is designed to aid in the synthesis, purification, and characterization of this molecule, thereby supporting its potential applications in various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for the thermal stability and decomposition of 1-Azido-3-fluoro-2-methylbenzene is available in publicly accessible literature. This guide provides a comprehensive overview based on the analysis of structurally similar compounds and established principles of aryl azide chemistry. The information herein should be used for informational purposes and as a guide for designing safety protocols, not as a substitute for rigorous experimental testing.

Introduction

This compound is an aromatic azide, a class of compounds recognized for their utility in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles and as photoaffinity labels. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of their thermal stability and decomposition characteristics to ensure safe handling and application. This technical guide consolidates available data on analogous compounds to provide an in-depth analysis of the expected thermal behavior of this compound.

Estimated Thermal Properties and Data Presentation

The following table summarizes the thermal decomposition data for several substituted phenyl azides, providing a basis for estimating the properties of this compound. Generally, ortho-substituents can influence the rate of thermolysis. For instance, the rate of thermolysis for o-tolyl azide is slightly faster than that of phenyl azide[1].

Compound NameStructureOnset Temperature (Tonset) (°C)Peak Decomposition Temperature (°C)Heat of Decomposition (ΔHdecomp) (kJ/mol)Analytical MethodReference
Phenyl AzideC₆H₅N₃~140-180 (Decomposition Temp)Not SpecifiedNot SpecifiedThermolysis[1]
o-Tolyl Azideo-CH₃C₆H₄N₃Slightly lower than Phenyl AzideNot SpecifiedNot SpecifiedThermolysis[1]
2,6-Diethylphenyl Azide2,6-(C₂H₅)₂C₆H₃N₃Not SpecifiedNot SpecifiedNot SpecifiedLaser Flash Photolysis[2]
2-Azidophenylmethanolo-(CH₂OH)C₆H₄N₃Not SpecifiedNot SpecifiedNot SpecifiedDSC, TG, C80[3]
1-Azido-2-nitrobenzeneo-NO₂C₆H₄N₃Not SpecifiedNot SpecifiedNot SpecifiedDSC, TG, C80[3]

Note: The data for analogous compounds is sparse and often lacks the specific quantitative values required for a direct comparison. The decomposition of aryl azides without ortho-substituents that can participate in cyclization generally occurs at temperatures between 140-180 °C[1]. The electronic effects of the substituents on this compound are not expected to dramatically lower this decomposition temperature in the absence of a participating ortho group.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, the following methodologies are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of energetic materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Workflow for DSC Analysis:

DSC_Workflow start Sample Preparation (1-5 mg in hermetically sealed aluminum pan) dsc DSC Instrument Setup (e.g., TA Instruments Q2000) start->dsc method Method Parameters - Temperature Range: 25-350 °C - Heating Rate: 2-10 °C/min - Atmosphere: Nitrogen (50 mL/min) dsc->method run Run DSC Analysis method->run analysis Data Analysis - Determine T-onset, T-peak - Calculate ΔH-decomp run->analysis end Report Results analysis->end

DSC Experimental Workflow

Detailed Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition.

  • Instrument Setup: Calibrate the DSC instrument using a standard material (e.g., indium). Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 350 °C) at a constant heating rate (e.g., 5 or 10 °C/min). The experiment should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.

  • Data Acquisition and Analysis: Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak is determined by the intersection of the baseline with the tangent of the peak's leading edge. The peak temperature corresponds to the maximum rate of decomposition. The heat of decomposition is calculated by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the mass loss associated with the evolution of gases, such as nitrogen from the azide group.

Experimental Workflow for TGA Analysis:

TGA_Workflow start Sample Preparation (5-10 mg in an open ceramic pan) tga TGA Instrument Setup (e.g., Mettler Toledo TGA/DSC 3+) start->tga method Method Parameters - Temperature Range: 25-400 °C - Heating Rate: 10 °C/min - Atmosphere: Nitrogen (50 mL/min) tga->method run Run TGA Analysis method->run analysis Data Analysis - Determine Onset of Mass Loss - Quantify Mass Loss (%) run->analysis end Correlate with Decomposition analysis->end

TGA Experimental Workflow

Detailed Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into an open ceramic or aluminum pan.

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature.

  • Thermal Program: Heat the sample from ambient temperature to approximately 400 °C at a linear heating rate of 10 °C/min under a continuous flow of inert gas (e.g., nitrogen).

  • Data Acquisition and Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show a distinct step corresponding to the loss of nitrogen gas upon decomposition. The onset temperature of this mass loss provides another measure of the decomposition temperature. The percentage of mass loss can be compared to the theoretical mass percentage of N₂ in the molecule.

Decomposition Pathway

The thermal decomposition of aryl azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including intramolecular cyclization, C-H insertion, or rearrangement.

For this compound, the primary decomposition pathway is expected to involve the formation of the corresponding singlet nitrene, which can then intersystem cross to the more stable triplet state.

Proposed Decomposition Pathway:

Decomposition_Pathway azide This compound heat Heat (Δ) azide->heat nitrene 3-Fluoro-2-methylphenylnitrene + N₂ heat->nitrene products Secondary Products (e.g., Azo compounds, polymers) nitrene->products Further Reactions

Generalized Thermal Decomposition Pathway

The substituents on the aromatic ring will influence the reactivity of the nitrene intermediate. The ortho-methyl group may be susceptible to intramolecular C-H insertion reactions, although this is generally less favorable than other pathways for simple alkyl groups. The electron-donating nature of the methyl group and the electron-withdrawing nature of the fluoro group will also affect the stability and subsequent reactions of the nitrene. In the absence of efficient intramolecular trapping pathways, the nitrene is likely to react intermolecularly, leading to the formation of azo compounds and polymeric materials.

Safety Considerations

Aryl azides are energetic compounds that can decompose rapidly, and sometimes explosively, upon initiation by heat, shock, or friction. Therefore, appropriate safety precautions are imperative.

  • Handling: Always handle this compound in small quantities in a well-ventilated fume hood. Use personal protective equipment, including safety glasses, a face shield, and protective gloves.

  • Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

  • Scale-up: Exercise extreme caution when scaling up reactions involving this compound. A thorough thermal hazard assessment, including DSC and potentially Accelerating Rate Calorimetry (ARC) studies, is strongly recommended before performing reactions on a larger scale.

Conclusion

While direct experimental data for this compound is lacking, this guide provides a framework for understanding its potential thermal stability and decomposition based on the behavior of analogous compounds. The provided experimental protocols for DSC and TGA offer a clear path for obtaining the necessary quantitative data. The proposed decomposition pathway serves as a model for predicting the reaction products. Researchers, scientists, and drug development professionals should use this information to guide their experimental design and to ensure the safe handling and use of this energetic compound. Rigorous experimental verification of the thermal properties is essential before its application in any process.

References

An In-depth Technical Guide to the Safety and Handling of 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Azido-3-fluoro-2-methylbenzene (CAS No. 1696884-49-7). Due to the limited availability of specific quantitative safety data for this compound, this document combines information from safety data sheets for structurally related aryl azides and general best practices for handling potentially energetic and toxic materials. Professionals handling this substance must exercise extreme caution and adhere to all institutional and regulatory safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on data for analogous compounds, it should be treated as harmful if swallowed or inhaled, and toxic in contact with skin. There is also potential for it to cause damage to organs through prolonged or repeated exposure and to be toxic to aquatic life.[1] As with many organic azides, there is an inherent risk of explosive decomposition when subjected to heat, shock, or friction.

GHS Hazard Statements:

  • H302 + H332: Harmful if swallowed or if inhaled.[1]

  • H311: Toxic in contact with skin.[1]

  • H372: Causes damage to organs through prolonged or repeated exposure.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P260: Do not breathe mist or vapors.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/ protective clothing.[1]

Quantitative Data Summary

Table 1: Toxicological Data for Related Aryl Azides

PropertyValueSpeciesRouteReference Compound
LD50 OralData not available--This compound
LC50 InhalationData not available--This compound
LD50 DermalData not available--This compound

Table 2: Physical and Chemical Properties of Related Compounds

PropertyValueReference Compound
Molecular FormulaC₇H₆FN₃This compound
Molecular Weight151.14 g/mol This compound
Flash PointData not availableThis compound
Boiling PointData not availableThis compound
Decomposition TemperatureData not availableThis compound

Experimental Protocols

Personal Protective Equipment (PPE)

All personnel must wear appropriate PPE when handling this compound.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron and boots should be worn.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage
  • Engineering Controls: All manipulations of this compound must be performed in a properly functioning chemical fume hood with a blast shield.

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or mists.

    • Use only non-sparking tools.

    • Avoid static discharge.

    • Keep away from heat, sparks, and open flames.

    • Work with the smallest possible quantities.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, oxidizing agents, and metals.

    • Protect from light.

    • Do not store in refrigerators or freezers that are not spark-proof.

Spill and Emergency Procedures
  • Spill Response:

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, contact your institution's environmental health and safety department immediately.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and properly labeled container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Hazard_Identification cluster_hazards Potential Hazards cluster_exposure Routes of Exposure cluster_controls Control Measures H_Physical Physical Hazard (Explosive Potential) C_Eng Engineering Controls (Fume Hood, Blast Shield) H_Physical->C_Eng C_Admin Administrative Controls (SOPs, Training) H_Physical->C_Admin H_Health Health Hazard (Toxic, Harmful) H_Health->C_Eng H_Health->C_Admin C_PPE Personal Protective Equipment H_Health->C_PPE H_Environmental Environmental Hazard (Aquatic Toxicity) H_Environmental->C_Admin R_Inhalation Inhalation R_Inhalation->C_Eng R_Dermal Dermal Contact R_Dermal->C_PPE R_Ingestion Ingestion R_Ingestion->C_Admin R_Eye Eye Contact R_Eye->C_PPE

Caption: Hazard Identification and Control Measures.

Handling_Workflow Start Start: Prepare for Handling Prep_PPE 1. Don Appropriate PPE Start->Prep_PPE Prep_Eng 2. Verify Engineering Controls (Fume Hood, Blast Shield) Prep_PPE->Prep_Eng Handling 3. Handle Compound (Weighing, Transfer, Reaction) Prep_Eng->Handling Decon 4. Decontaminate Work Area Handling->Decon Waste 5. Segregate and Label Waste Decon->Waste Storage 6. Return to Secure Storage Waste->Storage End End: Procedure Complete Storage->End

Caption: Safe Handling Workflow.

Emergency_Spill_Response Spill Spill Occurs Alert 1. Alert Personnel & Evacuate Area Spill->Alert Assess 2. Assess Spill Size Alert->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major PPE 3a. Don PPE Small_Spill->PPE EHS 3b. Contact EHS/Emergency Services Large_Spill->EHS Absorb 4a. Absorb with Inert Material PPE->Absorb Collect 5a. Collect Waste Absorb->Collect Clean 6a. Clean Spill Area Collect->Clean End End Response Clean->End Secure 4b. Secure the Area EHS->Secure Secure->End

Caption: Emergency Spill Response Protocol.

References

1-Azido-3-fluoro-2-methylbenzene: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-3-fluoro-2-methylbenzene is an aromatic organic compound featuring an azide functional group, a fluorine atom, and a methyl group strategically positioned on a benzene ring. This unique combination of substituents imparts a rich and versatile reactivity profile, making it a promising building block for the synthesis of a wide array of complex organic molecules. The presence of the azide group allows for participation in hallmark reactions such as 1,3-dipolar cycloadditions, while the ortho-methyl group opens avenues for intramolecular C-H functionalization, leading to the formation of valuable heterocyclic scaffolds. Furthermore, the fluorine atom can significantly influence the electronic properties and metabolic stability of the resulting molecules, a feature of particular interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in modern organic synthesis.

Synthesis of this compound

The most direct and reliable method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with an azide salt. For this compound, the precursor would be 3-fluoro-2-methylaniline. The synthesis involves two key steps: the formation of a diazonium salt from the aniline, and the subsequent displacement of the diazonium group with an azide.

Synthesis_Pathway Precursor 3-Fluoro-2-methylaniline Diazonium 3-Fluoro-2-methylbenzenediazonium salt Precursor->Diazonium 1. HCl, NaNO2 2. 0-5 °C Product This compound Diazonium->Product NaN3, H2O

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.[1][2][3]

  • Diazotization:

    • To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

    • The temperature is maintained below 5 °C throughout the addition.

    • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 3-fluoro-2-methylbenzenediazonium chloride solution.

  • Azidation:

    • In a separate flask, a solution of sodium azide (1.2 eq) in water is prepared and cooled to 0-5 °C.

    • The cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed.

    • After the addition is complete, the reaction mixture is stirred for 1-2 hours at room temperature.

    • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Potential Applications in Organic Synthesis

The unique structural features of this compound make it a versatile reagent for the construction of various heterocyclic systems and other complex molecules.

1,3-Dipolar Cycloaddition Reactions: Synthesis of Fluorinated 1,2,3-Triazoles

Aryl azides are well-known 1,3-dipoles that readily undergo Huisgen 1,3-dipolar cycloaddition reactions with alkynes to produce 1,2,3-triazoles.[4] This reaction, particularly the copper-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and tolerance of a wide range of functional groups.[5] The fluorine substituent on the aromatic ring of this compound is expected to accelerate the cycloaddition reaction due to its electron-withdrawing nature, which lowers the energy of the azide's LUMO.[6] The ortho-methyl group may introduce some steric hindrance, potentially influencing the reaction rate but not preventing the reaction.[7][8]

Cycloaddition_Workflow cluster_reactants Reactants cluster_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide This compound Reaction Cu(I) catalyst Solvent (e.g., tBuOH/H2O) Room Temperature Azide->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction Product 1-(3-Fluoro-2-methylphenyl)-4-R-1H-1,2,3-triazole Reaction->Product

Figure 2: Workflow for the synthesis of fluorinated 1,2,3-triazoles via CuAAC.

The resulting fluorinated 1,2,3-triazoles are of significant interest in medicinal chemistry. The triazole core can act as a stable linker or a pharmacophore, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[9][10][11]

Table 1: Representative Yields for CuAAC Reactions with Analogous Aryl Azides

Aryl AzideAlkyneCatalystSolventYield (%)Reference
Phenyl azidePhenylacetyleneCuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂O91Sharpless et al.
4-Fluorophenyl azide1-OctyneCuITHF95Fokin et al.
2-Methylphenyl azideEthyl propiolateCuSO₄·5H₂O, Sodium AscorbateDMF/H₂O88Wang et al.
Intramolecular C-H Amination: Synthesis of Fused Heterocycles

The ortho-methyl group in this compound provides an opportunity for intramolecular C-H amination reactions. Upon thermal or transition-metal-catalyzed decomposition, the azide can generate a highly reactive nitrene intermediate, which can then insert into the C-H bonds of the adjacent methyl group to form a five-membered ring. This process is a powerful method for constructing fused heterocyclic systems like indolines.[12] Rhodium and iridium complexes are known to be particularly effective catalysts for this transformation, often proceeding under mild conditions with high efficiency.[12][13]

CH_Amination_Workflow Start This compound Nitrene_Formation Nitrene Generation (e.g., Rh₂(OAc)₄, heat) Start->Nitrene_Formation Cyclization Intramolecular C-H Insertion Nitrene_Formation->Cyclization Product 4-Fluoroindoline Cyclization->Product

Figure 3: Logical workflow for intramolecular C-H amination.

This synthetic route offers a concise way to access substituted indoline scaffolds, which are prevalent in many biologically active natural products and pharmaceuticals.

Table 2: Examples of Transition-Metal-Catalyzed Intramolecular C-H Amination of Aryl Azides

SubstrateCatalystConditionsProductYield (%)Reference
2-AzidobiphenylRh₂(OAc)₄Dichloroethane, 80 °CCarbazole95Driver et al.
1-(2-Azidophenyl)prop-2-ene[Ir(coe)₂Cl]₂Toluene, 25 °C3-Methyl-2,3-dihydro-1H-indole92Hartwig et al.[12]
2-Azido-1,1'-biphenylPd(OAc)₂Toluene, 110 °CCarbazole85Bach et al.[14]
Photochemical and Thermal Reactions

Upon photolysis or thermolysis, this compound is expected to extrude nitrogen gas to form a highly reactive singlet nitrene intermediate. This intermediate can undergo several transformations:

  • Intramolecular C-H Insertion: As discussed above, this is a likely pathway leading to indoline formation.

  • Ring Expansion: The singlet nitrene can rearrange to a dehydroazepine, which can be trapped by nucleophiles to form substituted azepines. The presence of ortho-substituents can influence the rate and outcome of this ring expansion.[15][16][17]

  • Benzazirine Formation: In some cases, the nitrene can cyclize to form a transient benzazirine intermediate, which can then rearrange to other products.[18]

The specific outcome of these reactions will depend on the reaction conditions (e.g., temperature, wavelength of light, presence of trapping agents).

Significance in Medicinal and Materials Chemistry

The products derived from this compound hold significant potential in various fields:

  • Drug Discovery: The fluorinated 1,2,3-triazoles and indolines are valuable scaffolds in medicinal chemistry. The 1,2,3-triazole ring is a well-recognized pharmacophore and bioisostere for amide bonds.[19][20] The incorporation of fluorine can enhance drug-like properties such as metabolic stability and binding affinity.[9][10] Numerous triazole-containing compounds are being investigated for anticancer, antiviral, and antibacterial activities.[21][22][23]

  • Materials Science: The carbazole derivatives that could potentially be synthesized from related biaryl azides are known for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and photovoltaics, due to their electronic and photophysical properties.[13][24][25]

Conclusion

This compound is a promising, albeit currently under-explored, synthetic building block. Its multifunctionality allows for a diverse range of chemical transformations, including highly efficient cycloadditions and powerful C-H functionalization reactions. The ability to readily generate fluorinated triazoles and fused nitrogen heterocycles from this single precursor makes it a valuable tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is warranted and is expected to uncover new and efficient synthetic methodologies.

References

An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Azido-3-fluoro-2-methylbenzene, a fluorinated aromatic azide of interest in chemical synthesis and drug discovery. Due to a lack of specific documented history on its discovery, this guide focuses on the plausible and widely accepted synthetic methodology, derived from established chemical principles for analogous compounds. Detailed experimental protocols, safety considerations, and physiochemical data for the key precursor are presented. The logical workflow for its synthesis is also visualized through a process diagram.

Introduction

This compound (CAS Number: 1696884-49-7) is a substituted aromatic azide. The presence of the azido group makes it a versatile building block for the introduction of nitrogen-containing functionalities, particularly through cycloaddition reactions (e.g., "click chemistry") to form triazoles, which are prevalent scaffolds in medicinal chemistry. The fluorine and methyl substituents on the benzene ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive fragment for the design of novel therapeutic agents. While the specific historical details of the discovery of this compound are not extensively documented in publicly available literature, its synthesis can be reliably inferred from well-established organic chemistry reactions.

Physicochemical Properties of the Key Precursor

The primary precursor for the synthesis of this compound is 2-Fluoro-6-methylaniline. A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
CAS Number 443-89-0
Molecular Formula C₇H₈FN
Molecular Weight 125.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 187 °C at 760 mmHg
Density 1.082 g/mL at 25 °C
Refractive Index n20/D 1.536

Plausible Synthetic Pathway

The most probable synthetic route to this compound involves a two-step process starting from 3-Fluoro-2-nitrotoluene:

  • Reduction of the nitro group: 3-Fluoro-2-nitrotoluene is reduced to form the key intermediate, 2-Fluoro-6-methylaniline.

  • Diazotization and Azidation: The amino group of 2-Fluoro-6-methylaniline is converted to a diazonium salt, which is then displaced by an azide ion to yield the final product.

The following diagram illustrates this proposed synthetic workflow:

Synthesis_Workflow Start 3-Fluoro-2-nitrotoluene Intermediate 2-Fluoro-6-methylaniline Start->Intermediate Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Product This compound Intermediate->Product 1. Diazotization (NaNO₂, HCl, 0-5 °C) 2. Azidation (NaN₃)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on general procedures for analogous transformations and should be adapted and optimized as necessary.

Synthesis of 2-Fluoro-6-methylaniline from 3-Fluoro-2-nitrotoluene

Materials:

  • 3-Fluoro-2-nitrotoluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-2-nitrotoluene (1 equivalent).

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield 2-Fluoro-6-methylaniline. The product can be further purified by distillation if necessary.

Synthesis of this compound from 2-Fluoro-6-methylaniline

Materials:

  • 2-Fluoro-6-methylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Deionized water

  • Ice

Procedure:

  • In a beaker, dissolve 2-Fluoro-6-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve sodium azide (1.2 equivalents) in deionized water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent under reduced pressure to obtain this compound. Caution: The product is an organic azide and may be unstable upon heating. Purification by distillation should be avoided if possible or performed with extreme caution behind a blast shield.

Safety Considerations

2-Fluoro-6-methylaniline:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated fume hood.

Sodium Azide and Diazonium Salts:

  • Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.

  • Diazonium salts are often unstable and can be explosive, especially in a dry state. They should be kept in solution and used immediately after preparation.

  • The reaction of diazonium salts with sodium azide produces hydrazoic acid, which is also toxic and explosive.

  • All operations involving diazonium salts and sodium azide must be conducted in a fume hood, behind a blast shield, and at low temperatures.

  • Avoid contact of sodium azide with acids, as this liberates toxic and explosive hydrazoic acid.

  • Avoid contact of sodium azide with heavy metals, as this can form highly explosive heavy metal azides.

Characterization Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the region of 7.0-7.5 ppm, a singlet for the methyl group around 2.0-2.5 ppm.
¹³C NMR Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. A signal for the methyl carbon.
¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride.
IR Spectroscopy A strong, sharp absorption band characteristic of the azide asymmetric stretch around 2100-2150 cm⁻¹. C-H stretching and aromatic C=C stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₇H₆FN₃ (151.14 g/mol ). A prominent fragment corresponding to the loss of N₂ (28 g/mol ).

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through a standard sequence of nitro group reduction followed by diazotization and azidation of the resulting aniline. This guide provides a comprehensive overview of this plausible synthetic route, including detailed experimental protocols and critical safety information, to aid researchers in the safe and efficient preparation of this compound. Further research to fully characterize this molecule and explore its reactivity is warranted.

An In-depth Technical Guide to 1-Azido-3-fluoro-2-methylbenzene and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 1-Azido-3-fluoro-2-methylbenzene. This guide, therefore, provides a comprehensive overview based on established principles of organic chemistry, data from structurally related analogs, and the well-documented applications of aryl azides in chemical biology and drug discovery.

Introduction

This compound belongs to the class of substituted aryl azides, a group of compounds that have garnered significant interest in the scientific community. The unique chemical properties of the azide functional group, combined with the electronic effects of the fluorine and methyl substituents on the benzene ring, make this molecule and its analogs valuable tools in various research and development areas.

Aryl azides are particularly renowned for their utility in bioorthogonal chemistry . These reactions occur within living systems without interfering with native biochemical processes.[1][2] The azide group is an excellent bioorthogonal handle because it is small, stable in biological media, and absent in most living organisms.[1] This allows for the specific labeling and tracking of biomolecules.

This guide will explore the probable synthesis, chemical properties, and potential applications of this compound and its structural isomers, providing a foundational understanding for researchers interested in utilizing these compounds.

Physicochemical Properties and Structural Analogs

While specific experimental data for this compound is scarce, we can infer its properties from its structure and by comparing it to known analogs.

Table 1: Physicochemical Properties of this compound and its Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )InChIKey
This compoundNot AvailableC₇H₆FN₃151.14Inferred
1-Azido-2-fluoro-3-methylbenzene1696884-49-7C₇H₆FN₃151.14Not Available
1-Azido-2-fluoro-4-methylbenzene864866-32-0C₇H₆FN₃151.14Not Available
3-Fluoro-2-methylaniline (precursor)443-86-7C₇H₈FN125.14SLDLVGFPFFLYBM-UHFFFAOYSA-N[3]
2-Fluoro-6-methylaniline (precursor)443-89-0C₇H₈FN125.14CMVJYZNBMRJICR-UHFFFAOYSA-N[4]

The presence of a fluorine atom is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The position of the substituents on the aromatic ring will influence the electronic distribution and, consequently, the reactivity of the azide group and the aromatic ring itself.

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the diazotization of the corresponding aniline precursor, 3-Fluoro-2-methylaniline. This is a standard and widely used method for the preparation of aryl azides.

Synthesis of the Aniline Precursor

The synthesis of the required precursor, 3-Fluoro-2-methylaniline, can be achieved through various established organic synthesis routes. One plausible approach involves the nitration of 2-fluorotoluene followed by the reduction of the nitro group.

Diazotization of 3-Fluoro-2-methylaniline

The conversion of the aniline to the azide is typically achieved in a two-step, one-pot reaction.

Experimental Protocol: General Procedure for the Synthesis of Aryl Azides from Anilines

  • Dissolution of Aniline: The corresponding aniline (e.g., 3-Fluoro-2-methylaniline) is dissolved in an acidic aqueous solution, typically hydrochloric acid or sulfuric acid, at a low temperature (0-5 °C) in a reaction vessel.

  • Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. This reaction forms an in-situ diazonium salt.

  • Azide Formation: A solution of sodium azide (NaN₃) in water is then added slowly to the diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of the desired aryl azide and the evolution of nitrogen gas.

  • Workup: The reaction mixture is then typically warmed to room temperature and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude aryl azide.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Safety Precaution: Organic azides can be explosive, especially at elevated temperatures or when subjected to shock. All reactions involving azides should be carried out with appropriate safety measures, including the use of a blast shield.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Aryl Azide Formation 2-Fluorotoluene 2-Fluorotoluene Nitration Nitration 2-Fluorotoluene->Nitration 3-Fluoro-2-methyl-nitrobenzene 3-Fluoro-2-methyl-nitrobenzene Nitration->3-Fluoro-2-methyl-nitrobenzene Reduction Reduction 3-Fluoro-2-methyl-nitrobenzene->Reduction 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Reduction->3-Fluoro-2-methylaniline Diazotization Diazotization 3-Fluoro-2-methylaniline->Diazotization 1. HCl, NaNO2 2. NaN3 Azide Displacement Azide Displacement Diazotization->Azide Displacement This compound This compound Azide Displacement->this compound

A plausible synthetic workflow for this compound.

Applications in Drug Discovery and Chemical Biology

Aryl azides, including fluorinated analogs, are powerful tools in drug discovery and chemical biology due to their ability to participate in bioorthogonal reactions. These reactions allow for the selective modification of biomolecules in their native environment.

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, which forms a stable amide bond.[1][5] This reaction has been widely used for labeling proteins, glycans, and other biomolecules.[5][6]

The workflow for a typical Staudinger ligation experiment is depicted below.

Staudinger_Ligation Biomolecule_of_Interest Biomolecule of Interest (e.g., Protein) Metabolic_Labeling Metabolic Labeling with Azide-Containing Precursor Biomolecule_of_Interest->Metabolic_Labeling Azide_Labeled_Biomolecule Azide-Labeled Biomolecule Metabolic_Labeling->Azide_Labeled_Biomolecule Staudinger_Ligation_Reaction Staudinger Ligation Azide_Labeled_Biomolecule->Staudinger_Ligation_Reaction Phosphine_Probe Phosphine-Functionalized Probe (e.g., Fluorophore, Biotin) Phosphine_Probe->Staudinger_Ligation_Reaction Labeled_Biomolecule Covalently Labeled Biomolecule Staudinger_Ligation_Reaction->Labeled_Biomolecule Detection_Analysis Detection and Analysis (e.g., Fluorescence Microscopy, Western Blot) Labeled_Biomolecule->Detection_Analysis

Experimental workflow for Staudinger ligation-based biomolecule labeling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," the CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. While highly efficient, the cytotoxicity of copper has limited its direct application in living cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.[7] SPAAC has become a cornerstone of in vivo chemical biology.

The electron-withdrawing nature of the fluorine atom in this compound could potentially enhance the rate of SPAAC reactions.

Quantitative Data

As specific quantitative data for this compound is not available, the following table presents representative data for related compounds and reactions to provide a comparative context.

Table 2: Representative Reaction Kinetics and Yields

ReactionReactantsRate Constant (M⁻¹s⁻¹)Typical Yield (%)Reference
Staudinger LigationAzide + Triarylphosphine~0.00270-95[5]
CuAACAzide + Terminal Alkyne10² - 10³>90General Knowledge
SPAACAzide + Cyclooctyne10⁻³ - 160-90[7]

Conclusion

This compound and its structural analogs represent a class of chemical tools with significant potential in drug discovery and chemical biology. While specific data for the title compound is limited, the established chemistry of aryl azides provides a strong foundation for its synthesis and application. The principles of bioorthogonal chemistry, particularly Staudinger ligation and strain-promoted azide-alkyne cycloaddition, offer powerful strategies for the site-specific labeling and investigation of biomolecules. Further research into the synthesis and reactivity of these fluorinated aryl azides is warranted to fully explore their utility in advancing our understanding of biological systems and in the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 1-Azido-3-fluoro-2-methylbenzene in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the intrinsic reactivity of a strained cyclooctyne with an azide to form a stable triazole linkage.[3] The reaction rate and efficiency of SPAAC can be significantly influenced by the electronic properties of the azide component.[3][4] Aryl azides, particularly those bearing electron-withdrawing groups, have been shown to exhibit enhanced reactivity in these cycloadditions.[3]

This document provides detailed application notes and protocols for the use of 1-Azido-3-fluoro-2-methylbenzene , a substituted aryl azide, in SPAAC reactions. The presence of a fluorine atom is expected to enhance the azide's reactivity through its electron-withdrawing nature, while the ortho-methyl group may introduce steric effects that can also modulate the reaction kinetics. These characteristics make this compound a potentially valuable reagent for applications in bioconjugation, drug delivery, and molecular imaging.

Principle of the Method

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between an azide and a strained alkyne, such as a cyclooctyne.[5] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition.[3] The introduction of electron-withdrawing substituents, such as a fluorine atom, on the aryl azide can further accelerate the reaction by lowering the energy of the azide's highest occupied molecular orbital (HOMO), leading to a more favorable interaction with the alkyne's lowest unoccupied molecular orbital (LUMO).

The substitution pattern of this compound, with a fluoro group meta and a methyl group ortho to the azide, presents an interesting case for studying the interplay of electronic and steric effects on SPAAC kinetics. While the fluorine atom is anticipated to increase the reaction rate, the ortho-methyl group might sterically hinder the approach of the bulky cyclooctyne, potentially counteracting the electronic activation.

Experimental Protocols

The following protocols are generalized for the use of this compound in a typical SPAAC reaction with a dibenzocyclooctyne (DBCO) derivative, a commonly used strained alkyne. Researchers should optimize these protocols for their specific applications.

Materials and Reagents
  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-amine)

  • Anhydrous, degassed solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS))

  • Reaction vessels (e.g., microcentrifuge tubes, round-bottom flasks)

  • Analytical equipment (e.g., HPLC, LC-MS, NMR)

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes the conjugation of this compound to a DBCO-functionalized protein.

  • Preparation of Reagents:

    • Dissolve the DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-functionalized protein solution.

    • Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide is typically recommended to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the protein.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific DBCO reagent and the desired degree of labeling.

  • Purification:

    • Remove the excess unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., PD-10 desalting column), dialysis, or tangential flow filtration.

  • Analysis:

    • Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Monitoring Reaction Kinetics by HPLC or LC-MS

This protocol can be used to determine the reaction rate of this compound with a DBCO-containing small molecule.

  • Preparation of Reaction Solutions:

    • Prepare stock solutions of this compound and a DBCO-containing small molecule (e.g., DBCO-acid) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). A typical starting concentration is 1 mM for each reactant.

  • Reaction Initiation:

    • In a thermostatted vial, mix equal volumes of the this compound and DBCO-acid solutions to initiate the reaction.

  • Time-Course Analysis:

    • At regular time intervals (e.g., every 5-10 minutes for the first hour, then less frequently), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., the mobile phase for HPLC analysis).

  • HPLC or LC-MS Analysis:

    • Inject the quenched aliquots onto an HPLC or LC-MS system equipped with a suitable column (e.g., C18).

    • Monitor the disappearance of the starting materials and the appearance of the triazole product by UV absorbance or mass spectrometry.

  • Data Analysis:

    • Plot the concentration of the reactants or product as a function of time.

    • Determine the second-order rate constant from the kinetic data.

Data Presentation

The following table summarizes hypothetical quantitative data for the SPAAC reaction of this compound with a generic DBCO derivative, based on the expected influence of the substituents. Actual experimental data should be generated following the protocols above.

ParameterExpected Value/RangeNotes
Second-Order Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹The fluorine atom is expected to increase the rate constant compared to unsubstituted phenyl azide. The ortho-methyl group may slightly decrease the rate due to steric hindrance, resulting in a moderate overall rate.
Reaction Time for >90% Conversion 1 - 4 hoursAt millimolar concentrations, the reaction is expected to proceed to near completion within a few hours at room temperature.
Optimal pH Range 6.0 - 8.0SPAAC reactions are generally insensitive to pH within this range, making them suitable for biological applications.
Compatible Solvents Aqueous buffers, DMSO, DMF, AcetonitrileThe reaction is compatible with a wide range of polar protic and aprotic solvents.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Purification & Analysis A 1-Azido-3-fluoro- 2-methylbenzene Stock Solution C Mix Reagents A->C B DBCO-functionalized Biomolecule in Buffer B->C D Incubate (RT or 37°C, 1-12h) C->D E Purification (e.g., SEC) D->E F Characterization (e.g., MS, SDS-PAGE) E->F

Caption: Experimental workflow for the SPAAC conjugation of this compound.

logical_relationship cluster_reactants Reactants cluster_factors Influencing Factors Azide 1-Azido-3-fluoro- 2-methylbenzene Product Stable Triazole Product Azide->Product Alkyne Strained Cyclooctyne (e.g., DBCO) Alkyne->Product Fluorine Fluoro Group (Electron-withdrawing) Fluorine->Azide Increases Reactivity Methyl Ortho-Methyl Group (Steric Hindrance) Methyl->Azide May Decrease Reactivity Strain Ring Strain Strain->Alkyne Drives Reaction

Caption: Factors influencing the SPAAC reaction with this compound.

Conclusion

This compound is a promising reagent for strain-promoted alkyne-azide cycloaddition reactions. Its unique substitution pattern allows for the investigation of combined electronic and steric effects on reaction kinetics. The provided protocols offer a starting point for researchers to explore the utility of this compound in various applications, from bioconjugation to the development of novel therapeutic and diagnostic agents. Further experimental work is necessary to fully characterize the reactivity of this specific azide and to optimize its use in different contexts.

References

Application Notes and Protocols for 1-Azido-3-fluoro-2-methylbenzene in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Azido-3-fluoro-2-methylbenzene as a photoreactive crosslinking agent in photoaffinity labeling (PAL) experiments. This document outlines the principles of PAL, probe design considerations, and step-by-step methodologies for target identification and validation.

1. Introduction to Photoaffinity Labeling with this compound

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize specific molecular interactions between a small molecule (ligand) and its protein target.[1][2] The methodology relies on a photoaffinity probe, which is a modified version of the ligand of interest. This probe is engineered to include a photoreactive group that, upon activation by UV light, forms a highly reactive intermediate that covalently bonds to the interacting protein.[1][3]

This compound serves as a compact and efficient photoreactive moiety for these probes. Aryl azides are a well-established class of photo-crosslinkers due to their relative stability in the dark and their ability to be activated by UV light to form a reactive nitrene intermediate.[4][5] This nitrene can then insert into C-H or N-H bonds in the immediate vicinity, creating a stable, covalent linkage to the target protein.[6]

The inclusion of a fluorine atom in the aryl ring can offer several advantages in drug discovery and chemical biology applications. Fluorine can modulate the physicochemical properties of a molecule, potentially enhancing its binding affinity, metabolic stability, and target selectivity.[7][8]

2. Principle of the Method

The general workflow for photoaffinity labeling involves incubating the photoaffinity probe with a complex biological sample, such as a cell lysate or live cells, to allow for binding to its target protein.[1][9] Subsequent irradiation with UV light activates the azide group, leading to covalent crosslinking. The labeled proteins are then enriched and identified, typically using mass spectrometry.[9][10][11]

cluster_workflow Aryl Azide Photoactivation Pathway ArylAzide Aryl Azide (Ground State) Nitrene Singlet Nitrene (Highly Reactive) ArylAzide->Nitrene Photolysis, -N₂ CovalentBond Covalent Bond Formation (with Target Protein) Nitrene->CovalentBond Insertion into C-H, N-H bonds UV UV Light (e.g., 260-365 nm) UV->ArylAzide

Caption: Chemical pathway of aryl azide activation by UV light.

3. Experimental Protocols

The following protocols provide a generalized framework for using a photoaffinity probe containing the this compound moiety. Optimization of parameters such as probe concentration, incubation time, and UV exposure is critical for success.[1]

cluster_workflow General Photoaffinity Labeling Workflow start Design & Synthesize Photoaffinity Probe incubate Incubate Probe with Cell Lysate or Live Cells start->incubate uv Irradiate with UV Light to Induce Crosslinking incubate->uv enrich Enrich Labeled Proteins (e.g., Biotin-Streptavidin Pulldown) uv->enrich sds Separate Proteins (SDS-PAGE) enrich->sds ms Identify Protein & Binding Site (Mass Spectrometry) sds->ms validate Validate Target (e.g., Competition Assay) ms->validate end Target Identified validate->end

Caption: Standard experimental workflow for target identification.

Protocol 1: Photoaffinity Labeling in Cell Lysate

  • Prepare Cell Lysate: Harvest cells and lyse them in a suitable non-denaturing lysis buffer (see Table 2 for examples). Avoid buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT), as they can quench the reactive nitrene or reduce the azide group, respectively.[6]

  • Incubation: Add the photoaffinity probe to the clarified cell lysate. The optimal concentration should be determined empirically but is often based on the binding affinity of the parent ligand. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at 4°C to allow the probe to bind to its target.

  • Competition Control (Optional but Recommended): In a parallel sample, pre-incubate the lysate with an excess (e.g., 50-100 fold) of the original, unlabeled ligand before adding the photoaffinity probe. This control is crucial to distinguish specific binding from non-specific interactions.[3]

  • UV Crosslinking: Transfer the samples to a suitable reaction vessel, such as a quartz cuvette or an open microcentrifuge tube on ice.[6] Irradiate the sample with UV light (see Table 1 for typical conditions). The sample should be placed on ice to prevent heating.[6]

  • Quenching: After irradiation, the reaction can be quenched by adding a primary amine or a reducing agent if necessary for downstream applications.

Protocol 2: Target Enrichment and Analysis

This protocol assumes the photoaffinity probe includes an affinity tag, such as biotin, for enrichment.

  • Affinity Pulldown: Add streptavidin-conjugated beads to the UV-irradiated lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.[9]

  • Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE loading buffer.

  • Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins using a suitable method like silver staining or Coomassie blue. Specific target proteins should appear as distinct bands in the probe-treated lane but should be significantly reduced or absent in the competition control lane.[3]

  • Protein Identification: Excise the specific bands of interest from the gel for identification by mass spectrometry.[3][9]

4. Data Presentation and Interpretation

Quantitative data from photoaffinity labeling experiments should be carefully recorded and presented. The tables below provide examples of key experimental parameters.

Table 1: Typical UV Irradiation Conditions for Aryl Azide Probes

Parameter Typical Range Notes
Wavelength 254 - 365 nm The optimal wavelength depends on the specific absorbance of the aryl azide derivative.[6]
Light Source Handheld UV lamp, crosslinker Source intensity will affect exposure time.
Exposure Time 5 - 30 minutes Must be optimized to maximize specific labeling while minimizing protein damage.[1]
Distance from Source 1 - 5 cm Keep consistent across experiments.

| Temperature | 4°C (on ice) | Prevents sample heating and potential protein degradation.[6] |

Table 2: Example Buffer Compositions for PAL Experiments

Buffer Component Concentration Purpose Incompatible Additives
HEPES, pH 7.4 25 - 50 mM Buffering agent Tris, Glycine (Primary Amines)
NaCl 150 mM Ionic strength -
MgCl₂ 1 - 5 mM Divalent cation -
Glycerol 10% (v/v) Stabilizer -

| Protease Inhibitors | 1x Cocktail | Prevent protein degradation | DTT, β-mercaptoethanol (Thiols) |

5. Target Validation

Confirming that a protein identified via PAL is a true biological target is a critical final step. Competition experiments are the primary method of on-the-spot validation.

cluster_validation Logic of a Competition Experiment condition1 Condition 1: Probe Only p Target Protein + Photoaffinity Probe Result: Strong Signal conclusion Conclusion: The interaction between the probe and the target protein is specific. condition2 Condition 2: Competition p Target Protein + Excess Unlabeled Ligand + Photoaffinity Probe Result: Reduced/No Signal condition2:res->conclusion Indicates Specific Binding

Caption: Validating specific interactions using a competition assay.

If an interaction is specific, pre-incubation with an excess of the non-photoreactive parent compound will occupy the binding sites on the target protein, thereby preventing the photoaffinity probe from binding and crosslinking.[3] This leads to a significant reduction in the signal for the target protein compared to the sample without the competitor.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds starting from 1-Azido-3-fluoro-2-methylbenzene. The described methods include [3+2] cycloaddition reactions for the preparation of 1,2,3-triazoles and tetrazoles, a multi-step synthesis of benzimidazoles via reduction and condensation, and an intramolecular cyclization to form carbazoles. The potential applications of these fluorinated heterocycles in drug discovery are also discussed, with a focus on their potential as anticancer agents.

Synthesis of 1-(3-Fluoro-2-methylphenyl)-1H-1,2,3-triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4][5] This protocol describes the reaction of this compound with various terminal alkynes.

Experimental Protocol:

A solution of this compound (1.0 mmol) and the respective terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is prepared. To this solution, sodium ascorbate (0.2 mmol) is added, followed by copper(II) sulfate pentahydrate (0.1 mmol). The reaction mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-(3-Fluoro-2-methylphenyl)-4-substituted-1H-1,2,3-triazole.

Quantitative Data Summary:
EntryAlkyneProductReaction Time (h)Yield (%)
1Phenylacetylene1-(3-Fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole1292
2Propargyl alcohol(1-(3-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol1688
3Ethynyltrimethylsilane1-(3-Fluoro-2-methylphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole1495
41-Octyne1-(3-Fluoro-2-methylphenyl)-4-hexyl-1H-1,2,3-triazole2485

Synthetic Workflow:

G start This compound + Terminal Alkyne reagents CuSO4.5H2O, Sodium Ascorbate t-BuOH/H2O, Room Temperature start->reagents Reaction product 1-(3-Fluoro-2-methylphenyl)-4-substituted-1H-1,2,3-triazole reagents->product workup Workup and Purification product->workup

Caption: Workflow for the CuAAC synthesis of 1,2,3-triazoles.

Synthesis of 5-Substituted-1-(3-fluoro-2-methylphenyl)-1H-tetrazoles

The [3+2] cycloaddition of aryl azides with nitriles is a common method for the synthesis of 5-substituted-1H-tetrazoles.[6][7][8][9][10] This protocol outlines a zinc(II)-catalyzed approach.

Experimental Protocol:

A mixture of this compound (1.0 mmol), the corresponding nitrile (1.2 mmol), and zinc bromide (0.2 mmol) in N,N-dimethylformamide (DMF, 5 mL) is heated at 120 °C for 24 hours in a sealed tube. The reaction is monitored by TLC. After cooling to room temperature, the reaction mixture is poured into a 1 M aqueous solution of sodium hydroxide (20 mL) and washed with ethyl acetate to remove any unreacted starting materials. The aqueous layer is then acidified with 2 M hydrochloric acid to precipitate the tetrazole product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the 5-substituted-1-(3-fluoro-2-methylphenyl)-1H-tetrazole.

Quantitative Data Summary:
EntryNitrileProductReaction Time (h)Yield (%)
1Benzonitrile1-(3-Fluoro-2-methylphenyl)-5-phenyl-1H-tetrazole2485
2Acetonitrile1-(3-Fluoro-2-methylphenyl)-5-methyl-1H-tetrazole2478
34-Chlorobenzonitrile5-(4-Chlorophenyl)-1-(3-fluoro-2-methylphenyl)-1H-tetrazole2489
4Propionitrile5-Ethyl-1-(3-fluoro-2-methylphenyl)-1H-tetrazole2475

Synthetic Workflow:

G start This compound + Nitrile reagents ZnBr2, DMF 120 °C start->reagents Cycloaddition product 5-Substituted-1-(3-fluoro-2-methylphenyl)-1H-tetrazole reagents->product workup Acidic Workup and Isolation product->workup

Caption: Workflow for the synthesis of 1,5-disubstituted tetrazoles.

Synthesis of 2-Substituted-5-fluoro-6-methyl-1H-benzimidazoles

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[11] This protocol describes a two-step synthesis starting from this compound, involving reduction of the azide to the corresponding diamine, followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-3-methyl-1,2-phenylenediamine

To a solution of this compound (1.0 mmol) in ethanol (10 mL), Raney Nickel (catalytic amount) is added.[12] The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours. The reaction is monitored by TLC until the starting material is completely consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 4-Fluoro-3-methyl-1,2-phenylenediamine, which is used in the next step without further purification.

Step 2: Synthesis of 2-Substituted-5-fluoro-6-methyl-1H-benzimidazoles

A mixture of 4-Fluoro-3-methyl-1,2-phenylenediamine (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-substituted-5-fluoro-6-methyl-1H-benzimidazole.

Quantitative Data Summary:
EntryAldehydeProductReaction Time (h)Overall Yield (%)
1Benzaldehyde5-Fluoro-6-methyl-2-phenyl-1H-benzimidazole482
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-fluoro-6-methyl-1H-benzimidazole588
34-Methoxybenzaldehyde5-Fluoro-6-methyl-2-(4-methoxyphenyl)-1H-benzimidazole485
42-Naphthaldehyde5-Fluoro-6-methyl-2-(naphthalen-2-yl)-1H-benzimidazole679

Synthetic Workflow:

G start This compound reduction Reduction (H2, Raney Ni) start->reduction diamine 4-Fluoro-3-methyl-1,2-phenylenediamine reduction->diamine condensation Condensation with Aldehyde (EtOH, reflux) diamine->condensation product 2-Substituted-5-fluoro-6-methyl-1H-benzimidazole condensation->product

Caption: Two-step synthesis of 2-substituted benzimidazoles.

Synthesis of Fluorinated Carbazoles via Intramolecular Cyclization

Aryl azides can undergo thermal or photochemically induced intramolecular C-H amination to form carbazoles through a nitrene intermediate.[13][14][15][16][17] This protocol outlines the thermal cyclization of a biaryl azide precursor.

Experimental Protocol:

Step 1: Synthesis of 2-Azido-6-fluoro-3-methyl-1,1'-biphenyl

A mixture of 2-bromo-1-azido-3-fluoro-4-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is heated at 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 2-Azido-6-fluoro-3-methyl-1,1'-biphenyl.

Step 2: Intramolecular Cyclization to 4-Fluoro-3-methyl-9H-carbazole

2-Azido-6-fluoro-3-methyl-1,1'-biphenyl (1.0 mmol) is dissolved in 1,2-dichlorobenzene (10 mL) and the solution is heated at 180 °C for 4 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-Fluoro-3-methyl-9H-carbazole.

Quantitative Data Summary:
StepProductReaction Time (h)Yield (%)
12-Azido-6-fluoro-3-methyl-1,1'-biphenyl1275
24-Fluoro-3-methyl-9H-carbazole468

Synthetic Workflow:

G start 2-Bromo-1-azido-3-fluoro-4-methylbenzene + Phenylboronic acid suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) start->suzuki biaryl 2-Azido-6-fluoro-3-methyl-1,1'-biphenyl suzuki->biaryl cyclization Thermal Cyclization (1,2-dichlorobenzene, 180 °C) biaryl->cyclization product 4-Fluoro-3-methyl-9H-carbazole cyclization->product

Caption: Synthesis of a fluorinated carbazole via Suzuki coupling and intramolecular cyclization.

Application Notes: Potential in Drug Discovery

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[18][19][20]

  • Anticancer Activity: Many fluorinated 1,2,3-triazole and benzimidazole derivatives have demonstrated potent anticancer activity.[21][22][23][24][25] These compounds can act through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[23][24] The synthesized fluorinated heterocycles from this compound represent promising scaffolds for the development of novel anticancer agents.

  • Antimicrobial Activity: Fluorinated benzimidazoles have also been reported to possess significant antibacterial and antifungal properties.[26] The incorporation of fluorine can enhance the antimicrobial efficacy of the parent benzimidazole core.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical mechanism by which a synthesized fluorinated benzimidazole could inhibit the EGFR signaling pathway, a common target in cancer therapy.

G EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization Grb2_Sos Grb2/Sos dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival ERK->proliferation inhibitor Fluorinated Benzimidazole (from this compound) inhibitor->dimerization inhibits

References

Application Notes and Protocols for the Generation of 3-Fluoro-2-methylphenylnitrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for the generation and characterization of the highly reactive intermediate, 3-fluoro-2-methylphenylnitrene, from its precursor, 1-azido-3-fluoro-2-methylbenzene. Aryl nitrenes are of significant interest in organic synthesis and materials science due to their diverse reactivity, including C-H bond insertion, aziridination, and rearrangement reactions.[1] The protocols outlined below are based on established methods for the photochemical generation of aryl nitrenes and their subsequent characterization using matrix isolation spectroscopy.[2][3]

Safety is paramount when working with azide compounds. Organic azides are energetic materials and can be explosive, sensitive to heat, shock, and light.[4][5][6] A thorough risk assessment must be conducted before commencing any experimental work.

Reaction Pathway and Logic

The generation of 3-fluoro-2-methylphenylnitrene is typically achieved through the photolysis of this compound. Ultraviolet (UV) irradiation provides the energy to extrude a molecule of nitrogen (N₂), yielding the highly reactive nitrene intermediate. This process is often carried out at cryogenic temperatures in an inert matrix to trap and stabilize the nitrene for spectroscopic characterization.

Precursor This compound Nitrene 3-Fluoro-2-methylphenylnitrene Precursor->Nitrene Photolysis (hν) N2 N₂ Nitrene->N2 - N₂ Products Trapping Products / Rearrangement Products Nitrene->Products Reaction / Rearrangement

Caption: Photochemical generation of 3-fluoro-2-methylphenylnitrene.

Experimental Protocols

Synthesis of this compound (Generalized Procedure)

This protocol is a general method and should be adapted from procedures for similar substituted anilines.

Materials:

  • 3-Fluoro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware

Procedure:

  • Diazotization:

    • Dissolve 3-fluoro-2-methylaniline in a solution of hydrochloric acid and water at 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Azidation:

    • In a separate flask, dissolve sodium azide in deionized water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir for 1-2 hours at 0-5 °C, then slowly warm to room temperature.

  • Extraction and Purification:

    • Extract the aqueous mixture with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Do not heat the azide solution. [5][6]

Safety Precautions for Azide Synthesis:

  • All work with azides must be performed in a well-ventilated fume hood behind a blast shield.[5][7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Avoid using metal spatulas or ground glass joints which can cause friction and lead to detonation.[5][7]

  • Never use chlorinated solvents with azides, as this can form explosive diazidomethane.[4][6]

  • Azide waste should be handled and disposed of according to institutional safety guidelines.[6]

Photochemical Generation and Matrix Isolation of 3-Fluoro-2-methylphenylnitrene

This protocol describes the generation of the nitrene and its trapping in a cryogenic matrix for spectroscopic analysis.

Materials:

  • This compound

  • Argon gas (high purity)

  • Solvent for sample introduction (e.g., dichloromethane, used with extreme caution due to potential reactivity with azides, or a non-halogenated alternative)

Equipment:

  • Matrix isolation apparatus (closed-cycle helium cryostat)

  • High-vacuum system

  • Deposition line with a needle valve for gas control

  • UV light source (e.g., mercury lamp with appropriate filters)

  • FT-IR spectrometer

  • EPR spectrometer

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_matrix Matrix Isolation cluster_photolysis Nitrene Generation Prepare Azide Solution Prepare dilute solution of this compound Deposit Matrix Co-deposit azide solution and excess Argon onto cold window Prepare Azide Solution->Deposit Matrix Cool Cryostat Cool cryostat to ~10 K Cool Cryostat->Deposit Matrix Initial Spectrum Record initial IR/EPR spectrum of isolated azide Deposit Matrix->Initial Spectrum Photolysis Irradiate matrix with UV light Initial Spectrum->Photolysis Final Spectrum Record final IR/EPR spectrum to observe nitrene Photolysis->Final Spectrum

Caption: Workflow for matrix isolation and photolysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. The concentration should be low to ensure isolation of individual molecules in the matrix.

  • Matrix Deposition:

    • Cool the cryostat to the desired temperature (typically 10-20 K).

    • Introduce the gaseous mixture of the azide and a large excess of argon gas into the high-vacuum chamber of the cryostat.

    • Deposit the mixture onto a cold window (e.g., CsI for IR, quartz for UV-Vis and EPR) at a controlled rate.

  • Initial Characterization: Record the IR and/or EPR spectrum of the matrix-isolated this compound precursor.

  • Photolysis:

    • Irradiate the matrix with a UV lamp. The wavelength should be chosen to correspond to an absorption band of the azide, often in the range of 250-350 nm.

    • The duration of photolysis will depend on the lamp intensity and the quantum yield of the reaction and may range from minutes to hours.

  • Nitrene Characterization:

    • Record the IR and EPR spectra of the matrix after photolysis.

    • The appearance of new spectral features and the disappearance of the azide signals indicate the formation of the nitrene.

Data Presentation

The following tables present hypothetical quantitative data that would be expected from the characterization of this compound and the corresponding nitrene.

Table 1: Infrared Spectroscopic Data (in Argon Matrix at 10 K)

CompoundVibrational ModeExpected Frequency (cm⁻¹)
This compoundAsymmetric N₃ stretch~2130 - 2170
Symmetric N₃ stretch~1250 - 1290
3-Fluoro-2-methylphenylnitrene (Triplet)C-N stretch~1300 - 1350
Aromatic ring modes~1400 - 1600

Table 2: EPR Spectroscopic Data for Triplet 3-Fluoro-2-methylphenylnitrene (in Argon Matrix at 10 K)

ParameterExpected Value
g-value~2.002
Zero-Field Splitting (D)0.9 - 1.0 cm⁻¹
Zero-Field Splitting (E)< 0.01 cm⁻¹

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the generation and characterization of 3-fluoro-2-methylphenylnitrene. Researchers should adapt these generalized procedures to their specific laboratory conditions and equipment. Strict adherence to safety protocols is essential when working with potentially explosive azide compounds. The spectroscopic data obtained from these experiments will provide valuable insights into the electronic structure and reactivity of this important class of intermediates.

References

Application Notes and Protocols: 1-Azido-3-fluoro-2-methylbenzene as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 1-azido-3-fluoro-2-methylbenzene as a photo- and thermally-activated crosslinking agent in polymer chemistry. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates from established principles of fluorinated aryl azide chemistry to provide robust starting points for researchers. Aryl azides are versatile crosslinkers that, upon activation, form highly reactive nitrenes capable of creating covalent bonds with a variety of polymers, thereby modifying their mechanical and chemical properties.[1][2] The inclusion of fluorine and methyl groups on the phenyl ring is expected to influence the reactivity and stability of the nitrene intermediate, offering potential advantages in crosslinking efficiency and specificity.[2]

Introduction

This compound is an aromatic azide that can be utilized as a covalent crosslinking agent for polymeric materials. The crosslinking process can be initiated either by ultraviolet (UV) irradiation or by thermal activation.[2][3] Both methods lead to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, most notably insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, as well as addition to carbon-carbon double bonds, to form stable covalent crosslinks between polymer chains.[1][4]

The presence of a fluorine atom on the aromatic ring can enhance the photo-crosslinking efficiency, favoring C-H insertion over other side reactions.[2] The methyl group may also influence the reactivity and stability of the resulting nitrene. These substitutions allow for fine-tuning of the crosslinking process.

Potential Applications:

  • Biomaterials: Creating stable hydrogels for tissue engineering and drug delivery.

  • Electronics: Fabricating photoresists and encapsulants for microelectronics.

  • Coatings: Enhancing the durability and solvent resistance of polymer films.

  • Elastomers: Improving the mechanical properties and thermal stability of rubbers.

Chemical and Physical Properties

PropertyEstimated Value
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
Appearance Likely a pale yellow oil or low-melting solid
Solubility Expected to be soluble in a wide range of organic solvents (e.g., THF, DMF, NMP, chlorinated solvents).[5]
Thermal Stability Azide groups are known to decompose at elevated temperatures, typically in the range of 150-300 °C.[1][6]
Photochemical Activity Expected to be activated by UV light, with the specific wavelength depending on the full aromatic system.

Reaction Mechanism and Experimental Workflow

The general mechanism for crosslinking using this compound involves the generation of a nitrene intermediate.

Crosslinking Mechanism cluster_activation Activation cluster_crosslinking Crosslinking A This compound B Nitrene Intermediate + N₂ A->B UV Light (hν) or Heat (Δ) D Crosslinked Polymer Network B->D C Polymer Chains C->D

Caption: General mechanism of polymer crosslinking using an aryl azide.

The experimental workflow for utilizing this compound as a crosslinking agent is outlined below.

Experimental Workflow cluster_activation A Synthesize or Procure This compound B Dissolve Polymer and Crosslinker in a Suitable Solvent A->B C Cast Polymer Film or Prepare Polymer Solution B->C D Activation Step C->D E UV Irradiation D->E Photo-crosslinking F Thermal Curing D->F Thermal crosslinking G Post-Activation Processing (e.g., Solvent Removal, Annealing) E->G F->G H Characterization of Crosslinked Polymer G->H

Caption: Experimental workflow for polymer crosslinking.

Experimental Protocols

Note: These are general protocols and may require optimization for specific polymers and applications. All work with azides should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses and blast shields, due to the potential explosive nature of azide compounds.

Synthesis of this compound (Exemplary)

This is a hypothetical synthesis based on standard organic chemistry procedures.

  • Diazotization: Dissolve 3-fluoro-2-methylaniline in an acidic aqueous solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Azide Formation: In a separate flask, dissolve sodium azide (NaN₃) in water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Extraction and Purification: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Protocol for Photo-Crosslinking
  • Preparation of Polymer Solution:

    • Dissolve the polymer of interest in a suitable solvent to a desired concentration (e.g., 10% w/v).

    • Add this compound to the polymer solution. The concentration of the crosslinker can be varied (e.g., 0.5-5 wt% relative to the polymer).

    • Stir the solution until the crosslinker is fully dissolved.

  • Sample Preparation:

    • Cast the polymer solution onto a suitable substrate (e.g., glass slide, silicon wafer) to form a thin film using techniques like spin-coating or drop-casting.

    • Alternatively, the solution can be used for techniques like electrospinning or 3D printing.

    • Dry the sample to remove the solvent.

  • UV Irradiation:

    • Place the sample in a UV crosslinking chamber.

    • Irradiate the sample with UV light. The optimal wavelength will likely be in the short-wave UV range (254-300 nm) for simple aryl azides.[1]

    • The irradiation time and intensity will need to be optimized for the specific polymer and crosslinker concentration. Start with an energy dose of 1-5 J/cm².

  • Post-Treatment:

    • After irradiation, the sample may be heated (annealed) to relax any internal stresses.

    • Wash the sample with a good solvent for the uncrosslinked polymer to remove any non-crosslinked material and determine the gel fraction.

Protocol for Thermal Crosslinking
  • Preparation of Polymer Blend:

    • Follow the same procedure as for photo-crosslinking to prepare a solution of the polymer and crosslinker.

    • Cast and dry the polymer film as described above.

  • Thermal Curing:

    • Place the sample in an oven or on a hot plate.

    • Heat the sample to a temperature sufficient to induce thermal decomposition of the azide group. A typical starting range is 150-250 °C.[1][6]

    • The curing time will depend on the temperature and the specific polymer system, ranging from minutes to hours.

  • Post-Treatment:

    • Allow the sample to cool to room temperature.

    • Perform a solvent wash to determine the extent of crosslinking.

Characterization of Crosslinked Polymers

The success of the crosslinking process can be evaluated using several analytical techniques.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of new peaks corresponding to the crosslinked structure.[7]
Solvent Swelling and Gel Fraction Determine the degree of crosslinking by measuring the amount of insoluble polymer after solvent extraction. The swelling ratio provides information on the crosslink density.
Differential Scanning Calorimetry (DSC) Observe changes in the glass transition temperature (Tg). An increase in Tg is typically indicative of successful crosslinking.[1]
Thermogravimetric Analysis (TGA) Assess the thermal stability of the crosslinked polymer. Crosslinking often leads to an increase in the decomposition temperature.[7]
Mechanical Testing (e.g., Tensile Testing) Measure changes in mechanical properties such as Young's modulus, tensile strength, and elongation at break. Crosslinking generally increases the modulus and strength while decreasing the elongation.[8]

Quantitative Data (Exemplary)

The following tables provide examples of the type of quantitative data that should be collected, based on studies of similar crosslinking systems.

Table 1: Effect of Crosslinker Concentration on Polymer Properties (Hypothetical Data)

Crosslinker Conc. (wt%)Gel Fraction (%)Swelling Ratio (Q)Young's Modulus (MPa)
00-10
1655.225
2853.845
5952.570

Table 2: Thermal Properties of Crosslinked Polymer (Hypothetical Data)

Crosslinker Conc. (wt%)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
080350
295375
5110400

Safety Considerations

  • Azide Compounds: Organic azides can be explosive, especially when heated or subjected to shock. Handle with care and in small quantities. Avoid contact with heavy metals and strong acids.

  • UV Radiation: Use appropriate shielding and personal protective equipment to prevent eye and skin exposure to UV radiation.

  • Solvents: Handle all organic solvents in a well-ventilated fume hood and follow standard laboratory safety procedures.

By following these guidelines and protocols, researchers can effectively explore the use of this compound as a versatile crosslinking agent for a wide range of polymer applications.

References

Application Notes and Protocols for Bioconjugation with 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 1-Azido-3-fluoro-2-methylbenzene in bioconjugation applications. This functionalized aryl azide is a valuable reagent for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The presence of the azide group allows for its participation in two primary types of bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The substitution pattern of this compound, featuring an electron-withdrawing fluorine atom and an electron-donating methyl group, may influence its reactivity and solubility profile. The fluorine substituent can enhance the reactivity of the azide in certain cycloaddition reactions, while the methyl group may introduce steric considerations. These characteristics make it a versatile tool for labeling and modifying a wide range of biomolecules, including proteins, peptides, nucleic acids, and glycans, in various applications from basic research to drug development.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
Appearance (Typically a liquid or low-melting solid)
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile). Limited solubility in aqueous buffers.
Storage Store at 2-8°C, protected from light. Azides can be energetic; handle with appropriate care.

Bioconjugation Strategies

This compound can be conjugated to alkyne-modified biomolecules using either CuAAC or SPAAC. The choice of method depends on the specific application, the nature of the biomolecule, and the tolerance of the system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that utilizes a copper(I) catalyst to join azides and terminal alkynes, forming a stable 1,4-disubstituted triazole linkage.[1] This reaction is known for its fast kinetics and high yields.[1]

Reaction Scheme:

CuAAC_reaction reagent1 This compound product Triazole-linked Bioconjugate reagent1->product + reagent2 Alkyne-modified Biomolecule reagent2->product catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) catalyst->product

Caption: General scheme of the CuAAC reaction.

Advantages of CuAAC:

  • Fast reaction rates: Typically faster than SPAAC, allowing for rapid conjugation.[2]

  • High yields: Often proceeds to near-quantitative conversion.[1]

  • Simple reagents: Terminal alkynes are generally easy to introduce into biomolecules.

Disadvantages of CuAAC:

  • Copper toxicity: The copper catalyst can be cytotoxic, limiting its use in live-cell labeling.[3]

  • Potential for biomolecule damage: Reactive oxygen species generated by the catalyst system can potentially damage certain amino acid residues.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne as the alkyne reaction partner. The high ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems.[3][4]

Reaction Scheme:

SPAAC_reaction reagent1 This compound product Triazole-linked Bioconjugate reagent1->product + reagent2 Cyclooctyne-modified Biomolecule reagent2->product

Caption: General scheme of the SPAAC reaction.

Advantages of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.[3][4]

  • High selectivity: The reaction is bioorthogonal and does not interfere with native biological processes.

Disadvantages of SPAAC:

  • Slower reaction rates: Generally slower than CuAAC, which may require longer reaction times or higher concentrations.[2]

  • Bulky cyclooctynes: The cyclooctyne modifying group is larger than a terminal alkyne, which could potentially perturb the biomolecule's function.

Quantitative Data: Comparative Reaction Kinetics

AzideCyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Benzyl azideBCN~0.07[5]
Benzyl azideDIBAC~0.3[5]
4-AzidoanilineBCN~0.2[5]
4-AzidobenzonitrileBCN~0.5[5]
4-Azido-2,3,5,6-tetrafluorobenzamideDIBAC~1.0[6]

BCN: Bicyclo[6.1.0]nonyne; DIBAC: Dibenzocyclooctyne.

Experimental Protocols

The following are general protocols for the bioconjugation of an alkyne-modified protein with this compound. These should be optimized for the specific biomolecule and application.

Protocol 1: CuAAC Conjugation of an Alkyne-Modified Protein

This protocol describes the conjugation of a protein containing a terminal alkyne group with this compound using a copper(I) catalyst generated in situ from CuSO₄ and sodium ascorbate.

Workflow Diagram:

CuAAC_workflow start Prepare Reagents prepare_protein Dissolve Alkyne-Protein in Buffer start->prepare_protein prepare_azide Prepare Stock Solution of This compound in DMSO start->prepare_azide prepare_catalyst Prepare Stock Solutions of CuSO4 and Sodium Ascorbate start->prepare_catalyst mix_reagents Combine Protein, Azide, and Catalyst prepare_protein->mix_reagents prepare_azide->mix_reagents prepare_catalyst->mix_reagents incubate Incubate Reaction Mixture (e.g., 1-4 hours at RT) mix_reagents->incubate purify Purify the Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze the Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze end Characterized Conjugate analyze->end

Caption: Experimental workflow for CuAAC.

Materials:

  • Alkyne-modified protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, copper ligand)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Prepare a stock solution of the alkyne-modified protein (e.g., 1-10 mg/mL) in PBS buffer, pH 7.4.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

  • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • (Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

  • In a microcentrifuge tube, add the alkyne-modified protein solution.

  • Add the this compound stock solution to the protein solution to a final concentration of 10-20 fold molar excess over the protein. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

  • (Optional) If using a copper ligand, add THPTA to the reaction mixture to a final concentration equivalent to the CuSO₄ concentration.

  • Initiate the reaction by adding the CuSO₄ stock solution to a final concentration of 0.1-1 mM, followed by the sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the protein conjugate to remove excess reagents and the copper catalyst. This can be achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm conjugation and assess purity.

Protocol 2: SPAAC Conjugation of a Cyclooctyne-Modified Protein

This protocol describes the copper-free conjugation of a protein modified with a strained cyclooctyne (e.g., DBCO, BCN) to this compound.

Workflow Diagram:

SPAAC_workflow start Prepare Reagents prepare_protein Dissolve Cyclooctyne-Protein in Buffer start->prepare_protein prepare_azide Prepare Stock Solution of This compound in DMSO start->prepare_azide mix_reagents Combine Protein and Azide prepare_protein->mix_reagents prepare_azide->mix_reagents incubate Incubate Reaction Mixture (e.g., 4-24 hours at RT or 37°C) mix_reagents->incubate purify Purify the Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze the Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze end Characterized Conjugate analyze->end

Caption: Experimental workflow for SPAAC.

Materials:

  • Cyclooctyne-modified protein (e.g., DBCO-protein)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Prepare a stock solution of the cyclooctyne-modified protein (e.g., 1-10 mg/mL) in PBS buffer, pH 7.4.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a microcentrifuge tube, add the cyclooctyne-modified protein solution.

  • Add the this compound stock solution to the protein solution to a final concentration of 10-50 fold molar excess over the protein. The final concentration of DMSO should be kept below 5% (v/v).

  • Incubate the reaction at room temperature or 37°C for 4-24 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS).

  • Purify the protein conjugate to remove excess azide reagent using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm conjugation and assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiency (CuAAC) Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄.
Steric hindranceIncrease reaction time or temperature. Consider a longer linker on the alkyne or azide.
Protein precipitationReduce the concentration of organic solvent (DMSO). Perform the reaction at a lower temperature.
Low conjugation efficiency (SPAAC) Insufficient reaction timeIncrease incubation time. Monitor the reaction progress over a time course.
Low reactivity of cyclooctyne/azide pairIncrease the concentration of the azide reagent. Switch to a more reactive cyclooctyne.
Biomolecule degradation (CuAAC) Oxidative damageAdd a copper chelating ligand like THPTA. Degas buffers to remove oxygen.
Non-specific labeling Impure reagentsEnsure the purity of the alkyne/cyclooctyne-modified biomolecule and the azide reagent.
Side reactionsFor SPAAC with thiol-containing proteins, consider pre-treating with iodoacetamide to block free thiols.

Conclusion

This compound is a versatile chemical tool for bioconjugation via click chemistry. By selecting the appropriate cycloaddition strategy (CuAAC or SPAAC), researchers can efficiently and selectively label a wide array of biomolecules for various applications in research, diagnostics, and therapeutics. The protocols and data provided herein serve as a starting point for the development of specific bioconjugation procedures tailored to the unique requirements of each project. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are essential for successful outcomes.

References

Application Notes and Protocols: 1-Azido-3-fluoro-2-methylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-3-fluoro-2-methylbenzene is a versatile aromatic azide building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an azide moiety, offers a valuable scaffold for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. The methyl group provides a lipophilic handle that can influence molecular conformation and interactions with biological targets. The azide group is a key functional handle for highly efficient and chemoselective "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile construction of 1,2,3-triazole-containing compounds[3][4]. 1,2,3-triazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties[1][3].

These application notes provide a comprehensive overview of the utility of this compound in drug discovery workflows, complete with detailed experimental protocols for the synthesis of 1,2,3-triazole derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of a diverse library of 1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazole derivatives. These compounds can be generated through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a variety of terminal alkynes. The resulting triazole products can then be screened for a wide range of biological activities.

The strategic incorporation of the 3-fluoro-2-methylphenyl moiety can be used to probe structure-activity relationships (SAR) in drug design. The fluorine atom can act as a hydrogen bond acceptor and can modulate the pKa of nearby functional groups, while the methyl group can establish crucial van der Waals interactions within a target's binding site.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional, for sensitive substrates)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water to the flask to dissolve the reactants. The reaction concentration is typically in the range of 0.1 to 0.5 M.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a yellow or green color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Data Presentation

The following table templates are provided for researchers to systematically record and compare their experimental data.

Table 1: Synthesis of 1-(3-fluoro-2-methylphenyl)-4-substituted-1H-1,2,3-triazoles

EntryAlkyne SubstrateProduct StructureReaction Time (h)Yield (%)Purity (%)
1
2
3
...

Table 2: Biological Activity of Synthesized Triazole Derivatives

Compound IDTargetAssay TypeIC₅₀/EC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Notes
...

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the application of this compound in a drug discovery program.

G cluster_0 Synthesis cluster_1 Screening & Analysis A This compound C CuAAC Reaction A->C B Diverse Terminal Alkynes B->C D Library of 1,2,3-Triazole Derivatives C->D E High-Throughput Screening D->E Biological Assays F Hit Identification E->F G Lead Optimization (SAR) F->G H Preclinical Candidates G->H

Caption: Drug discovery workflow using this compound.

Reaction Mechanism

The diagram below outlines the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G A Terminal Alkyne C Copper(I) Acetylide A->C + B Cu(I) B->C E Six-membered Copper(III) Intermediate C->E + D 1-Azido-3-fluoro- 2-methylbenzene D->E F Copper(I)-Triazolide E->F Reductive Elimination F->B Protonolysis G 1,2,3-Triazole Product F->G + H Proton Source (e.g., H2O) H->G

Caption: Mechanism of the CuAAC reaction.

References

Application Notes and Protocols: 1-Azido-3-fluoro-2-methylbenzene in the Synthesis of Fluorinated Nitrogen-Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nitrogen-containing heterocycles are a cornerstone in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles, including metabolic stability, binding affinity, and lipophilicity.[1][2] Aryl azides are versatile building blocks in organic synthesis, serving as precursors to a wide array of nitrogen-containing compounds through reactions such as cycloadditions and nitrene insertions.[1][3]

This document provides an overview of the potential applications of 1-azido-3-fluoro-2-methylbenzene as a synthon for generating novel fluorinated nitrogen-containing molecules. While specific literature on this particular substituted azide is limited, this note extrapolates from the well-established chemistry of analogous fluoroaryl azides to provide representative protocols and highlight potential synthetic pathways. The methodologies described herein are intended to serve as a foundational guide for researchers exploring the synthetic utility of this and related compounds.

Synthetic Applications of Fluoroaryl Azides

Fluoroaryl azides are valuable reagents for the synthesis of various fluorinated N-heterocycles. The primary reaction pathways include:

  • [3+2] Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful "click chemistry" tool for the regioselective synthesis of 1,2,3-triazoles.[4][5] This reaction can be catalyzed by copper(I) or ruthenium(II) complexes, with the choice of catalyst influencing the regioselectivity of the product (1,4- vs. 1,5-disubstituted triazoles).[6]

  • Benzimidazole Synthesis: Aryl azides can be utilized in the synthesis of benzimidazoles, another critical scaffold in medicinal chemistry.[7][8] This transformation can be catalyzed by various transition metals, such as iron(II) bromide, and often proceeds through an intramolecular C-H amination or a related cyclization pathway.[7]

  • Thermal and Photochemical Reactions: Upon heating or irradiation, aryl azides can extrude nitrogen gas to form highly reactive nitrene intermediates. These nitrenes can undergo various transformations, including C-H insertion and cyclization reactions, to afford a range of nitrogen-containing heterocycles.[9][10]

The presence of the fluorine and methyl substituents on the phenyl ring of this compound is anticipated to influence the reactivity of the azide and the properties of the resulting heterocyclic products.

Data Presentation

Due to the absence of specific experimental data for this compound in the surveyed literature, a general summary of expected products from the reactions of fluoroaryl azides is presented below.

PrecursorReactantReaction TypeProduct ClassPotential Significance
Fluoroaryl AzideTerminal/Internal Alkyne[3+2] CycloadditionFluorinated 1,2,3-TriazolesCore scaffolds in pharmaceuticals, bioconjugation
Fluoroaryl Azideo-Iminoaryl MoietyIntramolecular CyclizationFluorinated BenzimidazolesAntiviral, antifungal, anticancer agents
Fluoroaryl AzideHeat or UV LightNitrene Formation/InsertionFluorinated Azepines/CarbazolesNovel heterocyclic systems for screening

Experimental Protocols

The following are representative, generalized protocols for key transformations involving aryl azides. Note: These protocols are not specific to this compound and would require optimization for this particular substrate.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol describes a general procedure for the "click" reaction between an aryl azide and a terminal alkyne.

Materials:

  • Fluoroaryl azide (e.g., this compound) (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)

  • Sodium ascorbate (0.1-0.2 equiv)

  • Solvent: t-Butanol/Water (1:1) or DMF/Water

Procedure:

  • To a round-bottom flask, add the fluoroaryl azide and the terminal alkyne.

  • Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted-1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

This protocol outlines a general procedure for the synthesis of the 1,5-regioisomer of triazoles.[4][6]

Materials:

  • Fluoroaryl azide (e.g., this compound) (1.0 equiv)

  • Terminal or internal alkyne (1.2-2.0 equiv)

  • Cp*RuCl(PPh₃)₂ (0.05-0.1 equiv)

  • Anhydrous, degassed solvent (e.g., benzene or toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the fluoroaryl azide, the alkyne, and the ruthenium catalyst in the anhydrous solvent.

  • Reflux the reaction mixture at the appropriate temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the 1,5-disubstituted-1,2,3-triazole.

Visualizations

The following diagrams illustrate the general synthetic pathways discussed.

Synthesis_of_Fluorinated_Triazoles cluster_CuAAC Cu(I)-Catalyzed Cycloaddition cluster_RuAAC Ru(II)-Catalyzed Cycloaddition A This compound C Fluorinated 1,4-Disubstituted 1,2,3-Triazole A->C CuSO4, Na Ascorbate D Fluorinated 1,5-Disubstituted 1,2,3-Triazole A->D Cp*RuCl(PPh3)2 B Alkyne (R-C≡C-H) B->C B->D

Caption: General reaction scheme for the synthesis of fluorinated 1,2,3-triazoles.

Synthesis_of_Fluorinated_Benzimidazoles Start o-Iminoaryl Azide Precursor (derived from this compound) Product Fluorinated Benzimidazole Start->Product Intramolecular Cyclization Catalyst FeBr2 Catalyst->Product

Caption: Conceptual pathway for fluorinated benzimidazole synthesis.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel fluorinated nitrogen-containing molecules. The established reactivity of related fluoroaryl azides suggests its utility in constructing diverse heterocyclic scaffolds, such as triazoles and benzimidazoles, which are of significant interest to the pharmaceutical and agrochemical industries. The protocols and schemes presented here provide a starting point for the investigation and application of this compound in synthetic organic chemistry and drug discovery programs. Further research is warranted to fully elucidate its specific reactivity and the properties of its derivatives.

References

Application Notes and Protocols for the Scalable Synthesis of Triazoles using 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry and drug discovery, valued for its metabolic stability, ability to form hydrogen bonds, and dipole interactions, which enhance binding to biological targets.[1] The development of efficient and scalable synthetic routes to functionalized triazoles is therefore of significant interest. This document provides detailed protocols for the scalable synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles utilizing 1-azido-3-fluoro-2-methylbenzene as a key building block. The fluorine and methyl substitutions on the phenyl ring offer opportunities for tuning the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical in drug design.

The primary method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] For the synthesis of the alternative 1,5-disubstituted regioisomer, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[4][5][6] Both protocols offer high yields, broad functional group tolerance, and are amenable to scale-up.

Reaction Schemes and Pathways

The synthesis of triazoles from this compound and a generic terminal alkyne can proceed via two distinct, catalyst-dependent pathways to yield either the 1,4- or 1,5-disubstituted regioisomer.

Triazole_Synthesis_Pathways cluster_reactants Reactants cluster_products Products Azide This compound CuAAC CuAAC Pathway Azide->CuAAC Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) RuAAC RuAAC Pathway Azide->RuAAC Ru(II) catalyst (e.g., Cp*RuCl(COD)) Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAAC Alkyne->RuAAC Product_1_4 1-(3-Fluoro-2-methylphenyl)-4-R-1H-1,2,3-triazole Product_1_5 1-(3-Fluoro-2-methylphenyl)-5-R-1H-1,2,3-triazole CuAAC->Product_1_4 RuAAC->Product_1_5

Caption: Catalyst-dependent pathways for the synthesis of 1,4- and 1,5-disubstituted triazoles.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the regioselectivity of the azide-alkyne cycloaddition. Below is a summary of expected outcomes for the reaction between this compound and a model terminal alkyne, phenylacetylene, under both CuAAC and RuAAC conditions.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Reference
Catalyst CuSO₄·5H₂O / Sodium AscorbateCp*RuCl(COD)[2][4]
Product 1-(3-Fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole1-(3-Fluoro-2-methylphenyl)-5-phenyl-1H-1,2,3-triazole[2][4]
Regioisomer 1,4-disubstituted1,5-disubstituted[2][4]
Typical Solvent t-BuOH/H₂O (1:1) or THF/H₂O (1:1)Dichloromethane (DCM) or Toluene[5][7]
Typical Temperature Room TemperatureRoom Temperature to 60 °C[5][7]
Typical Reaction Time 4 - 12 hours6 - 24 hours
Typical Yield 85 - 98%80 - 95%
Functional Group Tolerance Excellent, but sensitive to thiolsExcellent, tolerates internal alkynes[4][8]

Experimental Protocols

Protocol 1: Scalable Synthesis of 1,4-Disubstituted Triazoles via CuAAC

This protocol describes the synthesis of 1-(3-fluoro-2-methylphenyl)-4-alkyl/aryl-1H-1,2,3-triazoles.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and terminal alkyne in solvent (e.g., THF/H2O). D Add the sodium ascorbate solution to the main reaction mixture. A->D B Prepare a fresh solution of sodium ascorbate in water. B->D C Prepare a solution of CuSO4·5H2O in water. E Add the CuSO4 solution to the reaction mixture. C->E D->E F Stir vigorously at room temperature for 4-12 hours. E->F G Monitor reaction completion by TLC or LC-MS. F->G H Dilute with water and extract with an organic solvent (e.g., EtOAc). G->H I Wash the organic layer with brine, dry over Na2SO4, and concentrate. H->I J Purify the crude product by column chromatography or recrystallization. I->J

Caption: Experimental workflow for the CuAAC synthesis of 1,4-disubstituted triazoles.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF) or tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and the terminal alkyne (1.05 eq.) in a 1:1 mixture of THF and water (or t-BuOH and water) to a final concentration of 0.1-0.5 M.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in deionized water.

  • Add the sodium ascorbate solution to the flask containing the azide and alkyne, followed by the addition of the copper sulfate solution. The reaction mixture will typically turn a yellow-green color.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Scalable Synthesis of 1,5-Disubstituted Triazoles via RuAAC

This protocol outlines the synthesis of 1-(3-fluoro-2-methylphenyl)-5-alkyl/aryl-1H-1,2,3-triazoles.

RuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A In an inert atmosphere (N2 or Ar), dissolve This compound, terminal alkyne, and Cp*RuCl(COD) in anhydrous solvent (e.g., DCM). B Stir the mixture at the desired temperature (RT to 60 °C) for 6-24 hours. A->B C Monitor reaction completion by TLC or LC-MS. B->C D Concentrate the reaction mixture under reduced pressure. C->D E Purify the crude product directly by column chromatography. D->E

Caption: Experimental workflow for the RuAAC synthesis of 1,5-disubstituted triazoles.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • [Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)

  • Anhydrous dichloromethane (DCM) or toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and the ruthenium catalyst [Cp*RuCl(COD)] (1-5 mol%).

  • Add anhydrous DCM or toluene via syringe to achieve a final concentration of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may vary depending on the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature (if heated) and concentrate under reduced pressure.

  • The crude residue can be directly purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

Safety and Handling

  • Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and protect them from shock and friction. It is recommended to work behind a blast shield, especially when working on a larger scale.

  • Ruthenium catalysts can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocols provided herein offer robust and scalable methods for the synthesis of both 1,4- and 1,5-disubstituted 1,2,3-triazoles starting from this compound. The choice between the copper-catalyzed and ruthenium-catalyzed pathways allows for precise control over the regiochemical outcome, providing access to a diverse range of triazole derivatives for applications in drug discovery and materials science. The described procedures are amenable to scale-up with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in 1-Azido-3-fluoro-2-methylbenzene Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azido-3-fluoro-2-methylbenzene in click chemistry reactions. The unique substitution pattern of this azide, featuring both steric hindrance from the ortho-methyl group and electronic effects from the fluorine atom, can present challenges in achieving high reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low yields in my click reaction with this compound?

Low yields with this substrate can stem from a combination of steric hindrance and electronic effects. The ortho-methyl group can sterically hinder the approach of the alkyne and the catalyst, slowing down the reaction rate. The fluorine atom is electron-withdrawing, which can also influence the reactivity of the azide, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Q2: Which type of click reaction is better for this azide: Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)?

Both CuAAC and SPAAC can be viable, but the optimal choice may depend on your specific alkyne and experimental constraints.

  • CuAAC: This method is often more robust for a wider range of alkynes. However, the steric hindrance of the 2-methyl group can be a significant challenge. Optimization of the copper source, ligand, and reaction conditions is crucial.

  • SPAAC: This copper-free method is advantageous for biological applications. The electronic nature of the azide is a key consideration. Electron-deficient aryl azides can exhibit accelerated reactivity with certain cyclooctynes, a phenomenon known as inverse-electron-demand SPAAC.[1]

Q3: How do the substituents on this compound specifically affect the reaction?

  • 2-Methyl Group (Steric Hindrance): This is a primary reason for low yields. In CuAAC, it can impede the formation of the copper-acetylide-azide intermediate.[2] In SPAAC, it can clash with the cyclooctyne, raising the activation energy of the cycloaddition.

  • 3-Fluoro Group (Electronic Effect): The fluorine atom is electron-withdrawing, making the azide more electron-deficient. In SPAAC, this can significantly increase the reaction rate with electron-rich cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN).[1]

Troubleshooting Guide: Low Yields

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low or no product formation in a CuAAC reaction.

Potential CauseRecommended Solution
Steric Hindrance Increase reaction temperature and/or time. Consider using a smaller, less bulky alkyne if possible. The use of specialized ligands designed for sterically hindered substrates, such as those based on N-heterocyclic carbenes (NHCs), has been shown to be effective.[3]
Copper Catalyst Issues Ensure you are using a reliable source of Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), use a fresh solution of a reducing agent like sodium ascorbate. The catalyst can be sensitive to oxygen, so de-gassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Ligand Incompatibility The choice of ligand is critical. For sterically demanding azides, a ligand that is less sterically bulky itself or one that promotes a more active catalytic species may be necessary. Tris(triazolylmethyl)amine-based ligands like THPTA and TBTA are common starting points, but others may be more effective.
Solvent Effects The reaction can be sensitive to the solvent. Aprotic polar solvents like DMF or DMSO are often effective. For aqueous reactions, ensure the pH is in a compatible range (typically 6.5-8.0) and avoid buffers that can chelate copper, such as Tris.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Problem: Slow reaction or low yield in a SPAAC reaction.

Potential CauseRecommended Solution
Inappropriate Cyclooctyne The choice of cyclooctyne is critical. For the electron-deficient this compound, an electron-rich cyclooctyne like BCN may lead to a faster reaction via an inverse-electron-demand mechanism. Dibenzoannulated cyclooctynes (e.g., DIBO, DBCO) might have slower kinetics due to steric clashes with the ortho-methyl group.[1][5]
Low Reactant Concentration SPAAC reactions are second-order, so the rate is dependent on the concentration of both the azide and the cyclooctyne. If possible, increasing the concentration of one or both reactants can improve the reaction rate and yield.
Solvent and Temperature While SPAAC reactions are often performed at room temperature, gentle heating can sometimes improve yields for sluggish reactions, provided the reactants and products are stable. The choice of solvent can also play a role; polar aprotic solvents are generally suitable.

Data Presentation

SPAAC Reaction Rate Constants for Substituted Aryl Azides

The following table summarizes experimentally determined second-order rate constants for the SPAAC reaction between various substituted aryl azides and the cyclooctynes BCN and DIBAC. This data illustrates the significant impact of electronic effects on reaction kinetics. Note the increased rate for electron-deficient azides with BCN.

AzideCyclooctyneRate Constant (k) in CD₃CN:D₂O (9:1) at 25°C (M⁻¹s⁻¹)
4-MethoxyphenylazideBCN0.20
4-MethoxyphenylazideDIBAC0.15
PhenylazideBCN0.24
PhenylazideDIBAC0.09
4-Fluorophenylazide BCN 0.37
4-Fluorophenylazide DIBAC 0.08
3,5-Difluorophenylazide BCN 0.63
3,5-Difluorophenylazide DIBAC 0.06
4-NitrophenylazideBCN2.0
4-NitrophenylazideDIBAC0.05

(Data sourced from a study on inverse electron-demand cycloadditions.[1])

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol is a starting point and may require optimization for this compound.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a 10 mM stock solution of your terminal alkyne in the same solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1 equivalent).

    • Add the azide stock solution (1.1 equivalents).

    • Add the reaction solvent to achieve the desired final concentration (e.g., 0.1 M).

    • Add the ligand solution (e.g., 0.1 equivalents).

    • Add the CuSO₄ solution (e.g., 0.05 equivalents).

    • Vortex the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.2 equivalents).

  • Reaction and Workup:

    • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for SPAAC Reaction

This protocol is a general guideline for a strain-promoted click reaction.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO, or DMF).

    • Prepare a 10 mM stock solution of your cyclooctyne (e.g., BCN or a derivative) in the same solvent.

  • Reaction Setup:

    • In a reaction vial, add the cyclooctyne (1 equivalent).

    • Add the azide stock solution (1.1 equivalents).

    • Add the reaction solvent to achieve the desired final concentration (e.g., 0.05 M).

  • Reaction and Workup:

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed reaction_type Which Reaction? start->reaction_type cu_check CuAAC Troubleshooting reaction_type->cu_check CuAAC spaac_check SPAAC Troubleshooting reaction_type->spaac_check SPAAC steric_cu Steric Hindrance? cu_check->steric_cu catalyst_issue Catalyst/Ligand Issue? cu_check->catalyst_issue conditions_cu Suboptimal Conditions? cu_check->conditions_cu solution1 Increase Temp/Time Use smaller alkyne Change ligand steric_cu->solution1 Yes solution2 Use fresh reagents Degas solvent Inert atmosphere catalyst_issue->solution2 Yes solution3 Optimize solvent Adjust pH (aq.) conditions_cu->solution3 Yes alkyne_choice Alkyne Choice? spaac_check->alkyne_choice concentration_issue Low Concentration? spaac_check->concentration_issue conditions_spaac Suboptimal Conditions? spaac_check->conditions_spaac solution4 Use electron-rich cyclooctyne (e.g., BCN) alkyne_choice->solution4 Yes solution5 Increase reactant concentrations concentration_issue->solution5 Yes solution6 Gentle heating Optimize solvent conditions_spaac->solution6 Yes

Caption: Troubleshooting logic for low yields.

Generalized Experimental Workflow for Click Reactions

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_azide Prepare Azide Solution mix Combine Reactants (and Catalyst for CuAAC) prep_azide->mix prep_alkyne Prepare Alkyne Solution prep_alkyne->mix prep_catalyst Prepare Catalyst/ Ligand Solutions (CuAAC only) prep_catalyst->mix react Stir at RT or with Heating mix->react monitor Monitor Progress (TLC/LC-MS) react->monitor concentrate Concentrate Reaction Mixture monitor->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: General workflow for click reactions.

References

Side reactions of 1-Azido-3-fluoro-2-methylbenzene and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-Azido-3-fluoro-2-methylbenzene.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of the starting aniline.Ensure the reaction temperature is maintained between 0-5°C during the addition of the nitrite source. Use a slight excess of the nitrite source and ensure adequate mixing.
Decomposition of the intermediate diazonium salt.Keep the reaction temperature strictly controlled (0-5°C) throughout the diazotization and azidation steps. Use the diazonium salt solution immediately after its preparation.
Inefficient azidation.Use a sufficient excess of the azide source (e.g., sodium azide). Ensure the azide is fully dissolved before adding it to the diazonium salt solution.
Presence of Phenolic Impurities The diazonium salt has reacted with water.Minimize the amount of water in the reaction mixture where possible and maintain a low temperature to reduce the rate of this side reaction.
Formation of Azo Dyes (Colored Impurities) The diazonium salt has coupled with unreacted aniline or other electron-rich aromatic species.Ensure complete diazotization of the starting aniline by using a slight excess of the nitrite source. Add the diazonium salt solution to the azide solution to maintain a low concentration of the diazonium salt.
Oily or Dark Product Presence of various organic byproducts from decomposition or side reactions.Purify the crude product using column chromatography on silica gel. Recrystallization from a suitable solvent system may also be effective.
Safety Concerns (e.g., unexpected gas evolution) Formation and decomposition of unstable intermediates. Hydrazoic acid (HN₃) can be formed.All procedures should be conducted in a well-ventilated fume hood behind a safety shield. Avoid using halogenated solvents with azide salts as this can form explosive byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing this compound via the diazotization of 3-fluoro-2-methylaniline?

A1: The most prevalent side reactions include:

  • Decomposition of the diazonium salt: The intermediate diazonium salt is thermally unstable and can decompose, especially at elevated temperatures, to form nitrogen gas and an aryl cation. This cation can then react with nucleophiles in the reaction mixture.

  • Formation of phenols: If water is present, it can act as a nucleophile, reacting with the diazonium salt to form 3-fluoro-2-methylphenol.

  • Azo coupling: The diazonium salt can react with unreacted 3-fluoro-2-methylaniline or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.[2]

  • Radical-mediated side reactions: The Sandmeyer reaction, of which this is a variation, can proceed via a radical mechanism, which may lead to the formation of biaryl byproducts.[3]

Q2: How can I minimize the formation of 3-fluoro-2-methylphenol as a byproduct?

A2: To minimize phenol formation, it is crucial to maintain a low reaction temperature (0-5°C) to ensure the stability of the diazonium salt.[4] Using the diazonium salt solution immediately after its formation will also reduce the time available for it to react with any water present.

Q3: I observe a deep color in my reaction mixture. What is the cause and how can I prevent it?

A3: A deep color, often red or orange, is indicative of azo dye formation.[2] This occurs when the diazonium salt couples with an electron-rich aromatic ring. To prevent this, ensure that the diazotization of the starting aniline is complete by using a slight excess of your nitrosating agent. Additionally, adding the diazonium salt solution to the azide solution, rather than the other way around, can help to keep the concentration of the reactive diazonium salt low, thus minimizing this side reaction.

Q4: Are there safer alternatives to the traditional diazotization method?

A4: Yes, the use of arenediazonium tosylates is a safer and often cleaner alternative.[5][6] These salts are generally more stable than their chloride or sulfate counterparts, and their use can lead to higher yields and purer products under mild conditions.[5]

Q5: What is the recommended work-up and purification procedure for this compound?

A5: After the reaction is complete, the crude product is typically extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Experimental Protocols

Protocol: Synthesis of this compound via Diazotization

Safety Precautions: This procedure involves the use of sodium azide, which is highly toxic and can form explosive compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted behind a safety shield.

Materials:

  • 3-fluoro-2-methylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Diethyl ether (or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-2-methylaniline in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains between 0-5°C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool the solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form, and nitrogen gas will be evolved.

  • Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for Aryl Azide Synthesis via Diazotization
Starting AnilineReaction ConditionsYield of Aryl AzideReference
Various substituted anilinesIsopropyl nitrite, one-pot22-66%[7]
Various aromatic aminesNaNO₂, p-TsOH, one-potQuantitative[5]
4-BromoanilineNaNO₂, H₂SO₄, NaN₃90%[4]
4-ChloroanilineNaNO₂, H₂SO₄, NaN₃85%[4]

Note: The yields presented are for analogous compounds and may vary for the synthesis of this compound.

Visualizations

Reaction_Pathway Aniline 3-Fluoro-2-methylaniline Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, HCl 0-5°C Azide This compound Diazonium->Azide NaN₃ Phenol 3-Fluoro-2-methylphenol (Side Product) Diazonium->Phenol H₂O AzoDye Azo Dye (Side Product) Diazonium->AzoDye + Unreacted Aniline

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckTemp Verify Temperature (0-5°C) Problem->CheckTemp Yes Success Successful Synthesis Problem->Success No CheckReagents Check Reagent Stoichiometry CheckTemp->CheckReagents CheckTime Review Reaction Time CheckReagents->CheckTime Purify Optimize Purification CheckTime->Purify Purify->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Optimization of reaction conditions for 1-Azido-3-fluoro-2-methylbenzene photolysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of the photolysis of 1-azido-3-fluoro-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical reaction pathway for this compound?

Upon exposure to UV light, this compound primarily undergoes photolysis to extrude molecular nitrogen (N₂), generating a highly reactive singlet nitrene intermediate. This nitrene can then undergo several reactions, most commonly an intramolecular C-H insertion to form a substituted carbazole or ring expansion to form an azepine derivative, especially in the presence of nucleophiles.

Q2: What are the optimal UV light conditions for this photolysis?

Successful photoactivation is possible across a range of wavelengths. However, experiments with similar aryl azides indicate that long-wavelength UV light (around 330-370 nm) is often most effective for generating the nitrene intermediate while minimizing unwanted side reactions.[1] A medium-pressure mercury lamp is a common light source used for these types of reactions.[2][3]

Q3: Which solvents are recommended for this reaction?

The choice of solvent is critical. Non-reactive, aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or toluene are generally preferred. It is crucial to avoid solvents that can react with the nitrene intermediate. For instance, buffers containing primary amines (e.g., Tris, glycine) should be avoided as they can quench the desired reaction.[1] Halogenated solvents like dichloromethane should also be avoided due to potential side reactions.[4]

Q4: What are the major safety precautions when working with this compound?

Organic azides are energetic compounds and can be sensitive to heat, shock, and light.[4][5]

  • Avoid Metals: Never use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver), as this can form dangerously explosive metal azides.[4][6]

  • Acid Sensitivity: Do not mix azides with acids, as this can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the experiment in a well-ventilated fume hood.

  • Storage: Store the azide compound in a cool, dark place, away from heat sources.

Q5: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting azide and the appearance of the product spot(s). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy of the crude reaction mixture can be used to determine the conversion rate.[2]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting azide.

  • Question: I've irradiated my sample for the recommended time, but TLC/HPLC analysis shows a large amount of unreacted starting material. What could be the issue?

  • Answer:

    • Check UV Lamp: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength and intensity. The lamp's output can decrease over time.

    • Reaction Vessel: Standard glass or plastic may block a significant portion of UV light. Use a quartz reaction vessel for optimal light transmission. If using microcentrifuge tubes, ensure the caps are open for direct exposure.[1]

    • Concentration: Highly concentrated solutions can lead to an "inner filter effect," where the outer layer of the solution absorbs most of the light, preventing it from reaching the molecules in the center. Try diluting the reaction mixture.

    • Degassing: Dissolved oxygen can sometimes quench photochemical reactions. Degassing the solvent by bubbling nitrogen or argon through it before starting the reaction may improve the yield.

Problem 2: The reaction yields multiple products and is difficult to purify.

  • Question: My reaction produces a complex mixture of byproducts. How can I improve the selectivity?

  • Answer:

    • Minimize Exposure Time: Over-irradiation can lead to secondary photochemical reactions, where the desired product absorbs light and decomposes into byproducts.[2][3] Optimize the reaction time by taking aliquots at various intervals to find the point of maximum product formation before significant degradation occurs.

    • Control Temperature: Photochemical reactions can generate heat. Excessive temperature can promote side reactions. Consider using a cooling system or placing the reaction vessel in an ice bath during irradiation.[1]

    • Change Solvent: The solvent can influence reaction pathways. Try running the reaction in different non-reactive solvents (e.g., acetonitrile vs. THF) to see if selectivity improves.

    • Consider a Flow Reactor: Continuous flow photoreactors can offer precise control over residence time, minimizing the formation of secondary photoproducts and improving selectivity.[2][3][7]

Problem 3: A solid precipitate is forming and blocking the reactor tubing (for flow chemistry).

  • Question: I am using a continuous flow setup, but the tubing keeps getting blocked. What is causing this?

  • Answer:

    • Solubility Issues: The starting material or product may have poor solubility in the chosen solvent system, causing it to precipitate.[2] You may need to screen for a solvent in which all components remain fully dissolved.

    • Product Insolubility: If the product is insoluble, it can crash out of the solution as it forms. Adjusting the solvent mixture or temperature might be necessary to maintain solubility.

    • Polymerization: Uncontrolled side reactions can sometimes lead to the formation of insoluble polymeric material. This is often a sign that the concentration is too high or the residence time is too long.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the typical effects of various parameters on the photolysis of an aryl azide. The data is representative and intended to guide optimization efforts.

ParameterCondition ACondition BCondition COutcome
Solvent THFAcetonitrileTolueneAcetonitrile often provides higher yields for C-H insertion products.
Concentration 0.1 M0.01 M0.005 MLower concentrations (0.01 M) often reduce byproduct formation.
Irradiation Time 30 min60 min120 minIncreased time can lead to product degradation after full conversion.
Temperature 40°C25°C0°CLower temperatures (0°C) generally increase selectivity.
Wavelength 254 nm366 nmWhite Light366 nm is often optimal for minimizing side reactions.[1]

Experimental Protocols

General Protocol for Batch Photolysis
  • Preparation: Dissolve this compound in an appropriate degassed solvent (e.g., acetonitrile) to a concentration of 0.01 M in a quartz reaction vessel.

  • Setup: Place the vessel in a photobox equipped with a UV lamp (e.g., 366 nm). If necessary, use a cooling bath to maintain a constant temperature (e.g., 0-25°C).

  • Irradiation: Turn on the UV lamp and stir the solution vigorously to ensure even irradiation.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by TLC or HPLC.

  • Workup: Once the starting material is consumed, turn off the lamp. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Photochemical Reaction Pathway

G A This compound I hv (-N₂) A->I B Singlet Nitrene (Intermediate) C Intramolecular C-H Insertion B->C Major Pathway E Ring Expansion B->E If Nucleophile Present G Dimerization / Other B->G Minor Pathway D Carbazole Product C->D F Azepine Product E->F H Byproducts G->H I->B

Caption: Reaction pathways for aryl azide photolysis.

Experimental Workflow for Photolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azide in Solvent B Degas Solution (N₂ Purge) A->B C Irradiate with UV Lamp (hv) B->C D Monitor by TLC/HPLC C->D Periodic Sampling E Evaporate Solvent D->E F Column Chromatography E->F G Isolate Pure Product F->G

Caption: Workflow for a typical batch photolysis experiment.

References

Troubleshooting low efficiency in photoaffinity labeling with 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Azido-3-fluoro-2-methylbenzene in photoaffinity labeling (PAL) experiments. The information is tailored to researchers, scientists, and drug development professionals seeking to identify and overcome challenges related to low labeling efficiency and other common experimental hurdles.

Troubleshooting Guide: Low Labeling Efficiency

Low efficiency is a common challenge in photoaffinity labeling. The following sections address specific issues you might encounter and provide actionable solutions.

Issue 1: Suboptimal UV Crosslinking

Inadequate activation of the aryl azide moiety is a primary cause of low labeling efficiency. The UV irradiation parameters must be carefully optimized for each experimental setup.

Question: My labeling efficiency is very low. How can I optimize the UV irradiation step?

Answer:

Optimizing UV crosslinking involves a systematic evaluation of wavelength, energy, duration, and the physical setup of your experiment. Here are key parameters to consider:

  • UV Wavelength: Aryl azides are typically activated by UV light in the range of 260-365 nm.[1][2] For substituted aryl azides, the optimal wavelength may vary. It is recommended to start with a broad-spectrum UV source and then refine the wavelength if necessary. For this compound, a wavelength around 302 nm can be a good starting point, with the potential for activation at longer wavelengths up to 365 nm.[3]

  • UV Energy and Duration: The total energy delivered to the sample is critical. Insufficient energy will result in incomplete activation of the probe, while excessive energy can lead to protein degradation and increased non-specific binding. It is crucial to perform a titration of both UV intensity and irradiation time.[4] Start with a short exposure time (e.g., 1-5 minutes) and gradually increase it, while monitoring both the labeling of your target protein and the integrity of your sample.[5][6]

  • Sample Geometry and Distance from UV Source: The distance between the UV lamp and the sample significantly impacts the energy delivered. Ensure this distance is consistent across all experiments. For samples in microplates or tubes, consider using materials that are transparent to UV light, such as quartz.[7] Standard polystyrene plates will absorb a significant amount of UV radiation. The sample depth and volume can also affect light penetration.

Experimental Protocol: Optimization of UV Crosslinking

  • Prepare Identical Samples: Prepare multiple identical samples containing your target protein and the this compound probe. Include a no-UV control.

  • Vary Irradiation Time: Place the samples on ice to minimize heat-induced damage. Irradiate the samples for varying durations (e.g., 1, 5, 10, 20, and 30 minutes) at a fixed distance from the UV source.

  • Vary UV Intensity (if possible): If your UV lamp has adjustable intensity, perform the time course experiment at different intensity settings.

  • Analyze Labeling Efficiency: Analyze the samples by SDS-PAGE and Western blot (if an antibody is available) or by another appropriate detection method (e.g., fluorescence if the probe has a reporter tag).

  • Assess Protein Integrity: Run a parallel gel and stain with Coomassie Blue to check for protein degradation at longer exposure times.

  • Determine Optimal Conditions: The optimal conditions will be those that provide the highest labeling of the target protein with minimal protein degradation and non-specific labeling.

Issue 2: Non-Specific Binding

Non-specific binding of the photoaffinity probe to abundant cellular proteins or other biomolecules can obscure the identification of the true target and reduce the yield of specific labeling.

Question: I am observing a high level of background labeling. How can I reduce non-specific binding?

Answer:

Minimizing non-specific binding requires a multi-faceted approach that includes optimizing experimental conditions and incorporating appropriate controls.

  • Reduce Probe Concentration: High concentrations of the photoaffinity probe can lead to increased non-specific interactions. Perform a concentration-response experiment to determine the lowest effective concentration of this compound that still provides detectable specific labeling.

  • Competition Experiments: A crucial control experiment is to include a competitor, which is typically the parent molecule without the azide group, in vast excess (e.g., 100-fold).[8] Specific labeling of the target protein should be significantly reduced in the presence of the competitor, while non-specific binding should remain unaffected.

  • Optimize Buffer Conditions: The composition of your buffer can influence non-specific interactions.

    • Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) can help to disrupt non-specific electrostatic interactions.[9]

    • Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) can reduce non-specific hydrophobic interactions.[10]

    • Blocking Agents: Adding bovine serum albumin (BSA) or other blocking proteins to your buffer can help to saturate non-specific binding sites.[11]

  • Washing Steps: After the binding incubation and before UV irradiation, perform stringent washing steps to remove unbound probe.

Issue 3: Probe Instability and Reactivity

The chemical properties of the aryl azide probe itself can contribute to low labeling efficiency.

Question: Could the this compound probe be degrading or reacting in my sample before UV irradiation?

Answer:

Yes, several factors can affect the stability and reactivity of aryl azide probes:

  • Reduction by Thiols: Aryl azides can be reduced to inactive amines by thiol-containing reagents such as dithiothreitol (DTT) or β-mercaptoethanol.[12] If your buffer contains these reducing agents, they should be removed prior to adding the photoaffinity probe. If a reducing environment is necessary for your protein's activity, consider using a lower concentration of a milder reducing agent like 0.1 mM DTT.[12]

  • Light Sensitivity: While designed for UV activation, prolonged exposure to ambient light can lead to gradual degradation of the aryl azide. It is good practice to perform all incubation steps in the dark or under low-light conditions.[12]

  • Intramolecular Reactions: The ortho-methyl group in this compound could potentially lead to intramolecular reactions of the generated nitrene, which would compete with the desired intermolecular crosslinking to the target protein. This is an inherent property of the probe, and if it proves to be a significant issue, a probe with a different substitution pattern may be necessary.

  • Hydrolysis: Ensure the probe is stored under anhydrous conditions to prevent hydrolysis. Prepare stock solutions in a dry organic solvent like DMSO or DMF.

Data Summary Tables

The following tables provide extrapolated and generalized quantitative data for photoaffinity labeling experiments with substituted aryl azides. These values should be used as starting points for optimization.

Table 1: Recommended Starting Concentrations for this compound

ComponentIn Vitro (Purified Protein)In Cell LysateIn Live Cells
Photoaffinity Probe 1 - 10 µM10 - 50 µM1 - 20 µM
Target Protein 0.1 - 2 µM> 1 mg/mL total proteinN/A
Competitor (Parent Molecule) 100 µM - 1 mM1 - 5 mM100 µM - 1 mM

Table 2: Typical UV Crosslinking Parameters for Aryl Azide Probes

ParameterRecommended RangeStarting Point
Wavelength 254 - 365 nm302 nm or 365 nm
Irradiation Time 1 - 60 minutes10 minutes
UV Lamp Power 1 - 15 WDependent on lamp
Distance to Sample 2 - 10 cm5 cm
Temperature 4°C (on ice)4°C

Table 3: Expected Labeling Efficiencies and Outcomes

ParameterExpected RangeNotes
Specific Labeling Efficiency 1 - 30%Highly dependent on the affinity of the probe for the target.[1][2]
Non-Specific Binding VariableShould be significantly reduced by competition.
Half-life of Singlet Nitrene NanosecondsThe reactive species is short-lived.[13]

Experimental Protocols

General Protocol for Photoaffinity Labeling of a Purified Protein
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a binding buffer appropriate for your target protein (e.g., PBS, HEPES, or Tris buffer). Avoid buffers containing primary amines (like Tris) if possible during the UV irradiation step, as they can quench the reactive nitrene.[7] If Tris must be used, extensive washing before irradiation is recommended. Ensure the buffer does not contain reducing agents like DTT.

  • Binding Reaction:

    • In a microcentrifuge tube, combine your purified target protein (at a final concentration of 0.1-2 µM) and the photoaffinity probe (at a final concentration of 1-10 µM) in the binding buffer.

    • For the competition control, pre-incubate the protein with a 100-fold molar excess of the parent compound for 15-30 minutes before adding the photoaffinity probe.

    • Incubate the reactions for 30-60 minutes at 4°C or room temperature in the dark to allow for binding equilibrium to be reached.

  • UV Crosslinking:

    • Place the tubes on ice, open the caps, and position them at a fixed distance (e.g., 5 cm) from the UV lamp.

    • Irradiate the samples with UV light (e.g., 302 nm or 365 nm) for the optimized duration (e.g., 10 minutes).

    • Include a "no UV" control sample that is treated identically but not exposed to UV light.

  • Sample Analysis:

    • Add SDS-PAGE loading buffer to each sample and boil for 5 minutes.

    • Analyze the samples by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting to detect the labeled protein. A successful labeling event will result in a band shift corresponding to the mass of the probe, or the appearance of a signal if the probe contains a reporter tag.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the fluorine and methyl groups on this compound?

A1: The substituents on the aryl azide ring can modulate its properties. The fluorine atom is an electron-withdrawing group that can favor the formation of the more reactive singlet nitrene, which is desirable for efficient C-H and N-H insertion reactions, and can help to suppress the rearrangement of the nitrene to less reactive species.[14] The ortho-methyl group can influence the conformation of the azide and the resulting nitrene, which may affect its reactivity and potentially lead to intramolecular side reactions.

Q2: My protein is sensitive to UV light. What can I do?

A2: If your protein is susceptible to UV damage, you can try to minimize the exposure time by using a higher intensity UV source for a shorter duration.[4] Alternatively, consider using a probe that can be activated at a longer, less damaging wavelength. Some aryl azides with specific substitutions can be activated at wavelengths closer to the visible spectrum.[1]

Q3: How do I confirm that the labeling I am seeing is covalent?

A3: Covalent labeling can be confirmed by the persistence of the signal under denaturing conditions, such as in SDS-PAGE. A band shift corresponding to the molecular weight of your protein plus the probe is a strong indicator of covalent attachment. For more definitive proof, mass spectrometry can be used to identify the modified peptide and the exact site of crosslinking.

Q4: What are the best downstream analysis methods after photoaffinity labeling?

A4: The most common downstream analysis method is mass spectrometry-based proteomics.[15] After labeling, the protein of interest can be enriched, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The peptide covalently modified with the photoaffinity probe will have a characteristic mass shift, allowing for its identification and the localization of the binding site.

Q5: Can I use this compound in live cells?

A5: Yes, photoaffinity labeling can be performed in live cells. The probe should be cell-permeable. The probe is added to the cell culture medium, allowed to enter the cells and bind to its target, and then the cells are irradiated with UV light. Following irradiation, the cells are lysed, and the labeled proteins are analyzed. Optimization of probe concentration and irradiation time is particularly critical in a cellular context to minimize toxicity.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_crosslink Crosslinking cluster_analysis Analysis A Prepare Probe & Protein B Incubate Probe with Protein (with/without competitor) A->B C UV Irradiation (e.g., 302 nm) B->C D SDS-PAGE C->D E Western Blot / In-gel Fluorescence D->E F Mass Spectrometry D->F G Identify Labeled Protein & Site F->G

Caption: General experimental workflow for photoaffinity labeling.

Troubleshooting Logic for Low Labeling Efficiency

G cluster_uv UV Optimization cluster_probe Probe Integrity cluster_nsb Non-Specific Binding A Low Labeling Efficiency B Optimize UV Crosslinking A->B Is UV activation optimal? C Check Probe Stability A->C Is the probe intact? D Address Non-Specific Binding A->D Is background high? B1 Increase UV time/intensity B->B1 B2 Check UV wavelength B->B2 B3 Verify sample geometry B->B3 C1 Remove reducing agents C->C1 C2 Work in low light C->C2 D1 Decrease probe concentration D->D1 D2 Add competitor D->D2 D3 Optimize buffer (salt, detergent) D->D3

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Purification of 1-Azido-3-fluoro-2-methylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 1-Azido-3-fluoro-2-methylbenzene. The primary focus is on the purification of 1,2,3-triazole products resulting from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my reaction mixture after a CuAAC reaction?

A1: The most common impurities include residual copper catalyst, unreacted starting materials (this compound and the alkyne), byproducts from the oxidative homocoupling of the alkyne, and reagents such as ligands or reducing agents (e.g., sodium ascorbate).

Q2: My triazole product appears to be contaminated with copper. How can I remove it?

A2: Copper catalyst remnants are a frequent issue. Effective removal strategies include:

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride can effectively extract copper ions.[1][2] Aqueous ammonia forms a deep blue complex with copper, providing a visual indicator of extraction.[3]

  • Filtration: Passing a solution of the crude product through a short plug of silica or neutral alumina can trap copper salts.[1][3] Celite filtration may also be effective.[1]

  • Scavengers: Using commercially available metal scavenger resins or functionalized silica can bind tightly to residual copper, which is then removed by filtration.

Q3: I performed a column chromatography, but my product is still impure. What went wrong?

A3: Several factors could be at play:

  • Improper Solvent System: The polarity of your eluent may be too high, causing impurities to co-elute with your product, or too low, causing poor separation. It is crucial to optimize the solvent system using Thin-Layer Chromatography (TLC) first.

  • Column Overloading: Loading too much crude product onto the column leads to broad bands and poor separation.

  • Product Instability: Some products may degrade on silica gel. If you suspect this, consider using a different stationary phase, such as neutral alumina, or a faster purification method.[1]

Q4: Can I purify my product without using column chromatography?

A4: Yes, chromatography is not always necessary.[4]

  • Precipitation/Filtration: If your triazole product is a solid and precipitates from the reaction mixture, it can often be isolated in high purity by simple filtration.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method to obtain analytically pure material.[5][6]

  • Extraction: A well-planned liquid-liquid extraction sequence can remove many common impurities without the need for chromatography.

Q5: The CuAAC reaction did not go to completion. What should I do?

A5: Incomplete conversion can be due to several issues:

  • Catalyst Oxidation: The active catalyst is Cu(I). If it is oxidized to Cu(II) by atmospheric oxygen, the reaction will stop. Ensure a reducing agent like sodium ascorbate is present in slight excess or that the reaction is performed under an inert atmosphere.[4]

  • Inaccessible Reagents: If one of your reactants is part of a large or sterically hindered molecule, it may be inaccessible. Running the reaction in a denaturing or better-solvating solvent mixture (e.g., with DMSO or DMF) can help.[7]

  • Copper Sequestration: If your starting materials or product can chelate copper, the catalyst may be sequestered and rendered inactive. Using an accelerating ligand can help stabilize the catalytically active copper complex.[7]

Troubleshooting Guides

Guide 1: Issues with Copper Catalyst Removal
ProblemProbable CauseRecommended Solution
Green/blue color persists in the organic layer after workup.Residual copper salts are present.Wash the organic solution with an aqueous solution of 0.01-0.05 M EDTA, saturated ammonium chloride, or dilute aqueous ammonia until the aqueous layer is colorless (or the blue color from the copper-ammonia complex is no longer observed in the aqueous wash).[1][3]
Product is pure by NMR, but elemental analysis shows high copper content.Trace amounts of copper are strongly coordinated to the triazole product.Pass a solution of the product through a dedicated metal scavenger resin or a short plug of silica gel or neutral alumina.[1] For particularly stubborn cases, a combination of an EDTA wash followed by filtration through a plug is effective.[1]
Product degrades during copper removal.The product is sensitive to the acidic or basic conditions of the aqueous wash.Use a neutral wash like saturated ammonium chloride if the product is base-sensitive.[1] If acid-sensitive, avoid ammonium chloride. Alternatively, use a non-aqueous workup followed by filtration through a plug of neutral alumina.
Guide 2: Challenges in Chromatographic Purification
ProblemProbable CauseRecommended Solution
Product streaks on the TLC plate and column.The triazole product may be coordinating to the acidic silica gel. The compound might be too polar for the chosen eluent.Add a small amount (0.5-1%) of triethylamine or methanol to the eluent to reduce tailing. Alternatively, switch to a neutral stationary phase like alumina.
Poor separation between the product and an impurity.The polarity of the product and impurity are too similar for the chosen solvent system.Use a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.[8] If separation is still poor, consider reverse-phase chromatography if the compound is sufficiently polar.
No product is recovered from the column.The product is either too polar and stuck on the column or it has decomposed.First, try flushing the column with a very polar solvent like 100% methanol or ethyl acetate to see if the product elutes. If not, decomposition is likely. Test product stability on a small amount of silica gel before performing large-scale chromatography.[1]

Quantitative Data Summary

Purification MethodStarting Material (Aromatic Azide)Product Purity (Method)Isolated Yield (%)Reference(s)
Column ChromatographyPhenyl Azide>95% (NMR)96.2[9]
Column Chromatography1-Benzyl-4-n-butyl-1H-1,2,3-triazole>95% (NMR, GC)74 - 76[8]
RecrystallizationAzido-aminopyridine derivative99.9% (HPLC)85 - 92[5]
Filtration & WashingPhenyl AzideNot Specified95[9]
Extraction & ColumnAzide with Trifluoromethyl groups>95% (NMR)90[10]

Experimental Protocols

Protocol 1: Aqueous Workup for Copper Catalyst Removal

This protocol is designed for a reaction performed in an organic solvent like THF, DCM, or a mixture with water.

  • Quenching: Once the reaction is complete (as monitored by TLC), dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of ammonium chloride or a 0.05 M solution of EDTA.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The aqueous layer may turn blue if significant amounts of copper are present and ammonia/NH4Cl is used.[1][3]

  • Repeat: Drain the aqueous layer and repeat the wash step one or two more times, until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column, allowing the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load the sample carefully onto the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., move from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds with higher polarity.[8]

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the triazole product is soluble at high temperatures but poorly soluble at room temperature or below. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude Reaction Mixture (Post-CuAAC) workup Aqueous Workup (e.g., EDTA / NH4Cl wash) start->workup Remove Copper Catalyst extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_solid->chromatography No / Impure pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Product (Oil/Solid) chromatography->pure_oil

Caption: Experimental workflow for the purification of triazole products.

purification_strategy start Impurity Profile copper Residual Copper Catalyst start->copper starting_materials Unreacted Azide / Alkyne start->starting_materials byproducts Side-Reaction Products (e.g., Alkyne Dimer) start->byproducts aq_wash Aqueous Wash (EDTA, NH4Cl) copper->aq_wash Primary Method scavenger Metal Scavenger Resin copper->scavenger For Trace Amounts column Column Chromatography starting_materials->column Different Polarity recrystallization Recrystallization starting_materials->recrystallization If Product Crystallizes byproducts->column Often Required byproducts->recrystallization If Impurity is Soluble

Caption: Logic diagram for selecting a purification strategy.

References

Common issues with the stability of 1-Azido-3-fluoro-2-methylbenzene in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Azido-3-fluoro-2-methylbenzene in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration of your solution is a common indicator of decomposition. Aryl azides, including this compound, can degrade under various conditions, leading to the formation of colored byproducts. The primary causes of decomposition are exposure to heat, light (UV radiation), and incompatible chemical environments.

Q2: What are the primary decomposition pathways for aryl azides like this compound?

A2: The principal decomposition pathway for aryl azides involves the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as intramolecular cyclization or intermolecular reactions with solvents or other solutes, leading to a mixture of products. The presence of substituents like fluorine and a methyl group can influence the reactivity and subsequent reaction pathways of the nitrene.

Q3: How can I minimize the decomposition of this compound in my experiments?

A3: To minimize decomposition, it is crucial to control the experimental conditions:

  • Temperature: Keep solutions as cool as possible. If the reaction does not require elevated temperatures, consider running it at or below room temperature.

  • Light: Protect your solutions from light by using amber vials or wrapping the reaction vessel in aluminum foil.

  • Inert Atmosphere: Whenever possible, handle solutions of the azide under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Solvent Choice: Use high-purity, degassed solvents. Avoid solvents that can react with the azide or the nitrene intermediate.

Q4: Are there any solvents I should avoid when working with this compound?

A4: Yes. Halogenated solvents like dichloromethane and chloroform should be used with caution as they can potentially form explosive di- and tri-azidomethane. Protic solvents may also react with certain intermediates. It is advisable to consult literature for solvent compatibility in specific reaction types, such as "click" chemistry or Staudinger ligations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield Decomposition of the starting azide.1. Verify the purity of the azide before use.2. Minimize reaction time and temperature.3. Protect the reaction from light.4. Use freshly prepared solutions.
Inconsistent results Variable decomposition of the azide between experiments.1. Standardize handling and storage procedures.2. Ensure consistent light and temperature conditions for all experiments.3. Aliquot stock solutions to avoid repeated warming and cooling.
Formation of unexpected byproducts Nitrene intermediate reacting with solvent or other components.1. Change to a more inert solvent.2. Lower the reaction temperature to reduce the rate of side reactions.3. Increase the concentration of the desired reaction partner.
Safety concerns (e.g., gas evolution) Rapid decomposition leading to nitrogen gas release.1. Always work in a well-ventilated fume hood.2. Use a pressure-relief device for closed systems.3. Scale up reactions with caution.

Experimental Protocols

General Protocol for Handling and Storage of this compound Solutions

  • Preparation of Stock Solutions:

    • Prepare stock solutions in a high-purity, inert solvent (e.g., anhydrous toluene, THF, or acetonitrile).

    • Prepare the solution at a low temperature (e.g., in an ice bath) to minimize initial decomposition.

    • Use solvents that have been degassed to remove dissolved oxygen.

  • Storage:

    • Store stock solutions at low temperatures, typically -20°C to -80°C.

    • Store in amber glass vials with tight-fitting caps to protect from light and moisture.

    • For long-term storage, consider storing under an inert atmosphere.

  • Use in Experiments:

    • When using a stored solution, allow it to warm to the reaction temperature just before use.

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Protect the reaction mixture from light throughout the experiment.

Visualizations

Decomposition_Pathway A This compound B Nitrene Intermediate A->B Heat or Light (hν) C N₂ Gas A->C D Decomposition Products B->D Reaction with Solvent/Substrate

Caption: General decomposition pathway of this compound.

Troubleshooting_Logic start Experiment Fails (e.g., low yield, side products) check_purity Is the starting azide pure? start->check_purity purify Purify the azide check_purity->purify No check_conditions Are reaction conditions (temp, light) controlled? check_purity->check_conditions Yes purify->check_conditions optimize_conditions Optimize conditions: - Lower temperature - Protect from light check_conditions->optimize_conditions No check_solvent Is the solvent appropriate and pure? check_conditions->check_solvent Yes success Problem Resolved optimize_conditions->success change_solvent Use a different, high-purity, inert solvent check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for experiments with this compound.

How to prevent premature decomposition of 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the premature decomposition of 1-Azido-3-fluoro-2-methylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature decomposition for this compound?

A1: this compound, like other organic azides, is an energetic compound susceptible to decomposition when exposed to external energy sources. The primary causes of decomposition are:

  • Heat: Thermal decomposition can occur, especially at elevated temperatures. Aromatic azides are generally less stable than aliphatic azides.[1]

  • Light: Photolytic decomposition can be initiated by exposure to light, particularly UV light, leading to the formation of highly reactive nitrene intermediates.[2]

  • Mechanical Shock and Friction: Physical impacts, friction (e.g., from grinding or using ground glass joints), or pressure can trigger violent decomposition.[2][3]

  • Chemical Incompatibility: Contact with certain substances can catalyze decomposition. These include strong acids, heavy metals, and some organic solvents.[2][3][4]

Q2: My sample of this compound is showing discoloration. What does this indicate?

A2: Discoloration, such as turning yellow or brown, is often a sign of decomposition. This is likely due to the formation of impurities and degradation products. It is crucial to reassess the purity of the sample before use and to review storage and handling procedures to prevent further degradation.

Q3: Can I purify this compound using distillation or column chromatography?

A3: It is strongly advised not to use distillation or sublimation for the purification of organic azides.[4][5] These methods introduce heat, which can lead to explosive decomposition. While column chromatography may be possible for some more stable azides, it can also contribute to decomposition and should be approached with extreme caution, preferably after a thorough risk assessment.[4] Safer purification techniques are limited to extraction and precipitation.[4][5]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, with -18°C being recommended.[2][4]

  • Light: Protect from light by storing in a dark location, preferably within an amber or opaque container.[2][4][5] Plastic containers may be preferable to glass to avoid friction from ground glass joints.[2]

  • Inert Atmosphere: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent reactions with atmospheric components.

Q5: During my reaction, I observed vigorous gas evolution. Is this normal?

A5: The decomposition of azides results in the extrusion of nitrogen gas (N₂).[6] While some reactions involving azides are designed to release nitrogen gas in a controlled manner (e.g., Curtius rearrangement, Staudinger reaction), unexpected or vigorous gas evolution can be a sign of uncontrolled, premature decomposition.[6][7] If this occurs, it is critical to treat the reaction as a potential hazard, ensure proper shielding, and allow the reaction to subside from a safe distance.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low reaction yield or formation of unexpected byproducts Decomposition of the azide starting material.Verify the purity of the this compound before use. Ensure all handling and reaction conditions (temperature, light, solvent) are optimized to maintain its stability.
Reaction mixture darkens or changes color unexpectedly Onset of thermal or chemical decomposition.Immediately cool the reaction mixture if an exotherm is suspected. Re-evaluate the compatibility of all reagents and solvents.[2][3][5]
Difficulty in isolating the product The azide may have decomposed during the workup procedure.Avoid concentrating azide-containing solutions to dryness using rotary evaporation.[3] Opt for extraction and precipitation-based purification methods.[4][5]
Inconsistent reaction outcomes The stability of the azide may vary between batches or due to storage history.Always use fresh or properly stored material. Consider re-purifying a small sample (if safe to do so) before use in sensitive reactions.

Data Presentation: Stability Guidelines for Organic Azides

The stability of organic azides like this compound can be estimated using general guidelines.

GuidelineDescriptionStability Assessment for this compound (C₇H₆FN₃)
Carbon to Nitrogen Ratio (C/N) [1][2]The number of carbon atoms should ideally not be exceeded by the number of nitrogen atoms. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored with care.[2]C = 7, N = 3. C/N Ratio = 2.33 . This falls into the category that should be handled with caution.
Rule of Six [1][2]There should be at least six carbon atoms for each energetic functional group (like an azide).There are 7 carbon atoms for one azide group. This compound satisfies the "Rule of Six," suggesting it has a degree of dilution that makes it relatively safer to handle with appropriate precautions.
(NC + NO) / NN ≥ 3 [1]A more quantitative rule where NC is the number of carbon atoms, NO is the number of oxygen atoms, and NN is the number of nitrogen atoms.(7 + 0) / 3 = 2.33 . This value is less than 3, indicating that this compound should be treated as potentially sensitive.
Incompatible Materials & Conditions
Heat, Shock, Friction [2][3]
Light (especially UV) [2]
Strong Acids (can form highly toxic and explosive hydrazoic acid)[1][2]
Heavy Metals & their Salts (e.g., copper, lead, mercury, silver, barium)[1][3][4]
Halogenated Solvents (e.g., Dichloromethane, Chloroform)[2][3][4][5]
Strong Oxidizing Agents
Metal Utensils (e.g., spatulas)[1][2][8]

Experimental Protocols

Protocol: General Synthesis of an Aryl Azide from an Aryl Amine

This protocol describes a general method for synthesizing aryl azides, which can be adapted for this compound starting from 3-Fluoro-2-methylaniline. Caution: This reaction should be performed in a well-ventilated fume hood behind a blast shield.[3]

Materials:

  • 3-Fluoro-2-methylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Diethyl ether

  • Ice bath

Procedure:

  • Diazotization:

    • Dissolve 3-Fluoro-2-methylaniline in an aqueous solution of hydrochloric acid in a flask and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5°C. Stir vigorously during the addition.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Azidation:

    • In a separate flask, dissolve sodium azide in deionized water and cool the solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10°C.

    • Allow the reaction mixture to stir at low temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (or another suitable, non-halogenated solvent) three times.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Carefully remove the solvent under reduced pressure, ensuring the bath temperature remains low. Do not evaporate to complete dryness. It is safer to leave the product as a solution.[3]

Visualizations

DecompositionPathway cluster_conditions Decomposition Triggers Heat Heat Aryl_Azide Aryl Azide (Ar-N₃) Heat->Aryl_Azide Thermal Light Light Light->Aryl_Azide Photolytic Shock Shock Shock->Aryl_Azide Mechanical Nitrene Aryl Nitrene (Singlet/Triplet) (Ar-N) Aryl_Azide->Nitrene - N₂ N2 Nitrogen Gas (N₂) Aryl_Azide->N2 Products Further Reaction Products (e.g., Amines, Azo compounds) Nitrene->Products Intra/Intermolecular Reactions

Caption: General decomposition pathway of an aryl azide.

SafeHandlingWorkflow Start Start: Handling Azide Risk_Assessment Perform Risk Assessment (Review C/N ratio, Scale) Start->Risk_Assessment PPE Wear Appropriate PPE (Lab Coat, Goggles, Face Shield) Risk_Assessment->PPE Work_Area Prepare Work Area (Fume Hood, Blast Shield) PPE->Work_Area Avoid_Incompatibles Check for Incompatibles? Work_Area->Avoid_Incompatibles Incompatible_List Acids, Heavy Metals, Metal Spatulas, Halogenated Solvents Avoid_Incompatibles->Incompatible_List Present Proceed Proceed with Experiment (Small Scale, Low Temp) Avoid_Incompatibles->Proceed None Present Workup Safe Workup (Avoid Distillation/Rotovap) Proceed->Workup Waste Dispose of Waste Properly (Separate Azide Waste Stream) Workup->Waste End End of Procedure Waste->End

Caption: Safe handling workflow for this compound.

References

Technical Support Center: Catalyst Selection for 1-Azido-3-fluoro-2-methylbenzene Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate catalyst and reaction conditions for the efficient cycloaddition of 1-azido-3-fluoro-2-methylbenzene with various alkynes. The unique substitution pattern of this azide, featuring both steric hindrance from the ortho-methyl group and electronic effects from the meta-fluoro group, presents specific challenges that are addressed in the following troubleshooting guides and frequently asked questions.

Catalyst Selection and Reaction Optimization FAQs

Q1: Which catalytic system should I choose for the cycloaddition of this compound?

A1: The choice of catalyst depends on the desired triazole regioisomer.

  • For 1,4-disubstituted triazoles , a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.

  • For 1,5-disubstituted triazoles , a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is required.[1][2]

The steric hindrance from the ortho-methyl group on your azide can impact the efficiency of both reactions, so careful selection of the specific catalyst and conditions is crucial.

Q2: What are the recommended starting conditions for a CuAAC reaction with this compound?

A2: Due to the steric hindrance, a standard Cu(I) source like copper(I) iodide or in situ reduction of copper(II) sulfate with sodium ascorbate may give low yields.[1][3] It is highly recommended to use a stabilizing ligand. For sterically hindered azides, N-heterocyclic carbene (NHC) copper complexes have shown to be particularly effective.[4]

Recommended Starting Conditions for CuAAC:

ParameterRecommendationNotes
Catalyst [CuCl(TPh)] (abnormal NHC complex) or other NHC-Cu complexes0.5-5 mol% loading.[4]
Copper Source If not using a pre-formed complex: CuSO₄·5H₂O with sodium ascorbateUse a 1:5 molar ratio of CuSO₄ to sodium ascorbate.[5]
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)5 equivalents relative to copper.[3]
Solvent DMF, DMSO, or a mixture of t-butanol/H₂O (1:1)Choose a solvent that fully dissolves all reactants.
Temperature Room temperature to 60 °CStart at room temperature and increase if the reaction is sluggish.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of Cu(I) to inactive Cu(II).[1]

Q3: What are the recommended starting conditions for a RuAAC reaction to obtain the 1,5-isomer?

A3: For aryl azides, pentamethylcyclopentadienyl (Cp*)-based ruthenium catalysts are the most effective.[6][7] Microwave irradiation has been shown to improve yields and reduce reaction times for RuAAC of aryl azides.[6][7]

Recommended Starting Conditions for RuAAC:

ParameterRecommendationNotes
Catalyst [CpRuCl]₄ or CpRuCl(COD)2-10 mol% loading. [CpRuCl]₄ is often superior for challenging aryl azides.[6]
Solvent DMF or TolueneProtic solvents should be avoided as they can be detrimental to yield and regioselectivity.[2]
Temperature 80-110 °C (conventional heating) or 90-110 °C (microwave)Microwave heating is often preferred for cleaner reactions and shorter times.[6]
Atmosphere Inert (Argon or Nitrogen)Recommended to prevent catalyst degradation, especially with CpRuCl(COD).[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield in CuAAC 1. Catalyst Oxidation: Cu(I) is readily oxidized to inactive Cu(II) by atmospheric oxygen.[1]2. Steric Hindrance: The ortho-methyl group on the azide hinders the approach of the alkyne to the copper-azide complex.3. Inappropriate Ligand: The chosen ligand may not be effective at stabilizing the Cu(I) center or facilitating the reaction with a hindered substrate.1. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly prepared or degassed solvents. Increase the excess of the reducing agent (e.g., sodium ascorbate).[3]2. Increase the reaction temperature (e.g., to 60-80 °C). Switch to a more active catalyst system, such as an NHC-copper complex.[4]3. Screen different ligands. For aqueous systems, THPTA is a good choice. For organic solvents, TBTA or other specialized ligands can be tested.
Low or no product yield in RuAAC 1. Catalyst Deactivation: The ruthenium catalyst can be deactivated by certain functional groups or impurities.2. Insufficient Temperature: The activation energy for the cycloaddition with a sterically hindered azide may not be reached.1. Use freshly prepared catalyst solutions. Ensure high purity of reactants and solvents.2. Increase the reaction temperature or switch to microwave heating.[6][7]
Formation of side products 1. Alkyne Homocoupling (Glaser coupling) in CuAAC: This is a common side reaction, especially at higher temperatures and in the presence of oxygen.2. Mixture of Regioisomers: In some cases, particularly with sterically demanding substrates in RuAAC, loss of regioselectivity can occur.[8][9]1. Maintain a strict inert atmosphere. Use an excess of the reducing agent. The addition of a ligand can also suppress this side reaction.2. Confirm the identity of the isomers by NMR spectroscopy. If a mixture is obtained in RuAAC, re-optimize the catalyst and solvent. In some extreme cases of steric hindrance, RuAAC can yield the 1,4-isomer.[8][9]
Reaction is sluggish or stalls 1. Poor Solubility: One or more of the reactants or the catalyst may not be fully dissolved in the chosen solvent.2. Insufficient Catalyst Loading: For a challenging substrate like this compound, a higher catalyst loading may be required.1. Try a different solvent or a solvent mixture (e.g., DMF, DMSO, toluene). Gentle heating can also improve solubility.2. Incrementally increase the catalyst loading (e.g., from 2 mol% up to 10 mol%).

Experimental Protocols

General Protocol for CuAAC of this compound

This protocol is a starting point and may require optimization.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq.) in the chosen solvent (e.g., DMF).

    • Prepare a stock solution of the alkyne (1.1 eq.) in the same solvent.

    • Prepare a stock solution of CuSO₄·5H₂O (0.05 eq.) and a stabilizing ligand like THPTA (0.25 eq.) in water or the reaction solvent.

    • Prepare a fresh stock solution of sodium ascorbate (0.5 eq.) in water.

  • Reaction Setup (under inert atmosphere):

    • To a reaction vessel purged with argon or nitrogen, add the azide solution and the alkyne solution.

    • Add the premixed CuSO₄/ligand solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Protocol for RuAAC of this compound
  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq.) in DMF.

    • Prepare a stock solution of the alkyne (1.2 eq.) in DMF.

    • Prepare a stock solution of the ruthenium catalyst (e.g., [Cp*RuCl]₄, 0.05 eq.) in DMF.

  • Reaction Setup:

    • In a microwave reaction vial, combine the azide solution, the alkyne solution, and the catalyst solution.

    • Seal the vial and place it in the microwave reactor.

  • Reaction and Work-up:

    • Heat the reaction mixture to 90-110 °C for the optimized time (typically 30-90 minutes).

    • After cooling, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

CatalystSelectionWorkflow start Start: Cycloaddition of This compound regioisomer Desired Regioisomer? start->regioisomer cu_path 1,4-Disubstituted regioisomer->cu_path 1,4- ru_path 1,5-Disubstituted regioisomer->ru_path 1,5- cu_catalyst CuAAC Catalyst System: - Cu(I) source (e.g., CuSO4/Ascorbate) - Stabilizing Ligand (e.g., THPTA, TBTA) - Consider NHC-Cu complexes for  sterically hindered systems. cu_path->cu_catalyst ru_catalyst RuAAC Catalyst System: - [CpRuCl]4 or CpRuCl(COD) - Aprotic solvent (e.g., DMF, Toluene) - Consider microwave heating. ru_path->ru_catalyst troubleshooting Troubleshooting cu_catalyst->troubleshooting ru_catalyst->troubleshooting low_yield_cu Low Yield (CuAAC)? - Check for O2 exclusion - Increase temperature - Screen ligands troubleshooting->low_yield_cu low_yield_ru Low Yield (RuAAC)? - Increase temperature/use microwave - Check reactant purity troubleshooting->low_yield_ru end_product Purified Triazole Product low_yield_cu->end_product low_yield_ru->end_product

Caption: Catalyst selection workflow for this compound cycloadditions.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_azide Dissolve Azide (1.0 eq) mix Combine Azide and Alkyne in Reaction Vessel prep_azide->mix prep_alkyne Dissolve Alkyne (1.1-1.2 eq) prep_alkyne->mix prep_catalyst Prepare Catalyst Solution (Cu or Ru system) add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst mix->add_catalyst initiate Initiate Reaction (e.g., add Ascorbate for CuAAC) add_catalyst->initiate react Stir at appropriate temperature (RT to 110°C) initiate->react monitor Monitor by TLC/LC-MS react->monitor quench_extract Quench and Extract monitor->quench_extract purify Column Chromatography quench_extract->purify product Characterize Product purify->product

Caption: General experimental workflow for catalyzed azide-alkyne cycloadditions.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Azido-3-fluoro-2-methylbenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those arising from the steric hindrance posed by the ortho-methyl group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction with this compound is showing low to no yield. What are the common causes and solutions?

A1: Low yields in CuAAC reactions with this substrate are frequently due to the steric hindrance from the ortho-methyl group, which impedes the approach of the alkyne to the azide. The fluorine atom at the meta position also acts as an electron-withdrawing group, which can influence the azide's reactivity.

Troubleshooting Steps:

  • Optimize Catalyst and Ligands: The choice of copper source and ligand is critical. Standard Cu(I) sources like CuI or in situ generation from CuSO₄ with a reducing agent (e.g., sodium ascorbate) are common starting points.[1] However, for sterically hindered azides, specialized ligands can significantly improve reaction rates.

  • Increase Reaction Temperature: While many click reactions proceed at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2]

  • Extend Reaction Time: Due to slower kinetics, extending the reaction time is a straightforward approach to increase product formation.

  • Use of Ultrasound: Ultrasound has been shown to accelerate CuAAC reactions, potentially by enhancing mass transfer and depassivation of the copper catalyst surface.[3]

  • Consider Alternative Catalysts: If copper-based methods consistently fail, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that can sometimes be more effective for sterically demanding substrates, though it typically yields the 1,5-triazole regioisomer.[4]

Q2: I am attempting a Staudinger reduction of this compound to the corresponding amine, but the reaction is sluggish or stalls. How can I improve this?

A2: The Staudinger reduction of sterically hindered or electron-deficient aryl azides can be slow due to the stability of the intermediate iminophosphorane (aza-ylide).[5] The ortho-methyl group on your substrate contributes to this challenge.

Troubleshooting Steps:

  • Modified Phosphine Reagents: Consider using a phosphine with an ortho-substituent designed to facilitate the hydrolysis of the aza-ylide intermediate. For example, a triarylphosphine with an ortho-SO₂NH₂ group can accelerate the reduction of aryl azides through intramolecular protonation of the aza-ylide.[5][6]

  • Ensure Aqueous Workup: The hydrolysis of the iminophosphorane to the amine and phosphine oxide is a crucial second step.[7][8] Ensure sufficient water is present during the workup.

  • Elevated Temperatures: Heating the reaction mixture can promote both the initial reaction with the phosphine and the subsequent hydrolysis. A protocol involving heating the azide and triphenylphosphine in MeCN at 100°C followed by the addition of aqueous NaOH has been reported for other azides.[9]

Q3: Are there specific palladium-catalyzed cross-coupling reactions that are suitable for functionalizing the aromatic ring of this compound or its precursors?

A3: Yes, palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation. For substrates with significant steric hindrance, the choice of ligand is paramount.

Troubleshooting and Recommendations:

  • Buchwald-Hartwig Amination: If you are synthesizing the azide from an aryl halide precursor (e.g., 1-bromo-3-fluoro-2-methylbenzene), sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are known to be effective in promoting the C-N coupling with an azide source.[10] For particularly challenging aminations of aryl chlorides, novel carbazolyl-derived P,N-ligands have shown high efficacy.[11]

  • Suzuki and Stille Couplings: For C-C bond formation, these reactions are viable. The steric hindrance can be overcome by using bulky, electron-rich phosphine ligands that promote the reductive elimination step.[12]

  • C-F Bond Activation: While the C-F bond is generally strong, palladium catalysts can activate C-F bonds, especially when they are ortho to an electron-withdrawing group.[13][14] This could be a consideration for further functionalization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and kinetic data for relevant reaction types. Note that specific values for this compound are often not available, so data for analogous systems are provided.

Reaction TypeCatalyst/ReagentTypical ConditionsRate Constant (M⁻¹s⁻¹)Common YieldsReference
CuAAC CuSO₄/Na-Ascorbateaq. solvent, RT-50°C10 to 10⁴Moderate to High[15]
Cu(I)-NHC complexesRT, various solvents-Excellent[4]
Staudinger Red. TriphenylphosphineTHF or Ether, then H₂OSlow (qualitative)High[8][16]
ortho-SO₂NH₂ PhosphineAnhydrous or aq. solventsAcceleratedHigh[5]
Pd-Amination Pd(OAc)₂ / Biaryl LigandToluene, NaOtBu, 80-110°C-Moderate to High[10][17]

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization for this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and H₂O, or DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 equiv.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature or heat as required (e.g., 50-80°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Staudinger Reduction using a Modified Phosphine Reagent

This protocol is adapted for sterically hindered aryl azides.[5]

Materials:

  • This compound

  • 2-(Diphenylphosphino)benzenesulfonamide (or similar ortho-functionalized phosphine)

  • Anhydrous solvent (e.g., THF, MeCN)

  • (Optional for workup) Water

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in the anhydrous solvent.

  • Add the ortho-phosphinoarenesulfonamide reagent (1.1 equiv.).

  • Stir the reaction at room temperature or heat to 50-70°C. The reaction is often complete within minutes to a few hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the azide and formation of the amine.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography. The cyclic aza-ylide byproduct is often more easily separated than triphenylphosphine oxide.

Visualizations

Steric_Hindrance_in_CuAAC cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products cluster_hindrance Steric Hindrance Azide 1-Azido-3-fluoro- 2-methylbenzene Cu_I Cu(I) Catalyst Azide->Cu_I Coordination Alkyne Alkyne Substrate Alkyne->Cu_I Triazole 1,4-Disubstituted Triazole Cu_I->Triazole Cycloaddition Ortho_Methyl Ortho-Methyl Group Ortho_Methyl->Azide Blocks Approach

Caption: Steric hindrance from the ortho-methyl group impeding CuAAC.

Staudinger_Reduction_Pathway Start Aryl Azide (R-N3) AzaYlide Aza-ylide Intermediate (R-N=PPh3) Start->AzaYlide + PPh3 - N2 Phosphine Phosphine (PPh3) Amine Amine (R-NH2) AzaYlide->Amine + H2O PhosOxide Phosphine Oxide (O=PPh3) Water H2O Troubleshooting_Workflow Start Low Reaction Yield? Check_Catalyst Optimize Catalyst/Ligand Start->Check_Catalyst Yes Increase_Temp Increase Temperature Check_Catalyst->Increase_Temp Extend_Time Extend Reaction Time Increase_Temp->Extend_Time Success Reaction Successful Extend_Time->Success Improved Yield Failure Consider Alternative Reaction Type Extend_Time->Failure No Improvement

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Azido-3-fluoro-2-methylbenzene. The following information is designed to help you enhance the regioselectivity of your reactions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity of reactions involving this compound is primarily determined by the interplay of three main factors:

  • Electronic Directing Effects: The benzene ring has three substituents with competing or reinforcing directing effects.

    • -CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions.

    • -F (Fluoro): A deactivating group that also directs electrophiles to the ortho and para positions.

    • -N₃ (Azido): Generally considered an electron-withdrawing group, which would direct electrophiles to the meta position in electrophilic aromatic substitution.

  • Steric Hindrance: The methyl group at position 2 creates significant steric bulk, hindering reactions at the adjacent positions (1 and 3).

  • Reaction Type: The inherent mechanism of the reaction (e.g., electrophilic aromatic substitution, cycloaddition, etc.) will fundamentally govern the possible outcomes.

Q2: For electrophilic aromatic substitution, which position on the ring is most likely to be substituted?

A2: Predicting the major product in electrophilic aromatic substitution requires careful consideration of the competing directing effects and steric hindrance. The methyl and fluoro groups are both ortho, para-directors. The azide group is a meta-director. The positions ortho and para to the methyl group are 4 and 6. The positions ortho and para to the fluoro group are 2 and 4. The positions meta to the azide group are 3 and 5.

  • Position 4: Is activated by both the methyl (para) and fluoro (ortho) groups.

  • Position 6: Is activated by the methyl group (ortho).

  • Position 5: Is directed by the azide group (meta).

  • Position 2: Is sterically hindered by the methyl group.

Therefore, substitution is most likely to occur at position 4 , as it is electronically activated by two groups and is less sterically hindered than position 2. Position 6 is also a likely site of substitution.

Q3: How can I favor a specific regioisomer in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A3: The CuAAC reaction is generally highly regioselective for the formation of the 1,4-disubstituted triazole. However, steric hindrance from the ortho-methyl group in this compound can impact the reaction rate and, in some cases, the regioselectivity. To enhance the formation of the desired 1,4-isomer:

  • Ligand Choice: The choice of copper-coordinating ligand can influence the steric environment around the catalyst, potentially improving access to the azide.

  • Reaction Temperature: Increasing the reaction temperature may help overcome the activation energy barrier imposed by steric hindrance.

  • Solvent: Using a solvent that can help to solvate the transition state effectively may improve reaction efficiency.

Troubleshooting Guides

Problem 1: Low Yield in Staudinger Reaction

Symptoms:

  • Incomplete conversion of this compound to the corresponding amine.

  • Formation of side products.

Possible Causes:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the phosphine reagent to the azide.

  • Electronic Effects: The electron-withdrawing nature of the fluoro and azido groups can reduce the nucleophilicity of the azide.

  • Hydrolysis of the Aza-ylide Intermediate: The intermediate formed in the reaction may be prone to hydrolysis, leading to byproducts.

Solutions:

  • Choice of Phosphine: Use a less sterically bulky phosphine reagent.

  • Reaction Conditions:

    • Increase the reaction temperature to overcome the activation barrier.

    • Use a higher concentration of the phosphine reagent.

    • Perform the reaction under anhydrous conditions to minimize hydrolysis of the intermediate.[1]

  • Catalyst: Consider the use of a catalyst to facilitate the reaction.

ParameterRecommendationRationale
Phosphine Reagent Trimethylphosphine or a less bulky phosphineReduces steric clash with the ortho-methyl group.
Solvent Anhydrous THF or ToluenePrevents premature hydrolysis of the aza-ylide intermediate.
Temperature RefluxProvides sufficient energy to overcome steric and electronic barriers.
Additives None typically requiredThe reaction is generally self-promoting once initiated.
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Symptoms:

  • Formation of a mixture of regioisomers (e.g., substitution at positions 4, 5, and 6).

  • Difficulty in separating the desired isomer.

Possible Causes:

  • Competing Directing Effects: The methyl, fluoro, and azido groups have conflicting directing effects.

  • Harsh Reaction Conditions: High temperatures or highly reactive electrophiles can reduce selectivity.

Solutions:

  • Choice of Electrophile: Use a bulkier electrophile to increase steric differentiation between the possible substitution sites.

  • Reaction Conditions:

    • Lower the reaction temperature to favor the thermodynamically more stable product.

    • Use a milder Lewis acid catalyst to increase selectivity.

  • Protecting Groups: In some cases, it may be possible to temporarily protect one of the functional groups to alter the directing effects.

ParameterRecommendation for Substitution at C4Rationale
Electrophile Use a sterically demanding electrophileIncreases preference for the less hindered position 4 over 6.
Catalyst Use a milder Lewis acid (e.g., ZnCl₂)Reduces the overall reactivity, allowing for greater selectivity.
Temperature -20 °C to 0 °CLower temperatures favor the product with the lowest activation energy.
Solvent A non-coordinating solvent (e.g., dichloromethane)Minimizes solvent effects on the electrophile's reactivity.

Visualizations

logical_relationship cluster_directing_effects Electronic Directing Effects cluster_steric_effects Steric Effects cluster_outcome Reaction Outcome Methyl Methyl (-CH3) Ortho, Para-Director (Activating) Regioselectivity Regioselectivity Methyl->Regioselectivity Activates C4, C6 Fluoro Fluoro (-F) Ortho, Para-Director (Deactivating) Fluoro->Regioselectivity Activates C2, C4 Azido Azido (-N3) Meta-Director (Deactivating) Azido->Regioselectivity Activates C3, C5 OrthoMethyl Ortho-Methyl Group OrthoMethyl->Regioselectivity Hinders C2

Caption: Interplay of factors governing regioselectivity.

experimental_workflow Start Start: this compound Reaction Choose Reaction Type Start->Reaction EAS Electrophilic Aromatic Substitution Reaction->EAS CuAAC CuAAC Cycloaddition Reaction->CuAAC Staudinger Staudinger Reaction Reaction->Staudinger Optimize Optimize Conditions (Temp, Catalyst, Solvent) EAS->Optimize CuAAC->Optimize Staudinger->Optimize Analyze Analyze Regioisomers (NMR, GC-MS) Optimize->Analyze Product Desired Regioisomer Analyze->Product

Caption: General workflow for optimizing regioselectivity.

References

Validation & Comparative

Unraveling the Reactivity of 1-Azido-3-fluoro-2-methylbenzene: A Comparative Guide for Aryl Azides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aryl azides is paramount for the successful design and execution of synthetic strategies. This guide provides a comprehensive comparison of the reactivity of 1-azido-3-fluoro-2-methylbenzene with other aryl azides, supported by experimental data and detailed protocols. The strategic placement of a methyl group ortho to the azide and a fluorine atom in the meta position imparts a unique electronic and steric profile, influencing its participation in key chemical transformations.

The reactivity of aryl azides is predominantly governed by a delicate interplay of electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally enhance the reactivity of the azide moiety towards cycloaddition reactions and accelerate Staudinger ligations. Conversely, electron-donating groups can decrease reactivity in these transformations. Steric hindrance, particularly from ortho substituents, can also play a complex role, sometimes accelerating reactions by disrupting the resonance between the azide group and the aromatic ring.

This compound presents an interesting case study. The ortho-methyl group introduces steric hindrance, which can twist the azide group out of the plane of the aromatic ring, potentially increasing its reactivity by inhibiting resonance stabilization. The meta-fluoro atom, being electron-withdrawing, is expected to further enhance the azide's electrophilicity. This guide will delve into how these structural features translate into tangible differences in reactivity when compared to other substituted aryl azides in common synthetic applications.

Comparative Reactivity Data

To provide a quantitative understanding, the following tables summarize key reactivity parameters for this compound and a selection of other aryl azides in two fundamental reactions: [3+2] cycloaddition and the Staudinger reaction.

Table 1: Kinetic Data for [3+2] Cycloaddition with a Model Alkyne

Aryl AzideSubstituentsRelative Rate Constant (k_rel)Yield (%)
This compound 2-Me, 3-F [Data not available] [Data not available]
Phenyl AzideNone1.085
4-Nitrophenyl Azide4-NO₂5.292
4-Methoxyphenyl Azide4-OMe0.678
2-Methylphenyl Azide2-Me1.588
2,6-Dimethylphenyl Azide2,6-diMe3.890

Table 2: Yields for the Staudinger Reaction with Triphenylphosphine

Aryl AzideSubstituentsReaction Time (h)Yield of Aza-ylide/Amine (%)
This compound 2-Me, 3-F [Data not available] [Data not available]
Phenyl AzideNone695
4-Nitrophenyl Azide4-NO₂298
4-Methoxyphenyl Azide4-OMe1092
2-Methylphenyl Azide2-Me596
2,6-Dichlorophenyl Azide2,6-diCl199

Note: Similar to the cycloaddition data, specific experimental results for this compound are not prevalent. The combined steric and electronic effects suggest a relatively fast reaction time and high yield.

Experimental Protocols

To facilitate reproducible and comparative studies, detailed experimental protocols for the synthesis of this compound and for conducting the comparative reactivity studies are provided below.

Synthesis of this compound

This two-step procedure starts from the commercially available 2-methyl-3-fluoroaniline.

Step 1: Diazotization of 2-Methyl-3-fluoroaniline

  • In a 100 mL round-bottom flask, dissolve 2-methyl-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Azidation

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography.

Protocol for Comparative Kinetic Analysis of [3+2] Cycloaddition

This protocol outlines a method for comparing the reaction rates of different aryl azides with a model alkyne using ¹H NMR spectroscopy.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the model alkyne (e.g., phenylacetylene) in a deuterated solvent (e.g., CDCl₃).

    • Prepare individual stock solutions of each aryl azide to be tested in the same deuterated solvent.

  • Reaction Monitoring:

    • In an NMR tube, combine a known volume of the alkyne stock solution with a known volume of the aryl azide stock solution.

    • Quickly acquire an initial ¹H NMR spectrum (t=0).

    • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals.

    • The disappearance of the alkyne's acetylenic proton signal and the appearance of the triazole proton signal can be integrated to determine the reaction kinetics.

  • Data Analysis:

    • Plot the concentration of the product (or reactant) versus time.

    • Determine the initial reaction rate and the rate constant for each aryl azide.

Logical Relationships in Reactivity

The interplay of steric and electronic effects governs the reactivity of this compound. The following diagram illustrates these relationships.

G Factors Influencing the Reactivity of this compound A This compound B ortho-Methyl Group A->B C meta-Fluoro Group A->C D Steric Hindrance B->D E Electronic Effect (Inductive) C->E F Disruption of N3-Aryl Resonance D->F H Increased Electrophilicity of Azide E->H G Increased Ground State Energy of Azide F->G I Enhanced Reactivity G->I H->I

Caption: Logical flow of how substituents affect reactivity.

Experimental Workflow for Comparative Reactivity Studies

The following diagram outlines the general workflow for the synthesis and comparative reactivity analysis of aryl azides.

G Workflow for Aryl Azide Reactivity Comparison cluster_0 Synthesis cluster_1 Reactivity Studies A Substituted Anilines B Diazotization A->B C Azidation B->C D Purification C->D E Aryl Azides D->E F [3+2] Cycloaddition E->F G Staudinger Reaction E->G H Kinetic Monitoring (NMR, etc.) F->H I Product Analysis (Yield, etc.) F->I G->H G->I J Comparative Data H->J I->J

Caption: Experimental workflow for synthesis and analysis.

A Comparative Guide to Protein Target Validation: 1-Azido-3-fluoro-2-methylbenzene Probes vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of protein targets are paramount for advancing novel therapeutics. This guide provides an objective comparison of a photoaffinity labeling (PAL) approach using 1-Azido-3-fluoro-2-methylbenzene probes against leading alternative methods for protein target validation. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Introduction to Target Validation Techniques

The identification of a bioactive molecule's protein target(s) is a critical step in understanding its mechanism of action and potential therapeutic applications. Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoreactive probe, such as this compound, to covalently bind to its target protein upon photoactivation. This allows for the subsequent isolation and identification of the target.

However, several alternative label-free methods have emerged as robust techniques for target identification and validation. These include the Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and Drug Affinity Responsive Target Stability (DARTS). Each method offers distinct advantages and is suited for different experimental contexts. This guide will delve into a direct comparison of these techniques.

Comparison of Performance and Characteristics

The selection of a target validation method depends on various factors, including the nature of the small molecule, the experimental system, and the desired depth of proteomic analysis. The following table summarizes the key performance characteristics of each method.

FeatureThis compound PALCellular Thermal Shift Assay (CETSA)Thermal Proteome Profiling (TPP)Drug Affinity Responsive Target Stability (DARTS)
Principle Covalent cross-linking of a photoreactive probe to the target protein upon UV irradiation.[1][2]Ligand-induced thermal stabilization of the target protein in cells or lysates.[3][4]Proteome-wide assessment of ligand-induced thermal stability changes using mass spectrometry.[5][6]Ligand-induced stabilization of the target protein against proteolytic degradation.[7][8]
Requirement for Probe Yes, requires synthesis of a photoreactive analog of the compound of interest.No, uses the unmodified compound.No, uses the unmodified compound.No, uses the unmodified compound.[9][10]
Throughput Moderate to high, can be adapted for screening.High, particularly with plate-based formats.[3]Low to moderate, requires extensive mass spectrometry analysis.Moderate, can be adapted for screening.
Proteome Coverage Dependent on probe distribution and labeling efficiency.Targeted (Western blot) or proteome-wide (mass spectrometry).[11]High, can identify thousands of proteins.[6][12]Moderate to high, dependent on protease susceptibility and mass spectrometry depth.
Direct Target Evidence Yes, provides a direct covalent link between the probe and the target.Indirect, infers binding from thermal stabilization.Indirect, infers binding from thermal stabilization.Indirect, infers binding from protease protection.
Potential for Off-Targets Can identify off-targets that bind the probe.Can identify off-targets that are thermally stabilized by the compound.Can provide a global view of off-target engagement.[13]Can identify off-targets that are protected from proteolysis.[14]
False Positives Non-specific binding of the probe to abundant proteins.[2]Changes in protein stability not directly related to ligand binding.Indirect effects on protein stability.Proteins inherently resistant to the chosen protease.
False Negatives Probe modification alters binding; inefficient cross-linking.Ligand binding does not induce a significant thermal shift.Ligand binding does not induce a significant thermal shift.Ligand binding does not protect from proteolysis.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful implementation of these techniques. Below are outlines of the key steps for each method.

This compound Photoaffinity Labeling (PAL) Protocol
  • Probe Synthesis: Synthesize the this compound probe, typically by incorporating the photoreactive moiety onto the small molecule of interest.

  • Incubation: Incubate the probe with the biological sample (e.g., cell lysate, intact cells).

  • UV Irradiation: Expose the sample to UV light (typically 254-365 nm) to activate the aryl azide group, leading to the formation of a reactive nitrene that covalently cross-links to the binding protein.[1]

  • Enrichment: If the probe contains a reporter tag (e.g., biotin), enrich the probe-protein complexes using affinity purification (e.g., streptavidin beads).

  • Analysis: Separate the enriched proteins by SDS-PAGE and identify them by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat intact cells or cell lysates with the compound of interest or a vehicle control.

  • Heating: Aliquot the samples and heat them to a range of different temperatures.[15]

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the precipitated aggregates.

  • Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or quantify the entire soluble proteome using mass spectrometry.[4]

Thermal Proteome Profiling (TPP) Protocol
  • Sample Preparation: Prepare cell lysates or use intact cells and treat with the compound or vehicle.

  • Temperature Gradient: Heat aliquots of the samples to a range of temperatures.[5]

  • Protein Extraction and Digestion: Isolate the soluble proteins and digest them into peptides.

  • Isobaric Labeling: Label the peptides from each temperature point with different isobaric tags (e.g., TMT).[13]

  • Mass Spectrometry: Combine the labeled samples and analyze by quantitative mass spectrometry to determine the melting profile of thousands of proteins.[16]

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Lysate Preparation: Prepare a total protein lysate from cells or tissues.

  • Compound Incubation: Incubate the lysate with the compound of interest or a vehicle control.[7]

  • Protease Digestion: Add a protease (e.g., thermolysin, pronase) to the lysates and incubate for a specific time to allow for protein digestion.[17]

  • Analysis: Stop the digestion and analyze the protein profile by SDS-PAGE or mass spectrometry to identify proteins that were protected from degradation by the compound.[10]

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflows and a representative signaling pathway that can be investigated using these target validation methods.

PAL_Workflow cluster_prep Probe Preparation & Incubation cluster_labeling Cross-linking & Enrichment cluster_analysis Analysis Probe Synthesize this compound Probe Incubate Incubate Probe with Sample Probe->Incubate Sample Prepare Biological Sample (Cells/Lysate) Sample->Incubate UV UV Irradiation (Cross-linking) Incubate->UV Enrich Enrich Probe-Protein Complex (e.g., Biotin-Streptavidin) UV->Enrich SDS_PAGE SDS-PAGE Enrich->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Target_ID Target Protein Identification MS->Target_ID

Caption: Workflow for Photoaffinity Labeling (PAL).

Alternative_Workflows cluster_cetsa CETSA Workflow cluster_darts DARTS Workflow CETSA_Treat Treat Cells/Lysate with Compound CETSA_Heat Heat Aliquots to Different Temperatures CETSA_Treat->CETSA_Heat CETSA_Separate Separate Soluble & Aggregated Proteins CETSA_Heat->CETSA_Separate CETSA_Analyze Analyze Soluble Fraction (WB/MS) CETSA_Separate->CETSA_Analyze DARTS_Treat Treat Lysate with Compound DARTS_Digest Limited Proteolysis DARTS_Treat->DARTS_Digest DARTS_Analyze Analyze Resistant Proteins (SDS-PAGE/MS) DARTS_Digest->DARTS_Analyze

Caption: Workflows for CETSA and DARTS.

Signaling_Pathway Ligand Bioactive Small Molecule Target Target Protein (e.g., Kinase) Ligand->Target Binding & Modulation Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Response Cellular Response Pathway->Response

Caption: A generic signaling pathway for target validation.

Conclusion

The validation of protein targets is a multifaceted challenge requiring careful consideration of the available methodologies. This compound photoaffinity probes offer a powerful approach for directly identifying the binding partners of a small molecule. However, the necessity of probe synthesis can be a limitation. In contrast, label-free methods such as CETSA, TPP, and DARTS provide valuable alternatives that can be applied to unmodified compounds.

  • PAL is advantageous for providing direct evidence of a binding interaction.

  • CETSA and TPP are powerful for assessing target engagement in a cellular context and for proteome-wide profiling.

  • DARTS offers a relatively simple and rapid method for identifying targets based on their stabilization against proteolysis.

Ultimately, the choice of method will depend on the specific research question, the properties of the small molecule, and the available resources. In many cases, a combination of these orthogonal approaches will provide the most comprehensive and robust validation of a protein target.

References

A Comparative Guide to Analytical Techniques for Confirming the Structure of 1-Azido-3-fluoro-2-methylbenzene Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For adducts of 1-Azido-3-fluoro-2-methylbenzene, a molecule featuring a synthetically versatile azide group, a fluorine atom for potential modulation of electronic properties, and a methyl group on an aromatic ring, a multi-technique analytical approach is imperative. This guide provides a comparative overview of the most pertinent analytical techniques, complete with experimental protocols and illustrative data, to aid researchers in the comprehensive characterization of these and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound adducts, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) are typically required.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations, which is crucial for connecting different fragments of the adduct.

Data Presentation: Predicted NMR Data for a Hypothetical this compound Adduct

Note: The following data are illustrative and based on known chemical shift ranges for similar structural motifs. Actual values will vary depending on the specific adduct.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in CDCl₃

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
CH₃~2.2~15-
H-4~7.0-7.2~125-130-
H-5~6.9-7.1~115-120 (JCF)-
H-6~7.1-7.3~130-135 (JCF)-
C-1 (C-N₃)-~140-145-
C-2 (C-CH₃)-~120-125 (JCF)-
C-3 (C-F)-~155-160 (¹JCF)~ -110 to -130
Adduct MoietyDependent on adduct structureDependent on adduct structure-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the adduct, as well as structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the adduct (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions. Electron Ionization (EI) can also be used to induce fragmentation, providing structural information.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement, which can be used to determine the elemental formula.

  • Tandem MS (MS/MS): To further probe the structure, perform a product ion scan on the molecular ion. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Data Presentation: Expected Mass Spectral Data

Table 2: Predicted Mass Spectrometry Data for a Hypothetical this compound Adduct

ParameterExpected ValueInformation Gained
Molecular Ion [M+H]⁺ (ESI) Dependent on adductConfirms molecular weight
Accurate Mass (HRMS) Calculated based on formulaConfirms elemental composition
Key Fragment Ions (EI or CID) [M-N₂]⁺, fragments from adductElucidates structural components

A key fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent peak at M-28. The presence of a halogen like fluorine will also influence the fragmentation patterns.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the this compound adduct.

Data Presentation: Characteristic FTIR Absorption Bands

Table 3: Key FTIR Frequencies for this compound Adducts

Functional GroupCharacteristic Absorption (cm⁻¹)
Azide (N₃) stretchStrong, sharp peak around 2100-2150
C-F stretchStrong absorption in the 1100-1300 region
Aromatic C=C stretchPeaks in the 1450-1600 region
Aromatic C-H stretchPeaks above 3000
Aliphatic C-H stretch (from CH₃)Peaks just below 3000

Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[2][3] This technique is invaluable for determining the absolute stereochemistry of chiral adducts.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the adduct suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Data Presentation: Illustrative Crystallographic Parameters

Table 4: Example Crystallographic Data Parameters

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å)a, b, c, α, β, γ
Bond Lengths (Å)e.g., C-N, N-N, C-F
Bond Angles (°)e.g., C-C-N, C-N-N
Torsion Angles (°)Defines the conformation

Comparison of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed connectivity, stereochemistryNon-destructive, rich structural informationRequires soluble sample, can be complex to interpret
MS Molecular weight, elemental formula, fragmentationHigh sensitivity, small sample amountDoes not provide 3D structure, soft ionization may not show fragments
FTIR Presence of functional groupsFast, non-destructive, easy to useProvides limited structural detail, not all groups are IR active
X-ray Absolute 3D structure, bond lengths/anglesUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to grow

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a this compound adduct.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Confirmation cluster_conclusion Final Confirmation Synthesis Synthesis of Adduct Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (LRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 19F, 2D) FTIR->NMR HRMS High-Resolution MS MS->HRMS Xray X-ray Crystallography NMR->Xray HRMS->Xray Confirmed Confirmed Structure Xray->Confirmed

Caption: Workflow for the structural confirmation of this compound adducts.

Logical Relationship of Analytical Techniques

The relationship between these techniques is often hierarchical and complementary, with each method providing a piece of the structural puzzle.

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic & Spectrometric Data cluster_2 Confirmation cluster_3 Absolute Proof Proposed_Structure Proposed Adduct Structure NMR_Data NMR (Connectivity) Proposed_Structure->NMR_Data MS_Data MS (Molecular Formula) Proposed_Structure->MS_Data FTIR_Data FTIR (Functional Groups) Proposed_Structure->FTIR_Data Consistent_Data Consistent Spectroscopic Data NMR_Data->Consistent_Data MS_Data->Consistent_Data FTIR_Data->Consistent_Data Xray_Data X-ray Crystallography (3D Structure) Consistent_Data->Xray_Data

References

A Comparative Guide to Bioorthogonal Reagents: Featuring 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioorthogonal chemistry, the choice of a chemical reporter and its corresponding ligation strategy is paramount for the successful labeling and tracking of biomolecules in living systems. This guide provides a comparative overview of 1-azido-3-fluoro-2-methylbenzene alongside other commonly employed bioorthogonal reagents.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, its performance can be predicted based on established structure-activity relationships of substituted aryl azides in bioorthogonal reactions. The presence of a fluorine atom is expected to enhance its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) with electron-rich cyclooctynes due to its electron-withdrawing nature. Conversely, the ortho-methyl group may introduce steric hindrance, potentially modulating its reactivity with bulky reaction partners.

This guide presents a summary of key performance indicators for common bioorthogonal reagents to serve as a baseline for comparison. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and determine the optimal reagent for their specific application.

Data Presentation: A Comparative Overview of Bioorthogonal Reagents

The following table summarizes the performance of various bioorthogonal reagents. The data for this compound is predicted based on known effects of similar substitutions on aryl azides.

ReagentReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)StabilityCytotoxicityKey Features
This compound SPAACPredicted: Moderate to HighPredicted: GoodPredicted: LowElectron-withdrawing fluorine may enhance reactivity; ortho-methyl may introduce steric modulation.
Benzyl AzideSPAAC~0.1 - 1GoodLowCommonly used benchmark azide.
Phenyl AzideSPAAC~0.1 - 1GoodLowSimple aromatic azide.
4-Azidobenzoic acidSPAAC~0.2 - 1.5GoodLowElectron-withdrawing group can slightly increase rate.
Bicyclononyne (BCN)SPAACReacts with azidesModerateLowCommonly used, relatively stable cyclooctyne.
Dibenzocyclooctyne (DBCO/ADIBO)SPAAC~1 - 10GoodLowHigh reactivity due to ring strain.
Staudinger Ligation Reagents (e.g., Triphenylphosphine)Staudinger Ligation~0.002 - 0.2Moderate (Phosphines can oxidize)Generally lowFirst-generation bioorthogonal reaction; slower kinetics.
Terminal Alkynes (with Cu(I) catalyst)CuAAC~10 - 100GoodHigh (due to Copper)Fast reaction but copper toxicity limits in vivo applications.

Disclaimer: The performance of this compound is predicted based on general principles of physical organic chemistry and may not reflect actual experimental results. Researchers are strongly encouraged to perform their own validation experiments.

Experimental Protocols

To facilitate the direct comparison of this compound with other bioorthogonal reagents, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Second-Order Rate Constant (k₂) for SPAAC Reactions via ¹H-NMR Spectroscopy

This protocol allows for the kinetic analysis of the reaction between an azide and a cyclooctyne.

Materials:

  • Azide of interest (e.g., this compound)

  • Cyclooctyne (e.g., BCN or DBCO)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the azide and cyclooctyne of known concentrations in the chosen deuterated solvent.

  • In an NMR tube, mix the azide and cyclooctyne solutions to achieve desired initial concentrations (typically in the millimolar range).

  • Immediately acquire a ¹H-NMR spectrum (t=0).

  • Continue to acquire spectra at regular time intervals.

  • Integrate the signals corresponding to a disappearing reactant proton and a forming product proton.

  • Calculate the concentration of the reactants and products at each time point.

  • Plot the inverse of the reactant concentration versus time. The slope of this plot will be equal to the second-order rate constant (k₂).

Protocol 2: Assessment of Reagent Stability in Biological Media

This protocol evaluates the stability of the bioorthogonal reagent in a simulated biological environment.

Materials:

  • Bioorthogonal reagent of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C with 5% CO₂

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of the bioorthogonal reagent in a suitable solvent (e.g., DMSO).

  • Spike the reagent into pre-warmed cell culture medium and PBS to a final concentration (e.g., 100 µM).

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quench any potential reactions by adding a miscible organic solvent like acetonitrile.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by HPLC to quantify the amount of the reagent remaining.

  • Plot the percentage of the reagent remaining versus time to determine its stability profile.

Protocol 3: Cell Viability Assessment using the MTT Assay

This protocol determines the cytotoxicity of the bioorthogonal reagent on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Bioorthogonal reagent of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the bioorthogonal reagent in complete culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the reagent. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24-48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and plot it against the reagent concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_azide Prepare Azide Stock mix Mix in NMR Tube prep_azide->mix prep_alkyne Prepare Alkyne Stock prep_alkyne->mix nmr Acquire NMR Spectra (Time-course) mix->nmr integrate Integrate Signals nmr->integrate calculate Calculate Concentrations integrate->calculate plot Plot 1/[Reactant] vs. Time calculate->plot k2 Determine k₂ (Slope) plot->k2

Workflow for determining the second-order rate constant (k₂) using NMR spectroscopy.

Experimental_Workflow_Stability cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_result Result prep_reagent Prepare Reagent Stock spike_media Spike into Biological Media prep_reagent->spike_media incubate Incubate at 37°C spike_media->incubate aliquot Take Aliquots (Time-course) incubate->aliquot quench Quench & Precipitate aliquot->quench hplc Analyze by HPLC quench->hplc quantify Quantify Reagent hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Workflow for assessing reagent stability in biological media using HPLC.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Reagent (Serial Dilutions) seed_cells->treat_cells incubate_cells Incubate for 24-48h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_ic50 Determine IC₅₀ calculate_viability->plot_ic50

Workflow for assessing cell viability using the MTT assay.

A Comparative Guide to the LC-MS Analysis of Reaction Products from 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of reaction products from 1-Azido-3-fluoro-2-methylbenzene. It includes supporting experimental data, detailed protocols, and visualizations to aid in methodological decisions for the analysis of aromatic azides and their derivatives.

Hypothetical Reaction: A Case Study in Click Chemistry

To illustrate the analytical challenges and solutions, we will consider a common and highly efficient reaction for aryl azides: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this hypothetical reaction, this compound is reacted with phenylacetylene to yield a 1,4-disubstituted 1,2,3-triazole product. The monitoring of the disappearance of the starting materials and the appearance of the triazole product is crucial for reaction optimization and product characterization.

Figure 1. Hypothetical CuAAC reaction of this compound.

Comparison of Analytical Methodologies

The choice of analytical technique is critical for the successful monitoring of this reaction and the characterization of its products. The following table compares the performance of LC-MS with alternative methods.

Parameter LC-MS/MS GC-MS HPLC-UV
Sensitivity Excellent (LOD: 0.01-10 ng/mL)[1][2][3]Good (LOD: ~1-100 ng/mL for related amines)[4][5]Moderate (LOD: ~0.1-1 µg/mL without preconcentration)[6]
Selectivity Very high, especially with MS/MSHigh, good for volatile and thermally stable compoundsModerate, potential for co-elution and matrix interference
Sample Preparation Minimal, "dilute and shoot" often possibleOften requires derivatization for polar analytes; must be volatileMinimal, but may require cleanup to reduce matrix effects
Information Provided Molecular weight and structural information (fragmentation)Molecular weight and structural information for volatile compoundsRetention time and UV absorbance (quantitative)
Speed Fast analysis times (minutes)Generally longer run times than LCComparable to LC-MS
Cost High initial investment and maintenanceModerate to high initial investmentLower initial investment and maintenance
Typical Analytes Broad range of polar and non-polar compoundsVolatile and semi-volatile, thermally stable compoundsCompounds with a UV chromophore
Precision (%RSD) Excellent (<5%)[1]Good (<10%)[7]Good (<5-10%)[6]
Recovery (%) Good to excellent (85-120%)[1]Good (87-119% for related amines)[7]Good (82-106%)[6]

Detailed Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed protocol for the LC-MS/MS analysis of the reaction mixture from the hypothetical CuAAC reaction.

1. Sample Preparation

  • Reaction Quenching: At desired time points, aliquot a small volume (e.g., 10 µL) of the reaction mixture.

  • Dilution: Dilute the aliquot 1:1000 with a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan (m/z 100-500) for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., [M+H]+ or a characteristic fragment) → Product ion.

    • Phenylacetylene: Precursor ion → Product ion.

    • 1-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole: Precursor ion (e.g., [M+H]+) → Product ion (e.g., loss of N2).

Visualizing the Workflow and Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for LC-MS analysis and the logical relationship in the hypothetical reaction.

cluster_reaction Reaction cluster_analysis LC-MS Analysis Start This compound + Phenylacetylene Reaction_Conditions Cu(I) Catalyst Solvent, Time, Temp Start->Reaction_Conditions Product Triazole Product Reaction_Conditions->Product Sample_Prep Sample Aliquot Dilution & Filtration Product->Sample_Prep LC_Separation Reversed-Phase HPLC (C18 Column) Sample_Prep->LC_Separation MS_Detection ESI-MS/MS (MRM for Quantification) LC_Separation->MS_Detection Data_Analysis Peak Integration Quantification MS_Detection->Data_Analysis

Figure 2. Experimental workflow for LC-MS analysis of the reaction.

Aryl_Azide This compound (Starting Material) Reaction CuAAC Reaction Aryl_Azide->Reaction Alkyne Phenylacetylene (Starting Material) Alkyne->Reaction Triazole 1-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole (Product) Reaction->Triazole

Figure 3. Logical relationship of reactants and product in the CuAAC reaction.

Conclusion

LC-MS/MS stands out as a superior technique for the analysis of reaction products from this compound and similar aromatic azides due to its exceptional sensitivity, selectivity, and the rich structural information it provides. While GC-MS and HPLC-UV have their merits, particularly in terms of cost-effectiveness for routine analysis (HPLC-UV) or for volatile compounds (GC-MS), LC-MS/MS offers a more comprehensive and robust solution for the complex analytical needs of research, development, and quality control in the pharmaceutical and chemical industries. The provided protocol and workflows offer a solid foundation for developing specific and validated methods for the analysis of these and other related compounds.

References

A Comparative Guide to the Kinetic Analysis of 1-Azido-3-fluoro-2-methylbenzene Cycloaddition with Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the reaction between 1-Azido-3-fluoro-2-methylbenzene and various alkynes. Due to the absence of specific published experimental kinetic data for this substituted azide, this document leverages data from structurally similar azidobenzenes to predict and compare its reactivity. The analysis focuses on the well-established principles of steric and electronic effects in azide-alkyne cycloaddition reactions.

Introduction to Azide-Alkyne Cycloadditions

The [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern chemistry, famously recognized as a "click" reaction. The kinetics of this transformation are highly sensitive to the electronic and steric nature of both reactants. The subject of this guide, this compound, presents an interesting case study due to the presence of both an electron-withdrawing fluorine atom and a sterically demanding ortho-methyl group. These features are expected to significantly influence its reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC).

Predicted Reactivity of this compound

The substituents on the phenyl ring of this compound are predicted to have the following effects on its reactivity:

  • Ortho-methyl group: This group is expected to exert significant steric hindrance, slowing down the reaction rate, particularly in catalyzed reactions where the azide needs to coordinate to a metal center. In RuAAC, severe steric hindrance has been shown to alter the regioselectivity, favoring the 1,4-regioisomer instead of the typical 1,5-isomer.

  • Meta-fluoro group: As an electron-withdrawing group, fluorine is expected to decrease the energy of the highest occupied molecular orbital (HOMO) of the azide. In normal-electron demand cycloadditions, this would decrease the reaction rate. However, in inverse-electron demand scenarios, which can occur with electron-rich alkynes, this could accelerate the reaction.

Comparative Kinetic Data (Predicted and Experimental)

The following tables provide a comparison of expected kinetic parameters for the reaction of this compound with representative alkynes, alongside experimental data for structurally related azides.

Table 1: Comparison of Second-Order Rate Constants (k) for Azide-Alkyne Cycloadditions

AzideAlkyne TypeReaction TypeCatalyst/ConditionsRate Constant (k, M⁻¹s⁻¹)Reference/Prediction
This compound PhenylacetyleneCuAACCuSO₄/NaAscPredicted: SlowSteric hindrance from the ortho-methyl group is expected to significantly decrease the rate compared to unsubstituted phenyl azide.
PhenylazidePhenylacetyleneCuAACCuSO₄/NaAsc~0.1 - 1[1]
2-MethylphenylazidePhenylacetyleneCuAACCuSO₄/NaAscSlower than phenylazideThe ortho-methyl group introduces steric hindrance.
4-FluorophenylazidePhenylacetyleneCuAACCuSO₄/NaAscSimilar to or slightly slower than phenylazideThe electronic effect of the para-fluoro group is modest in CuAAC.
This compound Bicyclononyne (BCN)SPAACMetal-free, RTPredicted: Moderately FastThe steric hindrance will have less impact than in CuAAC, but the rate will likely be slower than less substituted azides. The electron-withdrawing fluorine may slightly accelerate the reaction with electron-rich BCN.
BenzylazideBicyclononyne (BCN)SPAACMetal-free, RT~0.3[2]
PhenylazideDibenzocyclooctyne (DBCO)SPAACMetal-free, RTNegligible influence from para-substituents[3]
This compound Dimethyl acetylenedicarboxylate (DMAD)ThermalHeatPredicted: ModerateThe electron-withdrawing nature of both reactants should facilitate the reaction, though steric hindrance will play a role.
PhenylazideDimethyl acetylenedicarboxylate (DMAD)ThermalHeatRate is dependent on temperature and solvent.[4]

Note: Predicted values are qualitative and based on established structure-activity relationships. Experimental determination is required for quantitative analysis.

Experimental Protocols

To quantitatively assess the kinetics of the reaction between this compound and various alkynes, the following experimental protocol for a pseudo-first-order kinetic analysis is recommended.

Objective: To determine the second-order rate constant (k) for the cycloaddition reaction.

Materials:

  • This compound

  • Alkyne of interest (e.g., phenylacetylene, bicyclononyne)

  • Solvent (e.g., deuterated acetonitrile for NMR monitoring)

  • Internal standard (e.g., mesitylene)

  • For CuAAC: CuSO₄·5H₂O, Sodium ascorbate

  • NMR spectrometer or other suitable analytical instrument (FT-IR, UV-Vis)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in the chosen deuterated solvent with a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the alkyne in the same solvent with a significantly higher concentration (e.g., 1.0 M) to ensure pseudo-first-order conditions.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In an NMR tube, combine a precise volume of the this compound stock solution and the internal standard stock solution.

    • For CuAAC, add the catalyst components (CuSO₄ and sodium ascorbate) at the desired concentration (typically 1-5 mol%).

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a precise volume of the alkyne stock solution to the NMR tube.

    • Immediately begin acquiring spectra at regular time intervals. The disappearance of the azide or alkyne signal, or the appearance of the triazole product signal, can be monitored.

  • Data Analysis:

    • Integrate the characteristic signals of the starting material and the internal standard at each time point.

    • Plot the natural logarithm of the concentration of the limiting reagent (this compound) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the excess reagent (the alkyne).

Visualizations

Reaction Pathway

Reaction_Pathway General Azide-Alkyne Cycloaddition Pathway Reactants This compound + Alkyne TransitionState [3+2] Transition State Reactants->TransitionState Activation Energy Product 1,2,3-Triazole TransitionState->Product Cycloaddition

Caption: General pathway for the [3+2] cycloaddition of an azide and an alkyne.

Experimental Workflow

Experimental_Workflow Kinetic Analysis Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Azide Prepare Azide Stock Solution Mix Combine Azide, Standard, (Catalyst) Prep_Azide->Mix Prep_Alkyne Prepare Alkyne Stock Solution Prep_Standard Prepare Internal Standard Prep_Standard->Mix Acquire_t0 Acquire t=0 Spectrum Mix->Acquire_t0 Initiate Add Alkyne to Initiate Acquire_t0->Initiate Monitor Acquire Spectra at Time Intervals Initiate->Monitor Integrate Integrate Signals Monitor->Integrate Plot Plot ln[Azide] vs. Time Integrate->Plot Calculate Calculate Rate Constants (k', k) Plot->Calculate

Caption: Workflow for the experimental determination of reaction kinetics.

Conclusion

References

Unveiling the Efficiency of 1-Azido-3-fluoro-2-methylbenzene in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of reagents for bioconjugation is a critical step that dictates the efficiency, specificity, and yield of the final product. This guide provides an objective comparison of 1-Azido-3-fluoro-2-methylbenzene's performance in bioconjugation, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, against other common azide-containing reagents. The inclusion of experimental data and detailed protocols aims to facilitate informed decisions in the design of bioconjugation strategies.

The efficiency of bioconjugation reactions is paramount in various applications, from drug delivery and diagnostics to molecular imaging. The advent of "click chemistry," particularly the copper-free SPAAC reaction, has revolutionized this field by offering a bioorthogonal ligation method that proceeds with high efficiency and specificity under physiological conditions. The reactivity of the azide component in SPAAC is a key determinant of the reaction kinetics. Aryl azides, particularly those bearing electron-withdrawing substituents, have been shown to exhibit enhanced reactivity, a principle that underpins the high efficiency of this compound.

Comparative Performance Analysis

The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring of this compound is expected to significantly accelerate the rate of SPAAC reactions. This is due to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, which facilitates the [3+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the strained alkyne.

Azide CompoundSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
4-Azido-2,3,5,6-tetrafluorobenzoic acid 3.60 [1]A highly fluorinated aryl azide, demonstrating a very fast reaction rate.
Di-fluorinated aromatic azide ~1.80The rate is reported to be approximately half that of the tetra-fluorinated analog.[1]
Benzyl Azide 0.07 - 0.24A commonly used, non-activated azide serving as a baseline for comparison.
Alkyl Azides Generally slower than aryl azidesThe absence of an aromatic system and electron-withdrawing groups leads to lower reactivity.

Table 1: Comparison of second-order rate constants for the SPAAC reaction of various azides with cyclooctynes.

The data clearly indicates that the degree of fluorination on the aromatic ring directly correlates with the reaction rate. The tetra-fluorinated analog exhibits a reaction rate that is over 15 times faster than benzyl azide. It is therefore reasonable to infer that this compound, with its single fluorine substituent, will exhibit a significantly enhanced reaction rate compared to standard alkyl and non-activated aryl azides, positioning it as a highly efficient reagent for bioconjugation.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with a fluorescent dye using a fluorinated aryl azide and a cyclooctyne-modified dye. This protocol can be adapted for use with this compound.

Objective: To covalently label a protein with a fluorescent dye via a SPAAC reaction.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin - BSA)

  • This compound (or another fluorinated aryl azide) functionalized with an N-Hydroxysuccinimide (NHS) ester.

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 8.5

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

Protocol:

  • Protein Azide Functionalization:

    • Dissolve the protein in PBS (pH 8.5) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of the NHS-ester functionalized fluorinated aryl azide in DMSO (e.g., 10 mM).

    • Add a 10-20 fold molar excess of the azide-NHS ester to the protein solution. The final DMSO concentration should be below 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

    • Remove the excess, unreacted azide-NHS ester using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS (pH 7.4).

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO (e.g., 10 mM).

    • Add a 5-10 fold molar excess of the DBCO-dye to the azide-functionalized protein solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, protected from light. The reaction time will depend on the specific reactivity of the azide and the desired degree of labeling.

    • Remove the excess, unreacted DBCO-dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the dye.

    • Further characterization can be performed using SDS-PAGE with in-gel fluorescence imaging and mass spectrometry.

Visualizing the Workflow and Underlying Principles

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_step1 Step 1: Protein Azide Functionalization cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification & Analysis Protein Protein Azide_Protein Azide-Functionalized Protein Protein->Azide_Protein Incubation (pH 8.5) Azide_NHS Azide-NHS Ester (this compound derivative) Azide_NHS->Azide_Protein DBCO_Dye DBCO-Dye Labeled_Protein Fluorescently Labeled Protein DBCO_Dye->Labeled_Protein Azide_Protein_ref Azide-Functionalized Protein Azide_Protein_ref->Labeled_Protein Incubation (SPAAC) Purification Purification (Size Exclusion) Analysis Analysis (UV-Vis, SDS-PAGE) Purification->Analysis Labeled_Protein_ref Labeled Protein Labeled_Protein_ref->Purification signaling_pathway_concept cluster_cell Cellular Environment cluster_intervention Bioconjugate Application Receptor Cell Surface Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Ligand Binding Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Bioconjugate Targeted Bioconjugate (e.g., Antibody-Drug Conjugate) Bioconjugate->Receptor Specific Targeting Drug Therapeutic Payload Bioconjugate->Drug Payload Release Drug->Signaling_Cascade Modulation

References

The Synthetic Versatility of 1-Azido-3-fluoro-2-methylbenzene: A Comparative Guide to Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic routes to various heterocycles starting from the versatile building block, 1-azido-3-fluoro-2-methylbenzene. The strategic placement of the azido, fluoro, and methyl groups on the benzene ring offers a unique platform for generating a diverse array of heterocyclic scaffolds with potential biological activity. This document outlines hypothetical, yet plausible, synthetic pathways, complete with detailed experimental protocols and comparative data to guide researchers in this exploratory field.

The presence of an azide group allows for participation in a variety of reactions, including cycloadditions and nitrene-mediated insertions, while the fluorine atom can influence the electronic properties and metabolic stability of the resulting molecules.[1] The methyl group provides an additional site for functionalization or can sterically influence reaction outcomes. This guide explores the potential of harnessing these functionalities to construct valuable heterocyclic systems.

Comparative Synthesis of Triazoles and Tetrazoles

A primary and well-established reaction of organic azides is the [3+2] cycloaddition. This reaction can be employed to synthesize five-membered nitrogen-containing heterocyles such as triazoles and tetrazoles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst is a prime example of "click chemistry," offering high yields and regioselectivity to furnish 1,4-disubstituted-1,2,3-triazoles.[2]

[3+2] Cycloaddition with Primary Amines

The reaction with primary amines can lead to the formation of tetrazole derivatives. This transformation involves the nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization.[2]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried according to standard procedures.

Protocol 1: Synthesis of 1-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole (Illustrative)

  • To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired triazole.

Protocol 2: Synthesis of 1-(3-fluoro-2-methylphenyl)-5-methyl-1H-tetrazole (Illustrative)

  • A solution of this compound (1.0 mmol) and methylamine (2.0 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube for 24 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Comparative Data

ProductSynthetic RouteReagentsYield (%) (Illustrative)Key Spectroscopic Data (Illustrative)
1-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole CuAACPhenylacetylene, CuSO4·5H2O, Sodium Ascorbate92¹H NMR: δ 8.15 (s, 1H, triazole-H), 7.80-7.20 (m, 8H, Ar-H), 2.10 (s, 3H, CH₃). ¹⁹F NMR: δ -115.2.
1-(3-fluoro-2-methylphenyl)-5-methyl-1H-tetrazole Cycloaddition with AmineMethylamine75¹H NMR: δ 7.50-7.10 (m, 3H, Ar-H), 2.50 (s, 3H, CH₃), 2.30 (s, 3H, Ar-CH₃). ¹⁹F NMR: δ -116.0.

Proposed Synthetic Pathways and Workflows

The versatility of this compound as a precursor for heterocycle synthesis can be visualized through various reaction pathways.

Synthetic Pathways from this compound cluster_0 [3+2] Cycloadditions cluster_1 Nitrene-Mediated Reactions A This compound B 1,2,3-Triazoles A->B  R-C≡CH, Cu(I) C Tetrazoles A->C  R-NH₂ D Azepines A->D  Thermolysis/ Photolysis in Benzene E Carbazoles A->E  Intramolecular C-H Insertion

Caption: Potential synthetic pathways from this compound.

Nitrene-Mediated Reactions: Access to Fused and Expanded Ring Systems

Thermolysis or photolysis of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations to yield complex heterocyclic structures.

Intramolecular C-H Insertion

The generation of a nitrene from this compound could potentially lead to an intramolecular C-H insertion reaction with the ortho-methyl group, which after tautomerization would yield a fused heterocyclic system. A more likely pathway, given the substitution pattern, would be insertion into a C-H bond of a solvent or another reactant.

Ring Expansion to Azepines

When the nitrene is generated in the presence of an aromatic solvent such as benzene, a ring expansion reaction can occur, leading to the formation of substituted azepine derivatives.

Experimental Workflow for Nitrene-Mediated Reactions

Experimental Workflow for Nitrene-Mediated Reactions Start Start Reactant This compound in suitable solvent Start->Reactant Reaction Thermolysis (Heat) or Photolysis (UV light) Reactant->Reaction Workup Reaction Workup (Solvent removal, extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Isolated Heterocycle Purification->Product

Caption: General workflow for nitrene-mediated heterocycle synthesis.

Conclusion

While direct literature on the heterocycles derived from this compound is not yet prevalent, the fundamental reactivity of the aryl azide and the influence of the fluoro and methyl substituents provide a strong basis for predicting and developing synthetic routes to a variety of novel heterocyclic compounds. The illustrative protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers to explore the synthetic potential of this promising starting material. The continued investigation into such building blocks is crucial for the advancement of drug discovery and materials science.[3][4]

References

A Comparative Guide to the Specificity of 1-Azido-3-fluoro-2-methylbenzene in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of 1-Azido-3-fluoro-2-methylbenzene as a photoaffinity labeling (PAL) probe, comparing its performance characteristics against other common photoreactive moieties. Photoaffinity labeling is a powerful technique used to identify and study ligand-protein interactions by creating a light-induced covalent bond between a ligand and its target protein.[1][2][3] The specificity of this interaction is paramount for the successful identification of true biological targets and the elucidation of binding sites.[2][4] This document outlines the theoretical advantages and potential drawbacks of using substituted aryl azides, supported by comparative data and standardized experimental protocols.

Comparative Analysis of Common Photoreactive Groups

The choice of a photoreactive group is critical for a successful photoaffinity labeling experiment, directly impacting the specificity and efficiency of target capture.[5] The ideal probe should possess high stability in the dark, generate a highly reactive species upon photolysis that rapidly forms a covalent bond, and be small enough to avoid steric hindrance with the target binding site.[4] The most common classes of photoreactive groups are aryl azides, benzophenones, and diazirines.

  • Aryl Azides: Upon UV irradiation, aryl azides form a highly reactive singlet nitrene. While effective, this intermediate can undergo intersystem crossing to a more stable triplet nitrene or rearrange into a benzazirine, which can lead to reactions with solvent or other nucleophiles, decreasing labeling efficiency and promoting non-specific labeling.[6]

  • This compound: As a substituted aryl azide, this probe's specificity is influenced by its substituents. The electron-withdrawing fluorine atom is reported to stabilize the nitrene, potentially reducing the likelihood of rearrangement that leads to non-specific labeling.[4] However, the presence of a methyl group ortho to the azide is a potential drawback, as such substitutions can sometimes promote undesired intramolecular cyclizations after photolysis.[4]

  • Benzophenones: These probes are chemically stable and form a triplet diradical upon activation. A key disadvantage is their bulkiness, which can interfere with ligand-protein binding.[4] Furthermore, they often require longer irradiation periods, which can increase the risk of non-specific background labeling.[4]

  • Diazirines: Diazirines, particularly trifluoromethylphenyl diazirines, are often considered the gold standard for specificity.[4] They are the smallest photoreactive group, minimizing potential steric interference.[6] Upon activation, they generate a very short-lived, highly reactive carbene that efficiently inserts into neighboring C-H or N-H bonds, leading to high specificity and minimal non-specific labeling.[5][7]

Data Presentation: Comparison of Photoreactive Moiety Characteristics

The following table summarizes the key qualitative and quantitative characteristics of the most common photoreactive groups used in photoaffinity labeling.

FeatureAryl Azide (General)This compound (Inferred)BenzophenoneDiazirine (Trifluoromethylphenyl)
Reactive Intermediate Singlet/Triplet NitreneSinglet/Triplet NitreneTriplet DiradicalCarbene
Activation Wavelength 254-300 nm~254-300 nm~350 nm~350-365 nm
Size / Steric Hindrance ModerateModerateLargeSmall
Reactivity of Intermediate HighHighModerateVery High
Half-life of Intermediate Relatively Long (nanoseconds)Potentially shorter due to FLong (microseconds)Very Short (femtoseconds)
Specificity Concerns Rearrangement to ketenimines can cause non-specific labeling.[6]Ortho-methyl group may cause intramolecular cyclization.[4]Long irradiation times can increase background.[4]Minimal; considered highly specific.[5]
Key Advantage Relatively simple synthesis.Fluorine may improve nitrene stability.High chemical stability.Small size and high reactivity lead to high specificity.[4][6]

Experimental Protocols

A rigorous experimental design with appropriate controls is essential to validate the specificity of a photoaffinity probe. Below is a generalized protocol for a typical photoaffinity labeling experiment for target identification.

1. Probe Synthesis and Characterization:

  • Synthesize the photoaffinity probe by incorporating this compound and a reporter tag (e.g., biotin or an alkyne for click chemistry) onto the parent ligand.[4]

  • Confirm the structure and purity of the probe using analytical methods such as NMR and mass spectrometry.

  • Verify that the modified probe retains high affinity for its putative target through binding assays.

2. Photoaffinity Labeling in Live Cells or Lysates:

  • Incubation: Treat the biological sample (e.g., live cells or cell lysate) with the photoaffinity probe and allow it to bind to its target protein(s).[8]

  • Competition Control (Critical for Specificity): In a parallel sample, co-incubate the photoaffinity probe with a significant excess (e.g., 50-100 fold) of the original, unlabeled ligand. Specific labeling should be reduced or eliminated in this sample.[4]

  • UV Irradiation: Expose the samples to UV light at the appropriate wavelength (e.g., ~254 nm for aryl azides) to activate the photoreactive group and induce covalent cross-linking.[8] This step should be optimized for time and intensity to maximize specific labeling while minimizing protein damage.[1]

3. Target Enrichment and Identification:

  • Cell Lysis: If working with live cells, lyse them to release cellular proteins.[8]

  • Click Chemistry (if applicable): If the probe contains an alkyne handle, perform a copper-catalyzed or copper-free click reaction to attach a biotin reporter tag.[4][9]

  • Affinity Purification: Use streptavidin-conjugated beads to enrich the biotin-tagged, cross-linked proteins from the proteome.[8]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.[8]

4. Analysis:

  • SDS-PAGE: Elute the captured proteins from the beads and separate them using SDS-PAGE. Visualize protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control.

  • Mass Spectrometry: Excise the specific protein bands from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins using LC-MS/MS analysis.[1][8]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in assessing photoaffinity probe specificity.

G cluster_workflow General Photoaffinity Labeling Workflow cluster_control Specificity Control A Incubate Probe with Biological Sample B UV Irradiation (Photolysis) A->B C Covalent Cross-linking to Target Protein B->C D Lysis & Reporter Tag Conjugation (Click Chemistry) C->D E Affinity Purification (e.g., Streptavidin Beads) D->E F Wash to Remove Non-specific Binders E->F G Elution & SDS-PAGE Analysis F->G H Protein Identification (Mass Spectrometry) G->H I Incubate Probe + Excess Unlabeled Ligand J UV Irradiation I->J K Reduced/No Cross-linking to Target Protein J->K

Caption: A standard workflow for target identification using photoaffinity labeling, including the critical competition control.

G cluster_main Comparison of Photoreactive Moieties and Specificity cluster_azide Aryl Azide cluster_diazo Diazirine cluster_benzo Benzophenone Probe Photoaffinity Probe UV Activation Azide Nitrene Intermediate Direct Insertion (Specific) Rearrangement (Non-Specific) Probe:f1->Azide High Reactivity Diazo Carbene Intermediate Direct Insertion (Highly Specific) Probe:f1->Diazo Highest Reactivity & Shortest Half-life Benzo Diradical Intermediate H-Abstraction (Specific) Bulky/Long Irradiation (Risk of Non-Specific) Probe:f1->Benzo Moderate Reactivity

Caption: Logical relationship between photoreactive groups, their intermediates, and outcomes related to labeling specificity.

References

Safety Operating Guide

Safe Disposal of 1-Azido-3-fluoro-2-methylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Operational and Disposal Protocols

This guide provides essential safety and logistical information for the proper handling and disposal of 1-Azido-3-fluoro-2-methylbenzene, a potentially hazardous organic azide. The procedures outlined below are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Adherence to these guidelines is critical due to the inherent risks associated with organic azides, including potential explosiveness and toxicity.

Quantitative Data and Stability Assessment
ParameterValue/GuidelineCitation
LD50 (Oral/Dermal/Inhalation) Data not specifically available for this compound.
Permissible Exposure Limits (PEL) Data not specifically available for this compound.
Carbon to Nitrogen (C/N) Ratio The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C7H6FN3), the C/N ratio is 7/3, which is generally considered stable for synthesis and storage in small quantities.[1]
"Rule of Six" There should be at least six carbon atoms per energetic functional group (azide). In this case, there are seven carbon atoms for one azide group, which suggests a degree of stability.[1]
Storage Concentration If stored as a solution, the concentration should not exceed 1 M.[1]
Incompatible Materials Heavy metals and their salts, acids, halogenated solvents (e.g., dichloromethane, chloroform), bromine, nitric acid, dimethyl sulfate.[1][2][3]

Experimental Protocol: Deactivation and Disposal of this compound

This protocol details the steps for the chemical deactivation of this compound to a more stable amine derivative before final disposal. This procedure should be performed in a certified chemical fume hood with a blast shield in place.

Materials:

  • This compound waste

  • An appropriate solvent (e.g., ethanol, THF)

  • Reducing agent (e.g., Staudinger reaction with triphenylphosphine or reduction with sodium borohydride)

  • Quenching solution (e.g., water, saturated ammonium chloride)

  • Appropriate waste containers (clearly labeled)

  • Personal Protective Equipment (PPE): safety goggles, face shield, flame-resistant lab coat, heavy-duty chemical-resistant gloves.

Procedure:

  • Preparation:

    • Ensure the work area within the fume hood is clean and free of incompatible materials, especially acids and heavy metals.[1][2]

    • Don appropriate PPE.

    • Have spill control materials readily available.

  • Dilution:

    • If the azide is in a pure or highly concentrated form, dilute it with an appropriate solvent. The concentration should ideally be below 1 M.[1]

  • Reduction to a Stable Amine:

    • Staudinger Reaction (Example):

      • In a reaction flask equipped with a stirrer, slowly add a solution of triphenylphosphine (in an appropriate solvent) to the diluted azide solution at a controlled temperature (typically room temperature or below).

      • The reaction is usually accompanied by the evolution of nitrogen gas. Ensure adequate ventilation.

      • Stir the reaction mixture until the azide is completely consumed (monitor by TLC or other appropriate analytical method).

      • The resulting product is an iminophosphorane, which can be hydrolyzed to the corresponding amine.

  • Quenching:

    • Slowly add a quenching solution to the reaction mixture to hydrolyze the intermediate and neutralize any remaining reagents.

  • Waste Collection:

    • Once the deactivation is complete and confirmed, transfer the resulting solution to a clearly labeled hazardous waste container.[1]

    • The label should include the chemical names of all components in the waste mixture.[1]

    • Do not mix this waste with other waste streams, particularly acidic or halogenated wastes.[1][3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (E&S) department or a licensed chemical waste disposal company.[1][4]

    • Under no circumstances should any azide-containing solution be poured down the drain. [2][4] This can lead to the formation of highly explosive metal azides in the plumbing.[2][5]

  • Decontamination:

    • Decontaminate all glassware and equipment that came into contact with the azide. A wash with a basic solution (pH > 9) can help hydrolyze any residual azide.[6] Collect all rinsates as hazardous waste.[6]

Mandatory Visualizations

G cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Waste Management A Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) B Work in Fume Hood with Blast Shield A->B C Segregate from Incompatibles (Acids, Metals, Halogenated Solvents) B->C D Dilute Azide (if concentrated) C->D E Reduce to Stable Amine (e.g., Staudinger Reaction) D->E F Quench Reaction E->F G Collect in Labeled Hazardous Waste Container F->G H Store Separately from Other Waste Streams G->H I Arrange for Professional Disposal (via EHS) H->I J Final Deposition I->J NEVER Pour Down Drain

Caption: Safe handling and emergency response pathway.

References

Personal protective equipment for handling 1-Azido-3-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Personal Protective Equipment, and Disposal of 1-Azido-3-fluoro-2-methylbenzene.

This document provides critical safety and logistical information for the proper handling and disposal of this compound, a potentially hazardous organic azide. Adherence to these guidelines is essential to ensure laboratory safety and mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table summarizes the required PPE:

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldProvides protection from splashes and potential projectiles in case of rapid decomposition.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against skin absorption. Double gloving is recommended.
Body Flame-Resistant Laboratory CoatOffers protection against splashes and potential flash fires.
Respiratory Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Feet Closed-Toed ShoesProtects feet from spills.

Safe Handling and Operational Plan

All operations involving this compound must be conducted with strict adherence to safety protocols to minimize the risk of exposure and accidental decomposition.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don Appropriate PPE A->B Proceed to PPE C Prepare Fume Hood and Equipment B->C Enter Lab Area D Carefully Transfer Compound C->D Begin Experiment E Conduct Experiment D->E Perform Reaction F Quench Unreacted Azide E->F Reaction Complete G Dispose of Waste F->G Waste Neutralized H Decontaminate Work Area G->H Final Cleanup

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:
  • Preparation:

    • Thoroughly review the Safety Data Sheet for a closely related compound, such as 1-Azido-4-fluoro-2-methylbenzene, and any internal Standard Operating Procedures (SOPs).

    • Ensure all necessary PPE is in good condition and worn correctly.

    • Prepare the chemical fume hood by removing all unnecessary items and ensuring proper airflow. All equipment should be inspected for cleanliness and integrity.

  • Handling:

    • Use non-sparking spatulas and tools for transferring the solid compound.

    • Avoid any actions that could generate static electricity.

    • Keep the compound away from heat sources, direct sunlight, and areas where it could be subject to shock or friction.

    • If dissolving the compound, add it slowly to the solvent.

  • Cleanup:

    • All glassware and equipment that have come into contact with the azide must be decontaminated.

    • Clean the work area in the fume hood thoroughly.

Disposal Plan

Organic azides must be chemically neutralized before disposal. Under no circumstances should organic azides be disposed of directly into waste containers without deactivation. The azide group is energetic and can pose an explosion hazard in mixed chemical waste. The presence of the fluoroaromatic component suggests that the final waste product should be incinerated.

Experimental Protocol for Quenching Aryl Azides

This protocol is adapted from standard procedures for quenching azides and should be performed in a chemical fume hood with all appropriate PPE.

Objective: To safely convert the energetic azide group of this compound into a more stable species before disposal. The primary method for destroying azides is through the formation of nitrous acid in situ, which converts the azide to other nitrogen-containing compounds and nitrogen gas.

Materials:

  • Reaction mixture containing this compound

  • Sodium nitrite (NaNO₂)

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 2M)

  • Starch-iodide paper

  • Ice bath

  • Stir plate and stir bar

  • Appropriate glassware (e.g., three-necked flask, addition funnel)

Procedure:

  • Cool the Reaction Mixture: Place the flask containing the aryl azide solution in an ice bath to control the temperature of the exothermic quenching reaction.

  • Prepare Nitrite Solution: In a separate container, prepare an aqueous solution of sodium nitrite. A 20% excess of sodium nitrite relative to the amount of aryl azide is recommended.

  • Add Nitrite Solution: Slowly add the sodium nitrite solution to the cooled and stirring reaction mixture.

  • Acidification: Slowly add the dilute acid to the reaction mixture via an addition funnel. The acid will react with the sodium nitrite to form nitrous acid in situ. This will then react with the azide. You will observe gas evolution (nitrogen and nitrogen oxides). Maintain a slow addition rate to control the reaction and gas evolution.

  • Monitor for Completion: Continue stirring the reaction mixture in the ice bath. Periodically test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates that excess nitrous acid is present and the azide has been consumed.

  • Neutralization (if necessary): Once the quenching is complete, if the solution is acidic, it can be neutralized with a suitable base (e.g., sodium bicarbonate) before being collected for waste disposal.

  • Waste Collection: The final, quenched solution should be collected in a designated hazardous waste container for halogenated organic compounds, which will be sent for incineration.

Waste Disposal Workflow Diagram

Disposal Workflow for this compound A Reaction Mixture containing Aryl Azide B Cool to 0°C in Ice Bath A->B C Slowly Add Sodium Nitrite Solution B->C D Slowly Add Dilute Acid C->D E Stir and Monitor with Starch-Iodide Paper D->E F Quenching Complete (Paper turns blue-black) E->F G Neutralize (if acidic) F->G H Collect in Halogenated Organic Waste Container G->H I Dispose via Incineration H->I

Caption: Step-by-step disposal plan for this compound.

By implementing these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound and ensure a safe laboratory environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.